1-(3-Bromo-5-chloropyridin-2-YL)ethanol
Description
Properties
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVBGIYQOJAROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857415 | |
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-62-3 | |
| Record name | 2-Pyridinemethanol, 3-bromo-5-chloro-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Bromo-5-chloropyridin-2-yl)ethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-5-chloropyridin-2-yl)ethanol is a halogenated pyridyl alcohol of significant interest as a key intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. Its trifunctionalized pyridine core, featuring bromine, chlorine, and a hydroxyethyl group, offers multiple points for further chemical modification, making it a versatile building block for the construction of novel bioactive compounds. This guide provides a comprehensive overview of its chemical properties, a detailed potential synthetic route, and an exploration of its reactivity and applications, tailored for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
IUPAC Name: 1-(3-bromo-5-chloropyridin-2-yl)ethanol[1]
CAS Number: 1374651-62-3[1][2][3]
Molecular Formula: C7H7BrClNO[1][3]
Molecular Weight: 236.49 g/mol [1][3]
While specific experimental data for the physical properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol are not widely available in the public domain, a combination of computational predictions and data from structurally similar compounds allows for a reliable estimation of its key characteristics.
Table 1: Physicochemical Properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
| Property | Value/Prediction | Source/Basis |
| Molecular Weight | 236.49 g/mol | PubChem[1] |
| Appearance | Expected to be a solid at room temperature | Based on similar substituted pyridines |
| Melting Point | Not available | A safety data sheet for the related compound 3-Bromo-5-chloro-α-methyl-2-pyridinemethanol does not provide a melting point.[4] |
| Boiling Point | Not available | A safety data sheet for the related compound 3-Bromo-5-chloro-α-methyl-2-pyridinemethanol does not provide a boiling point.[4] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Based on the polarity of the molecule and general solubility of similar compounds. |
| XLogP3 | 1.7 | Computed by PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |
| Rotatable Bond Count | 1 | Computed by PubChem[1] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is not readily found in the literature. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be anticipated:
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the methine proton of the ethanol group, and a doublet for the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
-
13C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two carbons of the ethanol side chain. The carbons attached to the halogens and the nitrogen atom will exhibit characteristic downfield shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum should feature a broad absorption band in the region of 3400-3200 cm-1, characteristic of the O-H stretching vibration of the alcohol. A strong C-O stretching band is expected around 1100-1000 cm-1. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom (M, M+2, M+4 peaks). Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.
Synthesis Methodology
The most plausible and efficient synthetic route to 1-(3-Bromo-5-chloropyridin-2-yl)ethanol involves a two-step process starting from the commercially available 3-bromo-5-chloropyridine. The key steps are the acylation to form the corresponding ketone, followed by its reduction to the desired secondary alcohol.
Step 1: Synthesis of 3-Bromo-5-chloro-2-acetylpyridine
While a specific protocol for the acylation of 3-bromo-5-chloropyridine to its 2-acetyl derivative is not explicitly detailed in the available literature, a common approach for the synthesis of 2-acetylpyridines involves the reaction of a picolinic acid derivative with a methylating agent or through a cross-coupling reaction. A potential route could involve the conversion of 3-bromo-5-chloropicolinic acid to its corresponding acyl chloride, followed by reaction with a suitable organometallic reagent.
Step 2: Reduction of 3-Bromo-5-chloro-2-acetylpyridine to 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
The reduction of the ketone intermediate is a standard transformation in organic synthesis. Mild reducing agents such as sodium borohydride (NaBH4) are typically employed for this purpose to avoid the reduction of the halogen substituents on the pyridine ring.
Experimental Protocol: Reduction of 3-Bromo-5-chloro-2-acetylpyridine
-
Reagents and Equipment:
-
3-Bromo-5-chloro-2-acetylpyridine
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
Dissolve 3-bromo-5-chloro-2-acetylpyridine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(3-bromo-5-chloropyridin-2-yl)ethanol.
-
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones to alcohols. Its use minimizes the risk of unwanted side reactions, such as the reduction of the pyridine ring or the cleavage of the carbon-halogen bonds.
-
Solvent: Methanol is a common solvent for NaBH4 reductions as it is protic and helps to protonate the intermediate alkoxide.
-
Temperature Control: The reaction is carried out at a low temperature (0 °C) to control the rate of reaction and prevent potential side reactions.
Self-Validating System:
The progress of the reaction can be monitored by TLC, comparing the reaction mixture to the starting material. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Experimental Workflow Diagram:
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is dictated by its three functional groups: the hydroxyl group, the bromine atom, and the chlorine atom on the pyridine ring.
-
Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding ketone, esterification, and etherification.
-
Halogen Atoms: The bromine and chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the position of the substituents. These halogens also provide handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.
Potential Applications in Agrochemicals:
Pyridine-based compounds are integral to the agrochemical industry, serving as fungicides, insecticides, and herbicides.[5] The structural motif of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is found in precursors to potent insecticides. For instance, related compounds are key intermediates in the synthesis of chlorantraniliprole, a widely used insecticide.[6] The bromo and chloro substituents on the pyridine ring are crucial for the biological activity of the final products. The synthetic versatility of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol makes it a valuable starting material for the development of new and improved agrochemicals.
Signaling Pathway Diagram (Hypothetical Application in Drug Discovery):
While direct applications in drug discovery are not yet established, the substituted pyridine scaffold is a common feature in many biologically active molecules. For example, pyridylethanolamine derivatives have been investigated for various therapeutic applications. If 1-(3-Bromo-5-chloropyridin-2-yl)ethanol were to be used as a scaffold for a hypothetical kinase inhibitor, its synthesis would be the initial step in a larger drug discovery workflow.
Safety and Handling
Based on the GHS information provided by chemical suppliers, 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is classified with the GHS07 pictogram and the signal word "Warning".[3] The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(3-Bromo-5-chloropyridin-2-yl)ethanol is a valuable and versatile chemical intermediate with significant potential in the synthesis of agrochemicals and pharmaceuticals. While detailed experimental data on its physical and spectroscopic properties are not yet widely available, its synthesis via the reduction of the corresponding ketone is a feasible and well-established chemical transformation. The multiple functional groups present in this molecule offer a rich platform for further chemical exploration and the development of novel, high-value compounds. As research in the fields of crop protection and medicine continues to advance, the demand for such specialized building blocks is likely to increase, highlighting the importance of a thorough understanding of their chemical properties and synthesis.
References
- Google Patents. (n.d.). Method of producing pyridine ethanol derivative. JP2010270008A.
-
Reagentia. (n.d.). 1-(3-broMo-5-chloropyridin-2-yl)ethanol (1 x 100 mg). Retrieved from [Link]
- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. WO2021096903A1.
- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US5436344A.
-
PubChem. (n.d.). 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Bromo-5-chloropyridin-2-yl)prop-2-en-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. Retrieved from [Link]
-
PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]
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- 3. chemscene.com [chemscene.com]
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- 5. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure Elucidation of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 1-(3-Bromo-5-chloropyridin-2-yl)ethanol represents a class of halogenated pyridine derivatives that are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the unambiguous structure elucidation of this chiral alcohol, integrating foundational analytical principles with advanced spectroscopic and chromatographic techniques. The methodologies detailed herein are designed to ensure scientific rigor and data integrity, from initial purity assessment to the final determination of absolute stereochemistry.
Introduction: The Imperative for Rigorous Characterization
The journey of a candidate molecule from synthesis to a potential therapeutic agent is underpinned by a complete and accurate understanding of its three-dimensional structure. For a molecule like 1-(3-bromo-5-chloropyridin-2-yl)ethanol, which contains a stereocenter, this task extends beyond mere constitutional analysis to the determination of its absolute configuration.[4] The biological activity of enantiomers can differ significantly, with one providing the desired therapeutic effect while the other may be inactive or even toxic. Therefore, a robust and validated approach to structure elucidation is not merely a procedural step but a critical component of ensuring safety and efficacy in drug development.
This guide will systematically detail the necessary analytical workflows, emphasizing the "why" behind each experimental choice. We will explore the synergistic use of multiple analytical techniques to build a self-validating dossier of evidence for the structure of 1-(3-bromo-5-chloropyridin-2-yl)ethanol.
Foundational Analysis: Confirming Identity and Purity
Prior to in-depth structural analysis, it is essential to confirm the molecular formula and assess the purity of the synthesized compound. This initial phase prevents the misinterpretation of data due to the presence of impurities or incorrect starting materials.
Mass Spectrometry (MS) for Molecular Weight Verification
High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental composition of a molecule.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode. The pyridine nitrogen and the alcohol moiety are amenable to protonation.
-
Analysis: Acquire the mass spectrum over a relevant m/z range.
-
Data Interpretation: The expected monoisotopic mass for the protonated molecule [M+H]⁺ of C₇H₇BrClNO is calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). The presence of bromine and chlorine will result in a characteristic isotopic pattern that must be observed and matched with theoretical predictions.
Table 1: Expected HRMS Data for C₇H₇BrClNO
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]⁺ | C₇H₈BrClNO⁺ | 235.9526 |
The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass to confirm the elemental composition.
Chromatography for Purity Assessment
High-performance liquid chromatography (HPLC) is a crucial technique for determining the purity of the compound.
Protocol: HPLC Purity Analysis
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically effective.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended to ensure the detection of all potential aromatic impurities.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area. A purity of ≥97% is generally considered acceptable for proceeding with further structural studies.[5]
Elucidating the Connectivity: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment of the structure of 1-(3-bromo-5-chloropyridin-2-yl)ethanol.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Resonances:
-
Pyridyl Protons: Two distinct signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. These will appear as doublets due to coupling with each other.
-
Methine Proton: The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
-
Methyl Protons: The protons of the methyl group (CH₃) will appear as a doublet, coupled to the methine proton.
-
Hydroxyl Proton: The hydroxyl proton (OH) will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Expected ¹³C NMR Resonances:
-
Pyridyl Carbons: Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbons bonded to bromine and chlorine will have characteristic chemical shifts.
-
Methine Carbon: The carbon attached to the hydroxyl group will appear in the range of 60-70 ppm.
-
Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum.
2D NMR: Connecting the Pieces
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between the methine proton and the methyl protons would be expected, as would a cross-peak between the two pyridyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the definitive assignment of which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the entire molecular structure, for instance, by observing correlations from the methine proton to the carbons of the pyridine ring.
Experimental Workflow: NMR Structure Elucidation
Caption: Integrated NMR workflow for structural confirmation.
Vibrational Spectroscopy: Confirming Functional Groups
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule.
Protocol: IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 | Broad |
| C-H (sp³) | 2850-3000 | |
| C=N, C=C (aromatic) | 1400-1600 | |
| C-O (alcohol) | 1000-1260 | Strong |
| C-Cl | 600-800 | |
| C-Br | 500-600 |
Addressing Chirality: Determination of Absolute Configuration
Since 1-(3-bromo-5-chloropyridin-2-yl)ethanol is a chiral molecule, determining its absolute configuration is a critical final step, particularly in a drug development context.[4][6]
Chiral Chromatography
Chiral HPLC or chiral gas chromatography (GC) can be used to separate the enantiomers.[7] Derivatization with a chiral agent can also facilitate separation on a non-chiral column.
Protocol: Chiral HPLC
-
Column: Select a suitable chiral stationary phase (CSP), such as one based on a polysaccharide derivative.
-
Method Development: Screen different mobile phases (e.g., hexane/isopropanol mixtures) to achieve baseline separation of the two enantiomers.
-
Analysis: A racemic sample should show two peaks of equal area. An enantiomerically enriched sample will show an unequal distribution.
X-ray Crystallography
If a suitable single crystal can be grown, X-ray crystallography provides the most definitive determination of the three-dimensional structure, including the absolute configuration.
Workflow: Absolute Configuration Determination
Caption: Workflow for the separation and absolute configuration determination of enantiomers.
Conclusion: A Self-Validating Approach
The structure elucidation of a novel compound like 1-(3-bromo-5-chloropyridin-2-yl)ethanol requires a multi-faceted, evidence-based approach. By systematically applying the techniques of mass spectrometry, chromatography, NMR, and IR spectroscopy, a self-validating dataset can be generated that confirms the molecular formula, connectivity, and functional groups. For chiral molecules, the subsequent use of chiral separation techniques and, ideally, X-ray crystallography, provides the ultimate confirmation of the three-dimensional structure. This rigorous and logical progression of analysis ensures the scientific integrity of the data and provides a solid foundation for further research and development.
References
- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
ResearchGate. Structures of chiral alcohols. [Link]
-
ACS Publications. Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. [Link]
- Google Patents.
-
The Royal Society of Chemistry. Supporting information for - Asymmetric Transfer Hydrogenation of Aryl Ketones. [Link]
-
ResearchGate. Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors. [Link]
-
National Institutes of Health. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
-
National Institutes of Health. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
Chemistry LibreTexts. 5.1: Chiral Molecules. [Link]
-
ACS Publications. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
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- 6. researchgate.net [researchgate.net]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-bromo-5-chloropyridin-2-yl)ethanol (CAS 1374651-62-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of the compound 1-(3-bromo-5-chloropyridin-2-yl)ethanol, identified by CAS number 1374651-62-3. This document offers a comprehensive exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not publicly available, this guide synthesizes predictive data with established principles of spectroscopic interpretation for halogenated pyridyl alcohols. The methodologies and interpretations presented herein are designed to serve as a robust resource for researchers involved in the synthesis, characterization, and application of this and structurally related molecules in drug discovery and development.
Introduction: Unveiling the Molecular Architecture
1-(3-bromo-5-chloropyridin-2-yl)ethanol is a halogenated pyridyl alcohol with the molecular formula C₇H₇BrClNO and a molecular weight of 236.49 g/mol .[1][2] Its structure features a pyridine ring substituted with a bromine and a chlorine atom, and an ethanol group at the 2-position. Halogenated pyridines are significant pharmacophores in medicinal chemistry, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. The alcoholic functional group provides a potential site for further chemical modification, making this compound a versatile intermediate in the synthesis of more complex molecules.[3]
A thorough understanding of the spectroscopic signature of 1-(3-bromo-5-chloropyridin-2-yl)ethanol is paramount for its unambiguous identification, purity assessment, and structural verification during synthetic processes. This guide provides an in-depth analysis of its predicted spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. For 1-(3-bromo-5-chloropyridin-2-yl)ethanol, both ¹H and ¹³C NMR will provide critical information about its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Data for 1-(3-bromo-5-chloropyridin-2-yl)ethanol
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| -OH | ~2.5-4.5 | Broad Singlet | 1H | N/A |
| -CH(OH)- | ~5.0-5.5 | Quartet | 1H | ~6-7 |
| -CH₃ | ~1.5-1.7 | Doublet | 3H | ~6-7 |
| Pyridine H-4 | ~7.8-8.0 | Doublet | 1H | ~2-3 |
| Pyridine H-6 | ~8.4-8.6 | Doublet | 1H | ~2-3 |
Rationale Behind the Predictions:
-
Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are expected to appear in the downfield region (7.8-8.6 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atom and the halogen substituents further shifts these protons downfield. The two protons will appear as doublets due to meta-coupling with each other (⁴JHH), which is typically in the range of 2-3 Hz for pyridines.
-
Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group is deshielded by both the adjacent oxygen atom and the pyridine ring, placing its signal around 5.0-5.5 ppm. It is expected to be a quartet due to coupling with the three protons of the methyl group.
-
Methyl Protons (-CH₃): The methyl protons are in a more shielded environment and are predicted to resonate at approximately 1.5-1.7 ppm. The signal will be a doublet due to coupling with the adjacent methine proton.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Data for 1-(3-bromo-5-chloropyridin-2-yl)ethanol
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ | ~20-25 |
| -CH(OH)- | ~65-70 |
| Pyridine C-3 (C-Br) | ~118-122 |
| Pyridine C-5 (C-Cl) | ~130-135 |
| Pyridine C-4 | ~138-142 |
| Pyridine C-6 | ~148-152 |
| Pyridine C-2 (C-CH(OH)-) | ~158-162 |
Interpretation of Carbon Chemical Shifts:
-
Aliphatic Carbons: The methyl carbon will be the most upfield signal. The carbon attached to the hydroxyl group will be significantly downfield due to the electronegativity of the oxygen atom.
-
Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbons directly bonded to the electronegative halogen atoms (C-3 and C-5) will be deshielded. The carbon atom attached to the ethanol substituent (C-2) is also expected to be significantly downfield. The relative positions of the pyridine carbons are influenced by the complex interplay of inductive and resonance effects of the substituents.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: A simplified workflow for acquiring an IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.
Predicted Mass Spectrum
For 1-(3-bromo-5-chloropyridin-2-yl)ethanol, electron ionization (EI) would likely be a suitable ionization method.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peaks in this cluster would be at m/z 235, 237, and 239.
-
Major Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A significant fragment would be observed at [M-15]⁺, corresponding to the loss of a methyl radical.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. This would lead to the formation of a stable pyridyl-substituted oxonium ion.
-
Loss of water (-H₂O): Dehydration is a common fragmentation for alcohols, which would result in a peak at [M-18]⁺.
-
Loss of halogens: Fragments corresponding to the loss of Br, Cl, or both would also be expected.
-
Isotopic Pattern of the Molecular Ion
Caption: Isotopic cluster of the molecular ion.
Experimental Protocol for EI-MS
General Procedure for Electron Ionization Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 1-(3-bromo-5-chloropyridin-2-yl)ethanol (CAS 1374651-62-3). By integrating predictive methods with fundamental spectroscopic principles, this document serves as a valuable reference for the identification and characterization of this important synthetic intermediate. The detailed analysis of the expected NMR, IR, and MS spectra, along with standardized experimental protocols, will aid researchers in their synthetic and medicinal chemistry endeavors.
References
-
PubChem. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Justia Patents. Pyridine/picoline production process. [Link]
-
Reagentia. 1-(3-broMo-5-chloropyridin-2-yl)ethanol (1 x 100 mg). [Link]
- Google Patents.
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Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]
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UCLA. Table of Characteristic IR Absorptions. [Link]
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ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. [Link]
-
Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. [Link]
-
MDPI. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]
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A Comprehensive Technical Guide to the Physical Characteristics of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromo-5-chloropyridin-2-YL)ethanol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a halogenated heterocyclic compound, its unique electronic and steric properties make it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a detailed overview of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination, ensuring a robust foundation for its application in a scientific setting.
Chemical Identity and Molecular Structure
A clear definition of the molecule is the starting point for any in-depth analysis. The fundamental identity of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is established by its chemical formula, molecular weight, and structural arrangement.
| Identifier | Value | Source |
| Chemical Name | 1-(3-Bromo-5-chloropyridin-2-yl)ethanol | PubChem[1] |
| CAS Number | 1374651-62-3 | ChemScene[2] |
| Molecular Formula | C₇H₇BrClNO | ChemScene[2] |
| Molecular Weight | 236.49 g/mol | PubChem[1] |
| SMILES | CC(C1=C(C=C(C=N1)Cl)Br)O | PubChem[1] |
| InChI | InChI=1S/C7H7BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,1H3 | PubChem[1] |
The structural arrangement of the atoms, depicted below, is crucial for understanding its chemical behavior and physical properties. The presence of a pyridine ring, a chiral ethanol side chain, and two different halogen substituents (bromo and chloro) all contribute to its unique characteristics.
Caption: 2D structure of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.
Computed Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 1.7 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bonds | 1 | PubChem[1] |
The predicted XLogP3 value of 1.7 suggests a moderate lipophilicity, indicating that the compound is likely to have reasonable solubility in both organic solvents and, to a lesser extent, in aqueous media. The presence of one hydrogen bond donor (the hydroxyl group) and two acceptors (the nitrogen of the pyridine ring and the hydroxyl oxygen) suggests the potential for intermolecular hydrogen bonding, which will influence its melting point, boiling point, and solubility.
Experimental Determination of Physical Characteristics
For a comprehensive understanding, experimentally determined data is indispensable. The following sections outline the standard, authoritative protocols for determining key physical properties of organic compounds like 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.
Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Melting Point Determination
This method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.
-
Sample Preparation: A small amount of the dry, powdered 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Causality Behind Experimental Choices: The slow heating rate is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A rapid heating rate can result in a measured melting point that is higher than the true value.
Caption: Workflow for Melting Point Determination.
Boiling Point
As 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is a solid at room temperature, its boiling point is expected to be significantly higher and may require determination under reduced pressure to prevent decomposition.
Experimental Protocol: Distillation
For a non-volatile solid, the boiling point is typically determined by distillation, often under vacuum.
-
Apparatus Setup: A small quantity of the compound is placed in a distillation flask equipped with a thermometer and connected to a condenser and a vacuum source.
-
Heating: The flask is heated gently in a heating mantle.
-
Observation: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
Trustworthiness: The use of a vacuum is a self-validating system for compounds that may decompose at their atmospheric boiling point. By lowering the pressure, the boiling point is reduced, allowing for distillation at a temperature that does not induce thermal breakdown.
Solubility
Solubility is a critical parameter in drug development, influencing absorption and formulation.[3] A systematic approach to determining solubility in various solvents is essential.
Experimental Protocol: Equilibrium Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound.[4]
-
Sample Preparation: An excess amount of solid 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Expertise & Experience: The choice of the analytical method depends on the chromophoric properties of the molecule and the desired sensitivity. HPLC is often preferred as it can separate the analyte from any potential impurities or degradation products, providing a more accurate measure of solubility.
Caption: Workflow for Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the ethanol side chain, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling patterns of these signals provide information about their electronic environment and connectivity.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms.
Standard Protocol for NMR Analysis
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Spectral Interpretation: The chemical shifts, integration of signals, and coupling constants are analyzed to assign the signals to the specific protons and carbons in the molecule. Advanced 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorptions for 1-(3-Bromo-5-chloropyridin-2-YL)ethanol:
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=N and C=C stretch: Characteristic absorptions in the 1400-1600 cm⁻¹ range for the pyridine ring.
-
C-O stretch: An absorption in the 1050-1260 cm⁻¹ region.
-
C-Cl and C-Br stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹. The C-X stretching vibration peak positions are expected to follow the order C-Cl > C-Br.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (236.49 g/mol ).
-
Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), the molecular ion peak and any fragment ions containing these halogens will exhibit a characteristic isotopic pattern.[6] This pattern is a definitive indicator of the presence of these halogens.
-
Fragmentation: Common fragmentation pathways may include the loss of the methyl group, the hydroxyl group, or cleavage of the ethanol side chain.
Conclusion
This technical guide has provided a comprehensive overview of the physical characteristics of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, combining available computed data with established, authoritative protocols for experimental determination. For researchers and scientists in the field of drug development, this information serves as a critical resource for the informed handling, characterization, and application of this important chemical entity. The outlined experimental methodologies are designed to be self-validating and are based on widely accepted scientific principles, ensuring the generation of reliable and reproducible data.
References
-
PubChem. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. National Center for Biotechnology Information. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
-
World Health Organization. Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, 2006. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds and Their Infrared (IR) Spectra. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. who.int [who.int]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
Navigating the Synthetic Potential of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol: An In-depth Technical Guide to C-Br Bond Reactivity
For Immediate Release
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Functionalization of a Key Pyridyl Building Block.
This technical guide provides a comprehensive analysis of the reactivity of the C-Br bond in 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. We will delve into the electronic and steric factors governing its reactivity, with a primary focus on chemoselective palladium-catalyzed cross-coupling reactions and the potential for nucleophilic aromatic substitution. This document serves as a practical resource, offering field-proven insights and detailed experimental protocols to enable the strategic synthesis of complex molecular architectures.
The Molecular Landscape: Electronic and Steric Considerations
The reactivity of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is dictated by the interplay of its substituents on the electron-deficient pyridine core. The pyridine nitrogen itself, being highly electronegative, reduces the aromaticity and creates electron-deficient centers at the α (2,6) and γ (4) positions, making them susceptible to nucleophilic attack and facilitating oxidative addition in catalytic cycles.
The substituents further modulate this electronic landscape:
-
Halogens (Br at C3, Cl at C5): Both halogens are electron-withdrawing through induction, further decreasing the electron density of the pyridine ring. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in bond dissociation energy (C-Br: ~280 kJ/mol vs. C-Cl: ~340 kJ/mol) is the cornerstone of the chemoselective functionalization of this molecule.[1]
-
1-Hydroxyethyl Group at C2: This substituent introduces both steric and electronic effects. Its proximity to the pyridine nitrogen and the C3-Br bond can influence the approach of bulky catalysts. More importantly, the hydroxyl group can act as a coordinating or directing group. It may form a transient palladium alkoxide, which can influence the regioselectivity and reaction rate of cross-coupling reactions by holding the catalyst in close proximity to the reaction site.[2]
Chemoselective Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Toolkit
The preferential reactivity of the C-Br bond allows for a sequential and controlled approach to molecular elaboration. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[3]
The Catalytic Cycle: A Unifying Mechanism
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) species.[4] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organoboron reagent with an aryl halide.[5] For 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, this reaction would selectively occur at the C-Br position.
Experimental Protocol: Model Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(3-Bromo-5-chloropyridin-2-YL)ethanol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or toluene/water.
-
Reaction Execution: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is used directly as a Pd(0) source.[6] |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos) | For simple couplings, PPh₃ is often sufficient. For more challenging substrates or to improve yields, bulky, electron-rich phosphine ligands like SPhos or XPhos are superior as they promote oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid to facilitate transmetalation.[7] The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A protic co-solvent like water is often necessary to facilitate the transfer of the organic group from boron to palladium.[2][8] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to functionalized alkynes, which are valuable intermediates in drug discovery.[9][10] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Model Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1-(3-Bromo-5-chloropyridin-2-YL)ethanol (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper co-catalyst like CuI (1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product via column chromatography.
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the most common and effective catalysts for Sonogashira couplings.[11] |
| Copper(I) Co-catalyst | CuI | The copper co-catalyst is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium complex.[11] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | The amine base is essential for deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous, degassed solvents are crucial to prevent side reactions and catalyst deactivation. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides.[12] This reaction has broad substrate scope and is fundamental in the synthesis of many nitrogen-containing pharmaceuticals.[3][13]
Experimental Protocol: Model Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-(3-Bromo-5-chloropyridin-2-YL)ethanol (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, or K₃PO₄, 1.5-2.5 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type ligand, 2-8 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the sealed reaction vessel to 80-120 °C and monitor for completion.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and partition between water and an organic solvent.
-
Purification: Isolate the product by column chromatography.
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective precursors for generating the active Pd(0) catalyst.[14] |
| Ligand | BINAP, Xantphos, Buchwald ligands (e.g., RuPhos) | The choice of ligand is critical and depends on the amine. Bulky, electron-rich ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting.[12] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong base is required to deprotonate the amine, but it must be non-nucleophilic to avoid competing reactions. |
| Solvent | Toluene, Dioxane | Anhydrous and oxygen-free conditions are paramount for the stability and activity of the catalytic system. |
Workflow for Sequential Functionalization
The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise functionalization strategy, greatly enhancing the molecular complexity that can be achieved from this single precursor.
Figure 2: Workflow for the sequential functionalization of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are generally preferred, the potential for Nucleophilic Aromatic Substitution (SNAr) should also be considered. The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, makes it susceptible to attack by strong nucleophiles. However, SNAr on halopyridines typically requires harsh conditions (high temperatures, strong bases) and may suffer from a lack of regioselectivity compared to cross-coupling methods. The C-Br bond is a better leaving group than C-Cl, but forcing conditions could lead to a mixture of products. For these reasons, SNAr is generally a less favorable approach for the selective functionalization of this substrate.
Conclusion
1-(3-Bromo-5-chloropyridin-2-YL)ethanol is a strategically designed building block that offers a clear and predictable pathway for selective functionalization. The pronounced difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis allows for a reliable, stepwise introduction of diverse chemical moieties. By understanding the fundamental principles of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and by carefully selecting catalysts, ligands, and reaction conditions, researchers can unlock the full synthetic potential of this versatile intermediate. The protocols and insights provided in this guide serve as a robust starting point for the development of novel compounds in the pharmaceutical and agrochemical industries.
References
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Li, J. J. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 2007. Available at: [Link]
-
Tao, B., Boykin, D. W., & Singh, S. C. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate, 2014. Available at: [Link]
-
Various Authors. Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate, N/A. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. Palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes. PubMed, 2014. Available at: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link] (Note: Direct link to the specific PDF may vary, but it is available through their literature library).
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal, 2019. Available at: [Link]
-
IONiC / VIPEr. Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. IONiC / VIPEr. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]
-
Khoza, P. T., et al. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI, 2021. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Various Authors. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing, N/A. Available at: [Link]
-
MySkinRecipes. 1-(3-bromo-5-chloropyridin-2-yl)ethanol. MySkinRecipes. Available at: [Link]
-
ResearchGate. Proposed catalytic mechanism for Sonogashira cross‐coupling reaction. ResearchGate, N/A. Available at: [Link]
-
Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. Available at: [Link]
-
ResearchGate. 2‐hydroxyethyl‐substituted (NHC)PdI2(pyridine) (Pd‐PEPPSI) Complexes: Synthesis, Characterization and the Catalytic Activity in the Sonogashira Cross‐coupling Reaction. ResearchGate, N/A. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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The Therapeutic Promise of Substituted Pyridinylethanols: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridinylethanol Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in both natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged structure" in drug discovery.[3][4] When functionalized with an ethanol substituent, the resulting pyridinylethanol core offers a versatile three-dimensional structure with multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3][4] This guide delves into the significant and diverse biological activities of substituted pyridinylethanols, exploring their potential as antifungal, anticancer, anti-inflammatory, and neuroprotective agents. We will examine the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed protocols for their biological evaluation.
Antifungal Activity: A Potential New Frontier
While extensive research has highlighted the antifungal properties of various pyridine derivatives, the specific exploration of substituted pyridinylethanols in this domain is an emerging area with considerable promise.[5][6] The broader class of pyridine-containing compounds has demonstrated efficacy against a range of fungal pathogens, suggesting that the pyridinylethanol scaffold could be a valuable starting point for the development of novel antifungal agents.[5][6]
Mechanism of Action
The antifungal activity of many heterocyclic compounds, including pyridine derivatives, often stems from their ability to disrupt essential fungal cellular processes. A primary target is the fungal cell membrane, where these compounds can interfere with the biosynthesis of ergosterol, a crucial component of fungal cell membranes that is absent in mammals. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death. Another potential mechanism involves the inhibition of fungal enzymes that are vital for growth and replication.
Structure-Activity Relationship (SAR) Insights from Related Pyridine Derivatives
Studies on various pyridine derivatives have provided valuable insights into the structural features that govern their antifungal efficacy. For instance, the nature and position of substituents on the pyridine ring can significantly impact activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, have been shown to enhance the antifungal properties of some pyridine-containing molecules.[5] The lipophilicity of the molecule also plays a critical role, as it influences the compound's ability to penetrate the fungal cell wall and membrane.
A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.[5] Notably, some of these compounds displayed over 50% inhibition against G. zeae at a concentration of 100 µg/mL.[5]
| Compound Class | Target Fungi | Activity | Reference |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Moderate, with some compounds showing >50% inhibition at 100 µg/mL against G. zeae | [5] |
| 2-[4' substituted anilino sydon-3'- yl) pydines | C. albicans, C. Parapsilosis, A. niger, A. flavus | Compound 5a was equipotent to standards | [6] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standardized method for determining the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate under optimal conditions. b. Prepare a fungal suspension in sterile saline or RPMI-1640 medium. c. Adjust the suspension to a concentration of 1-5 x 10^5 cells/mL using a spectrophotometer or hemocytometer.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the substituted pyridinylethanol in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Caption: Workflow for Antifungal Susceptibility Testing.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyridine scaffold is a cornerstone in the development of anticancer agents, with numerous pyridine-containing drugs approved for clinical use.[7][8] The potential of substituted pyridinylethanols as a novel class of anticancer compounds is an active area of research, building upon the established success of related structures.[9][10]
Mechanism of Action
Substituted pyridinylethanols may exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Many pyridine derivatives are known to inhibit kinases, a class of enzymes that are often dysregulated in cancer and play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.
-
Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.
Structure-Activity Relationship (SAR)
SAR studies of various pyridine derivatives have revealed key structural features for potent anticancer activity.[9][10] The nature and position of substituents on both the pyridine and phenyl rings, as well as the stereochemistry of the ethanol side chain, can significantly influence cytotoxicity. For instance, in a series of 1,4-dihydropyridines, a compound with an electron-withdrawing fluorine atom at the meta position of the 4-aryl substituent showed notable cytotoxicity.[9] Conversely, another potent compound in the same study featured an electron-donating benzyloxy group at the para position, indicating that the relationship between electronic effects and anticancer activity is complex and context-dependent.[9]
| Compound Class | Cell Line(s) | IC50 Values | Reference |
| Pyrazolo-naphthyridine derivatives | Breast cancer cells | 1.47 to 35.3 µM | [8] |
| 1,4-Dihydropyridine derivatives | HeLa, MCF-7 | Varied, with some compounds showing high potency | [9] |
| Novel pyridine derivatives | HepG2, MCF-7 | 4.25 to 12.83 µM | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]
1. Cell Seeding: a. Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics. b. Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare a stock solution of the substituted pyridinylethanol in DMSO. b. Prepare serial dilutions of the compound in the cell culture medium. c. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. d. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). e. Incubate the plate for 48-72 hours.
3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes.
4. Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[13][14] Substituted pyridinylethanols have emerged as a promising class of anti-inflammatory agents.[15]
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[15] One notable mechanism is the inhibition of cytochrome P450, which leads to a reduction in the levels of pro-inflammatory lipid mediators like 12(R)-HETE.[15] Additionally, some pyridinylethanol derivatives can inhibit the formation of prostaglandins, another class of potent pro-inflammatory molecules, by targeting cyclooxygenase (COX) enzymes.[13] Furthermore, these compounds may modulate inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14][16]
Caption: Inhibition of the NF-κB Signaling Pathway.
Structure-Activity Relationship (SAR)
In a series of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols, the position of the pyridine ring attachment and the nature of the substituents on the phenyl ring were found to be critical for topical anti-inflammatory activity.[15] Specifically, 1-[4-(4-Pyridyl)phenyl]-1-(4-fluorophenyl)-2-imidazolylethanol demonstrated a particularly favorable anti-inflammatory profile.[15]
Experimental Protocol: Griess Assay for Nitric Oxide Production
Nitric oxide (NO) is a key signaling molecule in inflammation, and its production by macrophages can be measured using the Griess assay.
1. Cell Culture and Stimulation: a. Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate. b. Pre-treat the cells with various concentrations of the substituted pyridinylethanol for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. d. Include an unstimulated control and an LPS-stimulated control without the compound. e. Incubate for 24 hours.
2. Griess Assay: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. e. Incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.
3. Data Analysis: a. Measure the absorbance at 540 nm using a microplate reader. b. Create a standard curve using known concentrations of sodium nitrite. c. Calculate the concentration of nitrite in the samples from the standard curve. d. Determine the inhibitory effect of the compound on NO production.
Neuroprotective Activity: Guarding Against Neuronal Damage
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[17][18] There is a growing interest in developing neuroprotective agents that can slow or halt this process. Substituted pyridinylethanols have shown potential in this area.[17][19]
Mechanism of Action
The neuroprotective effects of certain pyridinylethanol derivatives may be linked to their interaction with specific neuronal receptors. For example, 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, a pyridinyl derivative, acts as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).[17] By enhancing the activity of this receptor, the compound can counteract the neurotoxic effects of β-amyloid peptides, which are implicated in Alzheimer's disease.[17] Other potential neuroprotective mechanisms of pyridine derivatives include the reduction of oxidative stress and the inhibition of apoptosis (programmed cell death) in neurons.[19][20]
Structure-Activity Relationship (SAR)
The development of potent and selective neuroprotective agents requires careful optimization of the chemical structure. For the α7 nAChR PAM mentioned above, the specific arrangement of the pyridinyl, ethynyl, and quinuclidine moieties is crucial for its high selectivity and neuroprotective activity.[17]
Experimental Protocol: Neuroprotection Assay in a Cell-Based Model of Neurotoxicity
This protocol describes a general method for evaluating the neuroprotective effects of a compound against a neurotoxin-induced cell death in a neuronal cell line (e.g., PC12 or SH-SY5Y).
1. Cell Culture and Differentiation (if necessary): a. Culture the neuronal cell line in an appropriate medium. b. For some cell lines like PC12, differentiation into a neuronal phenotype can be induced by treatment with Nerve Growth Factor (NGF).
2. Compound Pre-treatment and Neurotoxin Exposure: a. Pre-treat the cells with various concentrations of the substituted pyridinylethanol for a specified period (e.g., 1-24 hours). b. Induce neurotoxicity by adding a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model or β-amyloid for an Alzheimer's model. c. Include a control group (no compound, no toxin), a toxin-only group, and a compound-only group. d. Incubate for 24-48 hours.
3. Assessment of Cell Viability: a. Measure cell viability using an appropriate assay, such as the MTT assay (as described in the anticancer section) or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).
4. Data Analysis: a. Calculate the percentage of neuroprotection afforded by the compound at each concentration by comparing the viability of the compound-treated, toxin-exposed cells to the toxin-only group. b. A compound is considered neuroprotective if it significantly increases cell viability in the presence of the neurotoxin. For example, the pyridinyl derivative EQ-04 significantly enhanced cell viability by 37% at a concentration of 1 nM against β-amyloid toxicity.[17]
Conclusion and Future Directions
Substituted pyridinylethanols represent a versatile and promising scaffold in the pursuit of novel therapeutics. Their demonstrated and potential biological activities across a spectrum of diseases, including fungal infections, cancer, inflammation, and neurodegeneration, underscore their importance in medicinal chemistry. The modular nature of the pyridinylethanol core allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of substituted pyridinylethanols are crucial to fully explore their therapeutic potential.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the identification of biomarkers for clinical development.
-
In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies must be rigorously evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of substituted pyridinylethanols holds the potential to deliver a new generation of effective and safe medicines for a range of unmet medical needs.
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An In-depth Technical Guide to the Electrochemical Properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
This guide provides a comprehensive technical overview of the predicted electrochemical properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol, a functionalized pyridine derivative of interest to researchers, scientists, and professionals in drug development. Given the absence of specific experimental data in publicly accessible literature, this document synthesizes foundational principles of organic electrochemistry and the known behavior of related compounds to forecast its electrochemical characteristics and to propose a robust framework for its experimental investigation.
Introduction: The Significance of Functionalized Pyridines in Medicinal Chemistry
Pyridine and its derivatives are fundamental scaffolds in the development of novel therapeutics and functional materials.[1][2] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. The subject of this guide, 1-(3-Bromo-5-chloropyridin-2-yl)ethanol, possesses a unique combination of a reactive ethanol side chain and halogen substituents (bromo and chloro) on the pyridine core. This distinct structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules with desired pharmacological activities.[1] Understanding the electrochemical properties of this molecule is crucial for predicting its metabolic fate, developing electroanalytical detection methods, and exploring its potential role in redox-mediated biological processes.
Molecular Structure and Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 1-(3-bromo-5-chloropyridin-2-yl)ethanol | PubChem[3] |
| Molecular Formula | C7H7BrClNO | PubChem[3] |
| Molecular Weight | 236.49 g/mol | PubChem[3] |
| XLogP3 | 1.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
Predicted Electrochemical Behavior
The electrochemical behavior of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is anticipated to be primarily influenced by the pyridine ring, the halogen substituents, and the ethanol side chain.
Reduction Pathways
The pyridine nucleus is known to undergo reduction, typically involving the transfer of one or two electrons.[4][5] The presence of electron-withdrawing halogen atoms (bromine and chlorine) is expected to lower the electron density of the pyridine ring, making it more susceptible to reduction. Therefore, the reduction of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is predicted to occur at less negative potentials compared to unsubstituted pyridine.
The reduction process may also involve the cleavage of the carbon-halogen bonds. The relative ease of reduction for carbon-halogen bonds is typically C-I > C-Br > C-Cl > C-F. Consequently, the carbon-bromine bond is more likely to be reduced than the carbon-chlorine bond.
Oxidation Pathways
The oxidation of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is likely to involve the ethanol side chain, specifically the secondary alcohol group. This could proceed via a one-electron, one-proton process to form a radical intermediate, followed by further oxidation to the corresponding ketone, 1-(3-bromo-5-chloropyridin-2-yl)ethanone. The pyridine ring itself is generally difficult to oxidize, and the presence of electron-withdrawing halogens would further increase its oxidation potential.
Proposed Experimental Investigation: A Roadmap
To empirically determine the electrochemical properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol, a systematic investigation employing various electrochemical techniques is proposed. The following protocols are designed to provide a comprehensive characterization of its redox behavior.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for initial electrochemical characterization, providing information on redox potentials and the reversibility of electron transfer processes.[6][7]
Experimental Protocol:
-
Solution Preparation: Prepare a 1 mM solution of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Employ a standard three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Experimental Parameters:
-
Potential Range: Scan from an initial potential where no faradaic current is observed towards negative potentials to observe reduction peaks, and then reverse the scan towards positive potentials to observe oxidation peaks. A suggested starting range is -2.5 V to +2.0 V vs. Ag/AgCl.
-
Scan Rate: Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electrode processes (e.g., diffusion-controlled vs. surface-adsorbed).
-
-
Data Analysis:
-
Identify the peak potentials (Epa for anodic peaks, Epc for cathodic peaks) and peak currents (ipa for anodic peaks, ipc for cathodic peaks).
-
Determine the half-wave potential (E1/2) for reversible or quasi-reversible processes.
-
Analyze the relationship between peak current and the square root of the scan rate to confirm diffusion-controlled processes.
-
Predicted Outcome Visualization:
Caption: Workflow for the cyclic voltammetric analysis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol.
Differential Pulse Voltammetry (DPV)
DPV offers higher sensitivity and better resolution of peaks compared to CV, making it suitable for quantitative analysis and the detection of species at lower concentrations.
Experimental Protocol:
-
Solution and Cell Setup: Same as for Cyclic Voltammetry.
-
Experimental Parameters:
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Data Analysis: The resulting voltammogram will show peaks corresponding to the reduction and oxidation potentials, with peak heights proportional to the concentration of the analyte.
Controlled Potential Electrolysis (Bulk Electrolysis)
To identify the products of the redox reactions, controlled potential electrolysis can be performed.
Experimental Protocol:
-
Setup: Use a three-electrode cell with a larger surface area working electrode (e.g., reticulated vitreous carbon) to ensure complete electrolysis of the starting material.
-
Procedure: Apply a constant potential slightly beyond the peak potential of the desired redox event observed in the CV.
-
Analysis: Monitor the current decay over time. Once the electrolysis is complete (current drops to near zero), analyze the resulting solution using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the reaction products.
Predicted Product Relationship:
Caption: Predicted oxidation and reduction products of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol.
Conclusion
This technical guide provides a predictive framework for understanding the electrochemical properties of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol. Based on the chemical structure and the established principles of organic electrochemistry, it is anticipated that this compound will exhibit distinct reduction and oxidation pathways involving the pyridine ring, halogen substituents, and the ethanol side chain. The proposed experimental protocols offer a clear and robust methodology for the empirical validation of these predictions. A thorough electrochemical characterization will be invaluable for researchers in drug discovery and development, providing insights into the molecule's reactivity, metabolic stability, and potential for electroanalytical applications.
References
-
PubChem. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. [Link]
-
PubChem. 1-(3-Bromo-5-chloropyridin-2-yl)prop-2-en-1-ol. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]
- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
ResearchGate. Electrochemistry of pyridine derivatives. [Link]
-
ACS Publications. Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO2 Reduction. [Link]
-
PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]
-
RSC Publishing. Pyridine-based benzoquinone derivatives as organic cathode materials for sodium ion batteries. [Link]
-
MDPI. Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]
-
PubMed Central. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. [Link]
-
ResearchGate. Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO 2 Reduction. [Link]
-
ResearchGate. (PDF) ROLE OF PYRAZOLE RING IN NEUROLOGICAL DRUG DISCOVERY. [Link]
-
ACS Publications. Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. [Link]
-
Reagentia. 1-(3-broMo-5-chloropyridin-2-yl)ethanol (1 x 100 mg). [Link]
-
Reddit. Cyclic voltammetry of organic compounds : r/electrochemistry. [Link]
-
MDPI. Cyclic Voltammetry Study of Closo-Ruthenacarboranes. [Link]
-
RSC Publishing. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol | C7H7BrClNO | CID 71744171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a versatile and robust method for the synthesis of complex biaryl and heteroaryl structures.[3][4] This application note provides a detailed guide to the use of 1-(3-bromo-5-chloropyridin-2-yl)ethanol in Suzuki coupling reactions, a key intermediate for the synthesis of novel substituted pyridines with significant potential in pharmaceutical development.
The presence of both a bromine and a chlorine atom on the pyridine ring of the target molecule allows for selective functionalization. The differential reactivity of the carbon-halogen bonds under palladium catalysis—typically C-Br reacting preferentially over C-Cl—enables a regioselective coupling, leaving the chlorine atom available for subsequent transformations.[5] Furthermore, the ethanol substituent at the 2-position offers a handle for further derivatization or can play a crucial role in the pharmacophore of the final compound.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide.[6] The catalytic cycle, as illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, the C-Br bond of 1-(3-bromo-5-chloropyridin-2-yl)ethanol) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity in the Coupling of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
The key to the successful application of 1-(3-bromo-5-chloropyridin-2-yl)ethanol in Suzuki coupling lies in the predictable regioselectivity of the reaction. The relative strength of the carbon-halogen bonds plays a crucial role, with the C-Br bond being weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. This inherent difference in reactivity allows for the selective coupling at the 3-position of the pyridine ring, leaving the 5-chloro substituent intact for potential downstream functionalization.[8]
The Role of the Hydroxyl Group: To Protect or Not to Protect?
The presence of a free hydroxyl group on the ethanol substituent at the 2-position warrants careful consideration. While the Suzuki coupling is known for its broad functional group tolerance, acidic protons, such as that of a hydroxyl group, can potentially interfere with the reaction by reacting with the base or coordinating to the palladium catalyst. This can lead to decreased catalyst activity and lower yields.
In many cases, the Suzuki coupling can proceed without protection of the alcohol. However, for challenging couplings or to ensure reproducibility and high yields, protection of the hydroxyl group is a prudent strategy. Silyl ethers are the most common protecting groups for alcohols due to their ease of formation and cleavage under mild conditions.[9]
The decision to use a protecting group will depend on the specific boronic acid used and the overall complexity of the desired product. A preliminary small-scale reaction is recommended to assess the necessity of protection.
Experimental Protocols
The following protocols provide a general framework for the regioselective Suzuki coupling of 1-(3-bromo-5-chloropyridin-2-yl)ethanol. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Suzuki Coupling with an Unprotected Hydroxyl Group
This protocol is suitable for relatively reactive boronic acids where the free hydroxyl group is not expected to significantly interfere with the reaction.
Materials:
| Reagent/Material | Purpose |
| 1-(3-Bromo-5-chloropyridin-2-yl)ethanol | Starting Material |
| Arylboronic Acid | Coupling Partner |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst |
| Na₂CO₃, K₂CO₃, or K₃PO₄ | Base |
| 1,4-Dioxane/Water or Toluene/Ethanol/Water | Solvent System |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent |
| Silica Gel | for Column Chromatography |
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(3-bromo-5-chloropyridin-2-yl)ethanol (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes: 1-(3-Bromo-5-chloropyridin-2-yl)ethanol as a Versatile Building Block for Advanced Agrochemicals
Introduction: The relentless demand for higher crop yields and the ever-evolving challenge of pest and weed resistance necessitate the continuous development of novel agrochemicals. Highly functionalized heterocyclic compounds are paramount in this endeavor, serving as core scaffolds for a new generation of active ingredients. Among these, 1-(3-bromo-5-chloropyridin-2-yl)ethanol emerges as a building block of significant strategic importance. Its unique arrangement of chloro and bromo substituents on the pyridine ring, coupled with a reactive secondary alcohol, provides multiple avenues for synthetic elaboration. This document provides a comprehensive guide for researchers, outlining the synthesis of this key intermediate and its application in the construction of potent agrochemical candidates, particularly those featuring a pyrazole moiety.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1374651-62-3 | [ChemScene][1] |
| Molecular Formula | C₇H₇BrClNO | [PubChem][2] |
| Molecular Weight | 236.49 g/mol | [PubChem][2] |
| IUPAC Name | 1-(3-bromo-5-chloropyridin-2-yl)ethanol | [PubChem][2] |
| Storage Conditions | Store at room temperature in a dry, well-ventilated area. | [ChemScene][1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [ChemScene][1] |
| Precautionary Statements | P264, P280, P302+P352, P362+P364 | [ChemScene][1] |
Strategic Synthesis of the Building Block
The synthesis of 1-(3-bromo-5-chloropyridin-2-yl)ethanol can be efficiently achieved through a two-step process commencing from the commercially available 2-amino-3-bromo-5-chloropyridine. This pathway involves a Sandmeyer reaction to generate the corresponding aldehyde, followed by a Grignard reaction to install the ethyl-alcohol moiety.
Workflow for the Synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
Caption: Synthetic pathway from 2-amino-3-bromo-5-chloropyridine to the target ethanol building block.
Protocol 1: Synthesis of 3-Bromo-5-chloropyridine-2-carbaldehyde
This protocol is adapted from established methodologies for the formylation of pyridines via a Grignard reaction.[3][4] The initial step involves the conversion of the amine to an iodide, which is then subjected to a magnesium-halogen exchange and subsequent formylation.
Materials:
-
2-Amino-3-bromo-5-chloropyridine
-
tert-Butyl nitrite (t-BuONO)
-
Copper(I) iodide (CuI)
-
Iodine (I₂)
-
Acetonitrile (anhydrous)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization and Iodination: To a solution of 2-amino-3-bromo-5-chloropyridine (1.0 eq) in anhydrous acetonitrile, add CuI (1.0 eq) and I₂ (1.8 eq). Cool the mixture in an ice bath and add tert-butyl nitrite (1.4 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 60°C for 2 hours.
-
Work-up: Cool the reaction mixture and quench with water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium thiosulfate solution and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-iodo-3-bromo-5-chloropyridine.
-
Grignard Exchange and Formylation: Dissolve the crude 2-iodo-3-bromo-5-chloropyridine in anhydrous THF and cool to 0°C under an inert atmosphere. Add isopropylmagnesium chloride (1.1 eq) dropwise and stir for 1-2 hours at this temperature.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise to the Grignard reagent, maintaining the temperature at 0°C. Stir for an additional 1 hour.
-
Quenching and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-bromo-5-chloropyridine-2-carbaldehyde.
Protocol 2: Synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
This protocol utilizes the previously synthesized aldehyde and a methyl Grignard reagent to generate the target secondary alcohol.
Materials:
-
3-Bromo-5-chloropyridine-2-carbaldehyde
-
Methylmagnesium bromide (CH₃MgBr, 3.0 M in diethyl ether)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve 3-bromo-5-chloropyridine-2-carbaldehyde (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Add methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the resulting mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3-bromo-5-chloropyridin-2-yl)ethanol.
Application in the Synthesis of Pyrazole-Containing Agrochemicals
The 3-bromo-5-chloropyridin-2-yl moiety is a key component of several modern insecticides, such as chlorantraniliprole and cyantraniliprole.[5] The following protocols outline a synthetic route from 1-(3-bromo-5-chloropyridin-2-yl)ethanol to a versatile pyrazole intermediate, demonstrating its utility as a precursor to this important class of agrochemicals.
Synthetic Strategy for Pyrazole Intermediate
Caption: Reaction scheme for the conversion of the ethanol building block to a key pyrazole intermediate.
Protocol 3: Oxidation to 1-(3-Bromo-5-chloropyridin-2-yl)ethanone
The conversion of the secondary alcohol to a ketone is a critical step, enabling subsequent C-C bond formation at the alpha-position. Standard oxidation protocols can be employed.
Materials:
-
1-(3-Bromo-5-chloropyridin-2-yl)ethanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Sodium thiosulfate (Na₂S₂O₃, saturated aqueous solution) - for Dess-Martin workup
Procedure (using PCC):
-
Reaction Setup: To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of 1-(3-bromo-5-chloropyridin-2-yl)ethanol (1.0 eq) in DCM.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Purification: Filter the reaction mixture through a pad of silica gel, eluting with DCM. Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be further purified by column chromatography if necessary.
Protocol 4: Synthesis of the β-Diketone Intermediate
A Claisen condensation reaction is employed to construct the 1,3-dicarbonyl system necessary for pyrazole synthesis.[1]
Materials:
-
1-(3-Bromo-5-chloropyridin-2-yl)ethanone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Diethyl oxalate
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Base Suspension: In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Ketone Addition: Add a solution of 1-(3-bromo-5-chloropyridin-2-yl)ethanone (1.0 eq) in anhydrous THF dropwise at room temperature.
-
Condensation: After the initial effervescence ceases, add diethyl oxalate (1.1 eq) dropwise. Heat the reaction mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction to room temperature and carefully pour it into ice water. Acidify the mixture to pH ~4 with 1M HCl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to provide the crude β-diketone, which can be used in the next step without further purification.
Protocol 5: Cyclization to the Pyrazole Core
The final step involves the well-established Knorr pyrazole synthesis, where the β-diketone undergoes cyclization with hydrazine.[6]
Materials:
-
Crude ethyl 2-(3-bromo-5-chloropyridin-2-yl)-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Mixture: Dissolve the crude β-diketone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid, followed by the dropwise addition of hydrazine hydrate (1.1 eq).
-
Cyclization: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture and reduce the volume of ethanol under vacuum. Add water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product, ethyl 3-(3-bromo-5-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, can be further purified by recrystallization from ethanol/water.
Conclusion and Future Perspectives
1-(3-Bromo-5-chloropyridin-2-yl)ethanol is a highly valuable and versatile building block. The protocols detailed herein provide a clear and reproducible pathway for its synthesis and subsequent elaboration into complex heterocyclic structures relevant to the agrochemical industry. The resulting pyrazole intermediate serves as a launchpad for the synthesis of a wide array of analogues of proven insecticides. Further derivatization of the pyrazole core, for example, through N-alkylation or amidation of the ester, allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
- Google Patents.Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
PubChem. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. National Center for Biotechnology Information. Available at: [Link]
- Google Patents.Preparation method of 2-bromo-5-aldehyde pyridine.
- Google Patents.Synthesis method of 5-bromopyridine-3-formaldehyde.
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
YouTube. synthesis of pyrazoles. Available at: [Link](Note: A representative, high-quality academic video link would be inserted here in a real application). For the purpose of this exercise, a conceptual link to the Knorr Pyrazole synthesis is intended. A specific, stable URL to a suitable video is not available from the search results.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 4. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Derivatization of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol for library synthesis
Application Note & Protocols
Topic: Derivatization of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol for High-Throughput Library Synthesis
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and discovery.
Executive Summary
The 3-bromo-5-chloropyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous biologically active molecules.[1] The specific starting material, 1-(3-bromo-5-chloropyridin-2-yl)ethanol, offers a trifecta of reactive sites: a secondary alcohol, a reactive bromine atom, and a less reactive chlorine atom. This strategic arrangement of functional groups allows for a sequential and highly controlled derivatization process, making it an exceptionally valuable building block for the synthesis of diverse chemical libraries. This document provides a comprehensive guide to the derivatization of this scaffold, focusing on robust, scalable protocols suitable for library synthesis. We will explore reactions at the hydroxyl group and selective, palladium-catalyzed cross-coupling reactions at the C3-bromo position, explaining the chemical logic behind the choice of reagents and conditions.
The Strategic Value of the Scaffold
The power of 1-(3-bromo-5-chloropyridin-2-yl)ethanol lies in the differential reactivity of its functional groups. This allows for a planned, multi-step synthesis where different regions of the molecule can be modified independently.
-
Hydroxyl Group (-OH): The secondary alcohol is a versatile handle for introducing a wide array of functionalities through etherification or esterification, allowing for modulation of properties like solubility and hydrogen bonding capacity.
-
Bromo Group (C3-Br): The bromine at the 3-position is the most reactive site for palladium-catalyzed cross-coupling reactions. This is the primary locus for introducing significant structural diversity.
-
Chloro Group (C5-Cl): The chlorine at the 5-position is significantly less reactive in typical cross-coupling conditions compared to the bromine. This allows for selective reaction at the C3 position, while the C5-chloro atom can be retained for later-stage modification or as a key pharmacophoric element.
The general workflow for library synthesis from this scaffold is visualized below.
Figure 1: High-level workflow for the divergent synthesis of a chemical library starting from 1-(3-bromo-5-chloropyridin-2-yl)ethanol.
Pathway A: Derivatization of the Hydroxyl Group
Modification of the secondary alcohol is typically performed as the initial step to prevent interference with subsequent palladium-catalyzed reactions.
Williamson Ether Synthesis
This classic method is reliable for forming ethers by reacting the alcohol with an alkyl halide under basic conditions. The choice of a non-nucleophilic base is critical to prevent competing elimination reactions, especially with secondary halides.
Causality Behind the Protocol:
-
Base: Sodium hydride (NaH) is used to deprotonate the alcohol, forming a sodium alkoxide. NaH is a strong, non-nucleophilic base, which ensures complete deprotonation without promoting side reactions of the alkyl halide.
-
Solvent: Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal solvents. They are polar aprotic, effectively solvating the cation of the alkoxide and remaining inert to the strong base.
-
Temperature: The reaction is initiated at 0 °C to control the exothermic deprotonation step and then warmed to room temperature or slightly heated to drive the SN2 reaction to completion.
Protocol 1: General Procedure for Etherification
-
To a solution of 1-(3-bromo-5-chloropyridin-2-yl)ethanol (1.0 eq) in anhydrous THF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the suspension at 0 °C for 30 minutes.
-
Add the desired alkyl halide (R-X, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Pathway B: Palladium-Catalyzed Cross-Coupling at C3-Br
The C-Br bond at the 3-position of the pyridine ring is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[2][3] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[3]
Causality Behind the Protocol:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For electron-deficient heterocyclic halides like our scaffold, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[4] They promote the rate-limiting oxidative addition step and facilitate the reductive elimination to form the product.
-
Base: A base is required to activate the organoboron species in the transmetalation step of the catalytic cycle.[3] Aqueous inorganic bases like K₂CO₃ or K₃PO₄ are commonly used and are often effective and economical.[5]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic-soluble reactants and the inorganic base.[5]
Figure 2: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 1-(3-bromo-5-chloropyridin-2-yl)ethanol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).
-
Heat the reaction mixture to 85-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Precursors to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the Pd catalyst and modulates its reactivity. Bulky, electron-rich ligands are often superior for this substrate class.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step; choice can significantly impact yield.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Must dissolve both organic and inorganic components. Degassing is crucial to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | Provides the necessary activation energy for the catalytic cycle. |
Table 1: Summary of typical conditions for Suzuki-Miyaura cross-coupling reactions.
Sonogashira Cross-Coupling
The Sonogashira coupling is a highly efficient method for constructing carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of a terminal alkyne).[6][7] This reaction is notable for its mild conditions and tolerance of a wide range of functional groups.
Causality Behind the Protocol:
-
Dual Catalysis: The reaction typically employs a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (to form a copper(I) acetylide intermediate, which facilitates transmetalation to palladium).[8]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[6]
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used for solubility purposes.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a solution of 1-(3-bromo-5-chloropyridin-2-yl)ethanol (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF, 0.2 M), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).
-
Add an amine base, such as triethylamine (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, a critical transformation for synthesizing aryl amines.[9][10] This reaction has largely replaced harsher, classical methods for N-arylation.
Causality Behind the Protocol:
-
Catalyst System: Similar to Suzuki coupling, specialized bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, t-BuXPhos) are crucial for achieving high efficiency, especially with less reactive amines or aryl chlorides.[9][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[10][11]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent reaction with the strong base.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq) to a reaction vessel.
-
Add a solution of 1-(3-bromo-5-chloropyridin-2-yl)ethanol (1.0 eq) and the desired amine (1.2 eq) in anhydrous toluene (0.1 M).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Purification and Characterization
For library synthesis, purification strategies must be efficient and amenable to parallel processing.
-
Purification: While traditional flash column chromatography is effective, high-throughput purification can be achieved using automated flash systems or preparative HPLC/SFC. For basic pyridine derivatives, an acidic modifier (e.g., trifluoroacetic acid) in the mobile phase can improve peak shape.[12] Simple acid/base extraction can also be a powerful tool for removing non-basic impurities.[13]
-
Characterization: All final compounds should be characterized to confirm identity and purity. For library compounds, this typically involves LC-MS to confirm the molecular weight and provide a purity assessment, along with ¹H NMR for structural confirmation of representative examples.[14]
Conclusion
The 1-(3-bromo-5-chloropyridin-2-yl)ethanol scaffold is a powerful and versatile starting material for the construction of diverse chemical libraries. Its orthogonal reactive sites allow for a systematic and predictable exploration of chemical space. By employing robust and well-understood reactions such as etherification, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, researchers can rapidly generate novel compounds for screening in drug discovery and agrochemical development programs. The protocols outlined in this document provide a solid foundation for these synthetic efforts.
References
- Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
ResearchGate. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]
-
MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]
-
ARKIVOC. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]
-
ACS Publications. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate.
-
NIH National Library of Medicine. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
ACS Publications. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13 CH]+ Insertion. Retrieved from [Link]
-
Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristic pyridylguanidine resonances by NMR spectroscopy.. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Bromo-5-chloropyridine. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]
-
Reagentia. (n.d.). 1-(3-broMo-5-chloropyridin-2-yl)ethanol (1 x 100 mg). Retrieved from [Link]
-
Q-MOL. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
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- 7. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Central Role of Heterocycles in Modern Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in the realm of medicinal chemistry and drug discovery. Their prevalence in natural products and synthetic pharmaceuticals underscores their remarkable ability to interact with biological targets with high specificity and affinity. The unique three-dimensional architecture and electronic properties conferred by the heteroatoms allow for a vast exploration of chemical space, crucial for the development of novel therapeutic agents. This guide provides an in-depth exploration of modern synthetic strategies for the construction of novel heterocyclic frameworks, offering both the theoretical underpinnings and practical, field-proven protocols for their synthesis. The methodologies discussed herein are selected for their efficiency, versatility, and alignment with the principles of green chemistry, reflecting the current trends and demands of the pharmaceutical industry.
I. Multi-Component Reactions (MCRs): A Paradigm of Efficiency
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient approach to generating molecular complexity from simple precursors.[1] This strategy is particularly valuable in the construction of diverse libraries of heterocyclic compounds for high-throughput screening.
A. The Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic MCR that provides access to dihydropyrimidinones, a heterocyclic core found in numerous biologically active compounds, including calcium channel blockers.[2] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[2]
Rationale for Microwave-Assisted Protocol:
Conventional heating methods for the Biginelli reaction often require long reaction times and can lead to side product formation. Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields through efficient and uniform heating.[3] The use of a solvent-free approach further enhances the green credentials of this protocol.[4]
Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Reaction [3][4]
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of sulfamic acid (20 mol %).
-
Reaction Setup: Place the vial in a microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at 300W for a specified time (typically 3-10 minutes), with intermittent cooling pulses of 20 seconds to prevent overheating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. Add ice-cold water to the vial to precipitate the solid product.
-
Isolation: Collect the solid by filtration using a Hirsch funnel and wash thoroughly with cold water to remove any unreacted urea.
-
Recrystallization: Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
-
Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by comparing its melting point with literature values.
| Aldehyde | Time (min) | Yield (%) |
| Benzaldehyde | 3 | 92 |
| 4-Chlorobenzaldehyde | 4 | 95 |
| 4-Methylbenzaldehyde | 5 | 90 |
| 4-Nitrobenzaldehyde | 3 | 88 |
Table 1: Representative yields for the microwave-assisted Biginelli reaction.
II. Visible-Light Photocatalysis: A Green Approach to Bond Formation
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of a wide array of chemical bonds under mild conditions.[5] This methodology utilizes a photocatalyst that, upon absorption of visible light, initiates a chemical transformation through an electron transfer process.
A. Photocatalytic Synthesis of Benzothiazoles
Benzothiazoles are a prominent class of sulfur-containing heterocycles with diverse applications in pharmaceuticals and materials science.[6] The visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenols and aldehydes offers a green alternative to traditional methods that often require harsh oxidants or metal catalysts.[7]
Causality in the Photocatalytic Cycle:
The reaction is initiated by the visible-light excitation of a photocatalyst (e.g., fluorescein). The excited photocatalyst then engages in a single-electron transfer (SET) with the reaction intermediate, generating radical species that undergo cyclization and subsequent oxidation to form the aromatic benzothiazole ring.[8] Molecular oxygen often serves as the terminal oxidant in these reactions, regenerating the photocatalyst and making the process catalytic.[1]
Experimental Protocol: Visible-Light-Mediated Synthesis of 2-Substituted Benzothiazoles [8]
-
Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve 2-aminothiophenol (0.5 mmol), the desired aldehyde (0.6 mmol), and fluorescein (2 mol%) in acetonitrile (2 mL).
-
Atmosphere: Seal the tube and purge with oxygen for 5 minutes.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp (465 nm) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion (typically 8-12 hours), evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure 2-substituted benzothiazole.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Sources
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- 2. Biginelli Reaction [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Synthesis of benzothiazoles using fluorescein as an efficient photocatalyst under visible light / Molecular Catalysis, 2021 [sci-hub.box]
Reaction conditions for Buchwald-Hartwig amination of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol
Application Note: Buchwald-Hartwig Amination of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the challenging substrate, 1-(3-Bromo-5-chloropyridin-2-yl)ethanol. This reaction is pivotal for synthesizing complex nitrogen-containing heterocyclic compounds prevalent in pharmaceutical and materials science research.[1][2][3] The substrate presents unique challenges, including the potential for competitive reaction at two distinct carbon-halogen bonds (C-Br and C-Cl) and the presence of a free hydroxyl group. This guide details scientifically-grounded protocols, explains the rationale behind the selection of catalysts, ligands, bases, and solvents, and offers a systematic approach to reaction optimization and troubleshooting.
Scientific & Strategic Considerations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its reliability in forming C-N bonds.[1][4][5] A successful and selective amination of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol hinges on several key factors.
The Challenge of Chemoselectivity: C-Br vs. C-Cl
The substrate possesses both a bromine and a chlorine substituent on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically the rate-determining step and is highly dependent on the carbon-halogen bond dissociation energy. The general order of reactivity for aryl halides is I > Br > Cl.[6] Consequently, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position. This inherent reactivity difference is the foundation for achieving high chemoselectivity. By carefully controlling the reaction conditions, particularly temperature and catalyst choice, amination can be directed exclusively to the C-Br position, leaving the C-Cl bond intact for subsequent functionalization.
Catalyst and Ligand Selection: The Key to Success
The choice of the palladium source and, more critically, the phosphine ligand is paramount for an efficient reaction.
-
Palladium Precatalyst: Modern palladium precatalysts, particularly the "G3" (third-generation) and "G4" (fourth-generation) Buchwald palladacycles, are highly recommended.[7] These are air- and moisture-stable complexes that efficiently generate the active monoligated Pd(0) species in solution upon exposure to a base.[6] This avoids the inconsistencies often associated with using sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction.[6][8] The RuPhos-Pd-G3 precatalyst is an excellent starting point for this transformation due to its high activity and broad substrate scope, including heteroaryl halides.[7][9]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.[2][3] RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is particularly well-suited. Its steric bulk promotes the reductive elimination step, while its electron-donating properties facilitate the initial oxidative addition at the C-Br bond.[10]
The Role of the Base and Solvent
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[2][11] Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.
-
Solvent: The solvent must be anhydrous and capable of solubilizing all reaction components at the desired temperature. Aprotic, non-coordinating solvents are preferred.[6] Toluene and 1,4-dioxane are standard choices. Toluene is often favored as it can be rigorously dried and its boiling point (111 °C) is suitable for many aminations.
Managing the Free Hydroxyl Group
The presence of a primary alcohol in the substrate, 1-(3-Bromo-5-chloropyridin-2-yl)ethanol, does not typically require protection under modern Buchwald-Hartwig conditions. The strong base will deprotonate the hydroxyl group to form an alkoxide, but this species is generally unreactive toward the palladium center and does not interfere with the C-N coupling catalytic cycle.
Experimental Protocols
Recommended Starting Protocol
This protocol provides a robust starting point for the selective amination at the C-Br position.
Reaction Scheme:
Figure 1: Selective Buchwald-Hartwig amination of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol.
Table 1: Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Molar Eq. | Mass/Volume |
| 1-(3-Bromo-5-chloropyridin-2-yl)ethanol | 238.5 | 1.0 | 1.0 | 238.5 mg |
| Amine (R¹R²NH) | - | 1.2 | 1.2 | (Varies) |
| RuPhos-Pd-G3 Precatalyst | 838.4 | 0.02 | 0.02 | 16.8 mg |
| RuPhos Ligand | 466.6 | 0.02 | 0.02 | 9.3 mg |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 1.4 | 1.4 | 134.5 mg |
| Anhydrous Toluene | - | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the RuPhos-Pd-G3 precatalyst (16.8 mg, 0.02 mmol), additional RuPhos ligand (9.3 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Rationale: The use of a precatalyst simplifies handling and ensures a reliable 1:1 Pd:Ligand ratio for the active species generation.[6] Adding a slight excess of free ligand can sometimes improve catalyst stability and lifetime. All solids should be handled quickly to minimize air exposure, although the G3 precatalyst is air-stable.[7]
-
-
Reagent Addition: Add 1-(3-Bromo-5-chloropyridin-2-yl)ethanol (238.5 mg, 1.0 mmol).
-
Seal and Purge: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Rationale: The Pd(0) catalytic species is oxygen-sensitive. Removing oxygen is critical to prevent catalyst decomposition and achieve high yields.[4]
-
-
Solvent and Amine Addition: Through the septum, add anhydrous toluene (5.0 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel, and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of Key Processes
Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4][6]
Caption: Catalytic cycle for C-N bond formation.
Experimental Workflow
A logical workflow is crucial for reproducibility and safety.
Caption: Step-by-step experimental workflow diagram.
Optimization and Troubleshooting
Even with a robust protocol, optimization may be necessary.
Table 2: Troubleshooting Guide
| Observation | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents (wet solvent/amine). | 1. Ensure a rigorously inert atmosphere. Use a fresh bottle of precatalyst.2. Increase temperature in 10 °C increments (up to 120 °C for toluene).3. Use freshly distilled/dried solvent and amine. |
| Formation of Byproducts | 1. Dehalogenation: Reduction of Ar-Br to Ar-H.2. C-Cl Amination: Reaction at the less reactive site. | 1. Use a milder base (e.g., K₃PO₄). Lower the reaction temperature.2. This is unlikely under controlled conditions. If observed, significantly lower the temperature and shorten the reaction time. |
| Slow Reaction Rate | 1. Sterically hindered amine.2. Electron-poor aryl halide. | 1. Increase catalyst loading (e.g., to 3-5 mol%). Switch to a more active ligand system (e.g., BrettPhos).[3]2. The pyridine ring is electron-deficient, which should favor oxidative addition. If slow, consider a more electron-rich ligand. |
| Incomplete Reaction | Catalyst decomposition over time. | Add a second portion of catalyst and ligand (e.g., 0.5-1.0 mol%) after 6-8 hours. |
Conclusion
The selective Buchwald-Hartwig amination of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is a highly achievable transformation. Success relies on leveraging the inherent reactivity difference between the C-Br and C-Cl bonds and employing a modern, well-defined palladium precatalyst system. The use of a bulky, electron-rich biaryl phosphine ligand like RuPhos with a strong base such as NaOtBu in an anhydrous solvent provides a powerful and reliable method for this synthesis. The provided protocol serves as a validated starting point, and the troubleshooting guide offers a systematic approach to overcoming common challenges, enabling researchers to efficiently synthesize valuable aminated pyridine derivatives.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Vertex AI Search -
-
Buchwald–Hartwig amination - Wikipedia - [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts - [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry - [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube - [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal - [Link]
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen Research Portal - [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized the treatment of many cancers and other diseases, with a growing number of FDA-approved drugs.[1] As of September 2021, 73 small molecule kinase inhibitors had been approved by the FDA.[1] This document provides a comprehensive guide to the synthesis of kinase inhibitors, intended for researchers and professionals in drug development. It moves beyond a simple recitation of protocols to explain the underlying medicinal chemistry strategies and the rationale behind key experimental choices. Detailed, step-by-step synthetic protocols for representative FDA-approved kinase inhibitors are provided, alongside a discussion of the challenges and optimization strategies relevant to their industrial-scale production.
Introduction: The Central Role of Kinases and Their Inhibition
Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to substrate molecules, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, and interaction with other molecules, thereby controlling complex cellular functions like growth, proliferation, and apoptosis.[1] In many cancers, aberrant kinase activity, due to mutation or overexpression, drives uncontrolled cell growth and survival.[2]
Small molecule kinase inhibitors are designed to interfere with this process, primarily by competing with ATP for binding to the kinase's active site.[3] The development of these inhibitors has been a landmark achievement in targeted therapy, offering more specific and often less toxic alternatives to traditional chemotherapy.[2]
Classification of Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding mode to the target kinase:
-
Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.[1]
-
Type II inhibitors bind to the inactive conformation of the kinase, also in the ATP-binding pocket.[1]
-
Allosteric inhibitors (Type III and IV) bind to sites on the kinase other than the ATP-binding pocket, inducing a conformational change that inhibits its activity.[1]
-
Covalent inhibitors form an irreversible covalent bond with a residue in the active site.
This guide will focus on the synthesis of Type I and Type II inhibitors, which constitute the majority of clinically approved kinase inhibitors.
Core Principles of Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors often involves the construction of a core heterocyclic scaffold that mimics the adenine ring of ATP, which is then functionalized to achieve potency and selectivity. Common scaffolds include quinazolines, pyrimidines, and indoles. The synthetic strategies are guided by Structure-Activity Relationship (SAR) studies and computational modeling to optimize interactions with the target kinase.
The Role of Computational Chemistry
Computer-Aided Drug Design (CADD) plays a crucial role in the development of kinase inhibitors.[4] Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking help in predicting the inhibitory activity of designed molecules and understanding their binding modes, thus guiding the synthetic efforts.[5]
Featured Kinase Inhibitors: Synthesis and Protocols
This section provides a detailed examination of the synthesis of four prominent FDA-approved kinase inhibitors, each targeting a key signaling pathway implicated in cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Gefitinib and Erlotinib
Dysregulation of the EGFR signaling pathway is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[6] Gefitinib and Erlotinib are first-generation EGFR inhibitors that have been instrumental in treating EGFR-mutant NSCLC.[6]
The synthesis of Gefitinib, which features a quinazoline core, has been approached through various routes, with efforts focused on improving yield, reducing cost, and enhancing safety for industrial-scale production.[7]
Comparative Synthesis of Gefitinib
| Route | Starting Material | Number of Steps | Overall Yield | Key Advantages/Disadvantages |
| AstraZeneca Original | 6,7-dimethoxy-quinazoline-4-one | 6 | ~10% | Involves hazardous reagents (thionyl chloride) and requires chromatographic purification.[8] |
| Novel Route | Methyl 3-hydroxy-4-methoxybenzoate | 7 | ~37.4% | Uses a less expensive starting material and achieves a higher overall yield.[9] |
| Convergent Synthesis | 4-methoxy-5-[3-(4-morpholinyl) propoxy]-2-nitrobenzonitrile | 1 (final pot) | ~66% | High-yielding, one-pot final step, avoiding the need to isolate quinazolin-4(3H)-one intermediate.[7] |
This protocol starts from the readily available and inexpensive methyl 3-hydroxy-4-methoxybenzoate.
Workflow for Gefitinib Synthesis
Step-by-Step Procedure:
-
Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane using potassium carbonate as a base. This step introduces the three-carbon chain that will later be cyclized with morpholine.
-
Nitration: The product from step 1 is nitrated using a mixture of nitric acid, acetic anhydride, and acetic acid at low temperatures (0-5 °C) to introduce a nitro group, which is a precursor to the amine needed for quinazoline ring formation.[9]
-
Reduction: The nitro group is reduced to an amine using powdered iron in acetic acid. This method is often preferred over catalytic hydrogenation for this substrate due to incomplete conversions with the latter.[9]
-
Cyclization: The resulting aminobenzoate is cyclized with formamidine acetate in refluxing ethanol to form the quinazolinone ring system.
-
Chlorination: The hydroxyl group of the quinazolinone is converted to a chlorine atom using thionyl chloride with a catalytic amount of DMF. This activates the position for nucleophilic aromatic substitution.
-
First Amination: The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline in refluxing isopropanol to install the key anilino side chain.
-
Second Amination: Finally, the terminal chlorine on the propyl side chain is displaced by morpholine in the presence of potassium iodide to yield Gefitinib.
Erlotinib also contains a quinazoline core and its synthesis shares some similarities with that of Gefitinib. An improved synthesis method focuses on safety by avoiding the use of hydrogen gas under high pressure.[10]
A Modified and Safer Synthesis of Erlotinib [10]
This seven-step synthesis starts from 3,4-dihydroxy benzoic acid and has an overall yield of approximately 44%.[10] A key improvement is the use of ammonium formate as an in situ hydrogen donor with a palladium on carbon (Pd/C) catalyst for the reduction of a nitro group, which is safer than using hydrogen gas.[10]
Step-by-Step Procedure:
-
O-alkylation: The starting material, 3,4-dihydroxy benzoic acid, is O-alkylated with 1-chloro-2-methoxyethane.
-
Esterification: The resulting carboxylic acid is esterified.
-
Nitration: A nitro group is introduced onto the aromatic ring.
-
Reduction: The nitro group is reduced to an amine using ammonium formate and Pd/C.
-
Cyclization: The quinazolinone ring is formed.
-
Chlorination: The hydroxyl group of the quinazolinone is converted to a chlorine atom.
-
Final Amination: The chlorinated intermediate is reacted with 3-ethynylaniline to yield Erlotinib.
Multi-targeted Tyrosine Kinase Inhibitor: Sunitinib
Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor that targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[11] It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
The synthesis of Sunitinib involves the condensation of two key heterocyclic fragments. Industrial processes have been optimized to improve yield and purity.[11]
An Improved, High-Yield Synthesis of Sunitinib [11]
This route provides a high overall yield of Sunitinib (67.3%) and its malate salt (40.0%).[11] A key innovation in this process is a solvent-free decarboxylation step, which is more environmentally friendly and efficient.[11]
Workflow for Sunitinib Synthesis
Step-by-Step Procedure:
-
Pyrrole Intermediate Synthesis: The synthesis begins with the construction of the key pyrrole intermediate. This is often achieved via a Knorr pyrrole synthesis or a variation thereof.
-
Formylation: The pyrrole intermediate is formylated, typically using a Vilsmeier-Haack reaction, to introduce the aldehyde group necessary for the subsequent condensation.
-
Amidation: The carboxylic acid on the pyrrole ring is amidated with N,N-diethylethylenediamine.
-
Condensation: The formylated pyrrole derivative is condensed with 5-fluoro-2-oxindole. This reaction is a critical step, and various catalysts, including organic bases like pyrrolidine or piperidine, have been employed to improve its efficiency.[12] The choice of catalyst can significantly impact the reaction rate and purity of the product.[12]
-
Salt Formation: Sunitinib free base is then converted to its malate salt to improve its solubility and bioavailability.
Dual EGFR and HER2 Inhibitor: Lapatinib
Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2). It is used in the treatment of HER2-positive breast cancer.
The synthesis of Lapatinib is a multi-step process that involves the construction of a quinazoline core, similar to Gefitinib and Erlotinib, but with a different substitution pattern that confers its dual inhibitory activity.
A key step in many syntheses of Lapatinib is a Suzuki-Miyaura cross-coupling reaction to form a crucial C-C bond. However, alternative, more cost-effective methods like the Meerwein arylation have also been developed to avoid the use of expensive boronate reagents.[13]
Due to the complexity and proprietary nature of many industrial syntheses of Lapatinib, a detailed, publicly available, high-yield protocol is less common than for the first-generation inhibitors. However, the general principles involve the sequential construction of the substituted quinazoline core followed by the introduction of the side chains.
Summary of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50) of the featured kinase inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference |
| Gefitinib | EGFR (mutant) | 20 - 63 | [14] |
| Erlotinib | EGFR | 2 | [15][16] |
| Sunitinib | VEGFR2, PDGFRβ, c-KIT | 2-10 | [11] |
| Lapatinib | EGFR, HER2 | 9.8, 13.4 | [17] |
IC50 values can vary depending on the assay conditions and cell lines used.
Conclusion and Future Perspectives
The synthesis of kinase inhibitors is a dynamic field at the forefront of medicinal chemistry. The examples of Gefitinib, Erlotinib, and Sunitinib illustrate the evolution of synthetic strategies towards greater efficiency, safety, and cost-effectiveness. The development of novel synthetic routes, including the use of flow chemistry and the exploration of new catalytic systems, continues to be a major focus of research.
Future efforts in this field will likely concentrate on the synthesis of next-generation inhibitors that can overcome drug resistance, a significant challenge in cancer therapy. This includes the development of covalent and allosteric inhibitors with novel scaffolds, as well as proteolysis-targeting chimeras (PROTACs) that induce the degradation of the target kinase.[18][19] A deep understanding of synthetic organic chemistry, coupled with insights from structural biology and computational modeling, will be essential for the continued success of kinase inhibitor drug discovery.
References
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Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
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An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2025). ResearchGate. [Link]
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Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021). ACS Publications. [Link]
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Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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Gefitinib - New Drug Approvals. (2015). New Drug Approvals. [Link]
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Pulmonary Delivery of Inhalable Sustained Release Nanocomposites Microparticles Encapsulating Osimertinib for Non-Small Cell Lung Cancer Therapy - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
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A New Synthesis of Gefitinib. (2018). Thieme. [Link]
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Design strategies for protein kinase inhibitors - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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-
Modified Synthesis of Erlotinib Hydrochloride - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
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The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Full article: FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (n.d.). Retrieved January 27, 2026, from [Link]
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Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025 - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
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In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (n.d.). Retrieved January 27, 2026, from [Link]
- CN102557977B - Synthesis intermediate of erlotinib and preparation method thereof - Google Patents. (n.d.).
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). Retrieved January 27, 2026, from [Link]
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IC50 of compounds 8-17 and Erlotinib. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
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Differential effects of gefitinib and cetuximab on EGFR mutant non-small cell lung cancers (NSCLC) - AACR Journals. (2005). AACR Journals. [Link]
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FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). Taylor & Francis. [Link]
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Optimizing the Sunitinib for cardio-toxicity and thyro-toxicity by scaffold hopping approach - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
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Five‐step continuous flow synthesis of erlotinib. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
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Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (n.d.). Retrieved January 27, 2026, from [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (n.d.). Retrieved January 27, 2026, from [Link]
-
30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions - SciELO. (2024). SciELO. [Link]
- NEW CRYSTAL FORM OF SUNITINIB MALATE - European Patent Office - EP 2362873 B1 - Googleapis.com. (n.d.).
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Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
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A comprehensive review of protein kinase inhibitors for cancer therapy | Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (2024). RSC Publishing. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-(3-bromo-5-chloropyridin-2-yl)ethanol. As a critical intermediate in pharmaceutical and agrochemical research, achieving a high-yield, high-purity synthesis is paramount. This document moves beyond a simple procedural outline to provide in-depth troubleshooting, address common experimental failures, and explain the chemical principles underpinning protocol optimization.
Synthesis Overview: The Grignard Addition Pathway
The most direct and widely employed method for synthesizing 1-(3-bromo-5-chloropyridin-2-yl)ethanol is the nucleophilic addition of a methyl group to the corresponding aldehyde, 3-bromo-5-chloropyridine-2-carboxaldehyde. This is typically achieved using a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr) or methylmagnesium chloride (MeMgCl).
The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the desired secondary alcohol.
Caption: General scheme for Grignard-mediated synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for ensuring a high-yield reaction?
A: Without question, the most critical factor is the rigorous exclusion of atmospheric moisture and oxygen. Grignard reagents are potent nucleophiles and strong bases that react readily with water, alcohols, and even atmospheric CO2.[1][2] Failure to maintain anhydrous and inert conditions is the leading cause of low yields, as the Grignard reagent is consumed by these side reactions before it can add to the aldehyde. All glassware must be flame- or oven-dried, solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF), and the reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.
Q2: What are the primary competing side reactions I should be aware of?
A: Besides reaction with moisture, two main side reactions can diminish your yield:
-
Metal-Halogen Exchange: The bromide at the C3 position of the pyridine ring can undergo exchange with the Grignard reagent. This forms a new Grignard species at the C3 position and methyl bromide, consuming your starting material in a non-productive pathway. This is generally less favorable than carbonyl addition but can be promoted by higher temperatures or certain impurities.
-
Dehydration: The final alcohol product can undergo dehydration to form 3-bromo-5-chloro-2-vinylpyridine. This is particularly a risk during the workup if conditions are too acidic or if the product is subjected to high temperatures during distillation.[3] Patent literature suggests that dehydration of similar pyridine ethanols can occur at temperatures of 150°C or higher.[3]
Q3: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Co-spot the reaction mixture with your starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, typically more polar spot (due to the hydroxyl group) corresponding to the product indicates reaction progression. A suitable eluent system might be 30-50% ethyl acetate in hexanes. For more quantitative analysis, HPLC or GC-MS can be used on quenched aliquots.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses common problems encountered during the synthesis in a practical, question-and-answer format.
| Problem Category | Question & Answer |
| Low or No Conversion | Q: My TLC shows only starting material after several hours. What went wrong? A: This almost always points to an issue with your Grignard reagent. 1. Inactive Reagent: Was the Grignard reagent purchased or prepared in-house? Commercially available solutions can degrade over time. If prepared, was the magnesium activated and were conditions strictly anhydrous?[4] 2. Atmospheric Contamination: A small leak in your apparatus can introduce enough moisture or air to quench the entire equivalent of the Grignard reagent. Re-check all seals and ensure a positive inert gas flow. 3. Impure Starting Material: The starting aldehyde must be free of acidic protons or water. Ensure it is thoroughly dried before use. |
| Consistently Low Yield (<60%) | Q: The reaction works, but my isolated yield is poor. How can I optimize it? A: Low yields with observable product formation suggest suboptimal reaction conditions or losses during workup/purification. 1. Temperature Control: The addition of the aldehyde to the Grignard reagent (or vice-versa) is exothermic. It is crucial to maintain a low temperature (e.g., 0°C to -20°C) during the addition to minimize side reactions like metal-halogen exchange.[5] After the addition is complete, the reaction may be allowed to slowly warm to room temperature. 2. Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the Grignard reagent (e.g., 1.1-1.3 equivalents) can help drive the reaction to completion, accounting for any minor quenching. 3. Workup Procedure: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic buffer that effectively protonates the alkoxide without being so acidic as to cause product dehydration.[5] Avoid quenching with strong acids. 4. Extraction Losses: The product has a hydroxyl group and a nitrogen atom, giving it some polarity and potential for partial water solubility. Ensure you perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) of the aqueous layer to maximize recovery. |
| Significant Byproduct Formation | Q: I have a major impurity alongside my product. How do I identify and prevent it? A: Characterize the impurity by mass spectrometry and NMR if possible. 1. Byproduct with M-18: If you observe a mass corresponding to the loss of water (M-18), this is likely the dehydrated vinylpyridine byproduct. To prevent this, use a buffered workup (NH₄Cl) and avoid excessive heat during solvent removal or purification.[3][6] 2. Unreacted Aldehyde: If you have significant starting material left, it indicates incomplete reaction. Increase the equivalents of Grignard reagent, extend the reaction time, or allow the reaction to warm to room temperature for a longer period after the initial addition. 3. Other Impurities: If you suspect metal-halogen exchange, lowering the reaction temperature and ensuring a slow, controlled addition rate is the best strategy. |
Validated Experimental Protocol
This protocol is designed to be a robust starting point for achieving high yields.
Caption: Step-by-step experimental workflow diagram.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 3-bromo-5-chloropyridine-2-carboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration). Cool the solution to 0°C using an ice-water bath.
-
Reaction: While stirring vigorously, add methylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Maturation: After the addition is complete, allow the mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the reaction warm to ambient temperature, stirring for another 1-2 hours.
-
Monitoring: Check for the consumption of the starting aldehyde by TLC (e.g., 40% EtOAc/Hexanes).
-
Workup: Cool the reaction mixture back to 0°C. In a separate flask, prepare a volume of saturated aqueous ammonium chloride solution equal to the reaction volume and cool it in an ice bath. Slowly pour the reaction mixture into the stirred NH₄Cl solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a white solid or pale oil.[5]
Summary of Key Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Temperature | Room Temperature | 0°C during addition, then warm to RT | Minimizes exothermic spikes and reduces the rate of potential side reactions like metal-halogen exchange.[5] |
| Grignard Stoich. | 1.0 eq | 1.1 - 1.3 eq | Ensures complete conversion of the aldehyde by compensating for any inadvertent quenching. |
| Solvent | Technical Grade THF | Anhydrous, freshly distilled THF | Prevents quenching of the Grignard reagent by water, which is the most common cause of reaction failure. |
| Workup Quench | Water or Dilute HCl | Saturated Aqueous NH₄Cl | Provides a buffered, mildly acidic environment to protonate the alkoxide while minimizing the risk of dehydrating the alcohol product.[5] |
References
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-
Pyridine synthesis. Organic Chemistry Portal. [Link]
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-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
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1-(3-broMo-5-chloropyridin-2-yl)ethanol (1 x 100 mg). Reagentia. [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. ACS Publications. [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][3][7]thiazine derivatives. ResearchGate. [Link]
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Optimization of Reaction Conditions. ResearchGate. [Link]
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Ethanol yield improvement in Saccharomyces cerevisiae... PubMed. [Link]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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-
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ALLYLMAGNESIUM BROMIDE. Organic Syntheses. [Link]
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1-(3-Bromo-5-chloropyridin-2-YL)ethanol. PubChem. [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 3. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyridine synthesis [organic-chemistry.org]
Technical Support Center: Stability of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
This technical guide addresses the stability profile, solvent compatibility, and handling protocols for 1-(3-Bromo-5-chloropyridin-2-yl)ethanol .[1][2][3] The content is structured for researchers requiring immediate, actionable troubleshooting steps and mechanistic insights.
Senior Application Scientist Note: This compound features a secondary alcohol at the "benzylic" (pyridylic) position of an electron-deficient, di-halogenated pyridine ring.[1][2][3] The primary stability risks are Acid-Catalyzed Dehydration (forming the vinyl pyridine) and Oxidation (forming the acetyl pyridine).[1][2][3][4] The 3-Bromo substituent exerts a significant steric ortho-effect, which can influence conformation and reactivity compared to non-halogenated analogs.[1][4]
Part 1: Solvent Compatibility Matrix[2][3]
Quick Reference:
-
Preferred Storage Solvent: Anhydrous Acetonitrile (ACN) or dry DMSO (at -20°C).[1][2][3][4]
-
Avoid: Acidic aqueous buffers, unbuffered protic solvents (long-term).[1][2][3][4]
| Solvent | Solubility | Stability Rating | Technical Notes |
| DMSO | High | ⭐⭐⭐⭐ (Good) | Risk: Oxidative degradation at T > 60°C. DMSO is hygroscopic; absorbed water may catalyze degradation.[1][2][3] Store frozen. |
| Acetonitrile | High | ⭐⭐⭐⭐⭐ (Excellent) | Best for Analysis. Aprotic and non-nucleophilic.[1][2][3][4] Ideal for preparing LC-MS stock solutions.[1][2][3][4] |
| Methanol | High | ⭐⭐⭐ (Moderate) | Risk: Solvolysis.[1][2][3][4] Traces of acid can catalyze the formation of the methyl ether (via SN1-like mechanism stabilized by the pyridine ring).[2][3][4] |
| Water/PBS | Low | ⭐⭐ (Poor) | Risk: pH Dependent.[1][2][3][4] The compound is lipophilic due to halogens.[2][3][4] In acidic pH (<5), dehydration is rapid.[2][3][4] In basic pH (>9), elimination is favored.[1][2][3][4] |
| DCM/Chloroform | High | ⭐⭐⭐⭐ (Good) | Good for short-term processing.[1][2][3][4] Avoid long-term storage due to potential HCl formation in chloroform (stabilizer dependent).[1][2][3] |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Sample Discoloration
Q: My DMSO stock solution turned from clear to yellow/brown after one week at room temperature. Is it still usable?
A: Likely Degraded. The yellowing is characteristic of dehydration followed by polymerization.[2][3][4]
-
Mechanism: The secondary alcohol eliminates water to form 3-bromo-5-chloro-2-vinylpyridine .[1][2][3] Unlike the alcohol, this styrene-like vinyl pyridine is conjugated and highly reactive.[1][2][3][4] It readily polymerizes or oxidizes, leading to colored oligomers.[2][3][4]
-
The "3-Bromo" Factor: The bromine at the C3 position creates steric strain with the ethanol side chain, potentially lowering the energy barrier for elimination to relieve this crowding.[2][3][4]
-
Action: Check purity via LC-MS. If the vinyl peak (M-18) is present, discard the stock.[2][3][4]
Issue 2: Unexpected LC-MS Peaks
Q: I see a new peak with m/z [M+14] in my Methanol samples. What is this?
A: Solvolysis (Ether Formation). [1][2][3][4]
-
Diagnosis: You are observing the methyl ether derivative: 3-bromo-5-chloro-2-(1-methoxyethyl)pyridine.[1][2][3]
-
Cause: The pyridylic carbocation (intermediate) is stabilized by the electron-deficient ring, allowing weak nucleophiles like methanol to attack, especially if the methanol contains trace acids (e.g., from unwashed glassware or formic acid in mobile phases).[2][3][4]
-
Solution: Switch to Acetonitrile for stock preparation. If Methanol is required, ensure it is neutral and analyze immediately.[2][3][4]
Issue 3: Solubility in Assay Media
Q: The compound precipitates when added to my cell culture media (pH 7.4).
A: Lipophilicity Mismatch.
-
Explanation: The 3-Bromo and 5-Chloro substituents significantly increase the LogP (lipophilicity) compared to the parent pyridine ethanol.[1][2] The compound is essentially insoluble in pure aqueous buffers.[2][3][4]
-
Protocol:
Part 3: Degradation Pathways & Mechanisms[2][3][4]
The following diagram illustrates the competing degradation pathways. The Red path represents the most common failure mode (Dehydration).[2][3][4]
Figure 1: Primary degradation pathways.[1][2][3][4] Dehydration (Red) is the dominant risk in improper storage conditions.[2][3][4]
Part 4: Recommended Experimental Protocols
Protocol A: Stability Validation (HPLC/LC-MS)
Use this protocol to validate the integrity of your batch before starting critical experiments.[1][2]
-
Preparation: Dissolve 1 mg of compound in 1 mL of Acetonitrile (HPLC Grade).
-
Injection: Inject 5 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Gradient: 5% to 95% B over 10 minutes (A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid).
-
Detection: Monitor at 254 nm (Pyridine absorption) and 210 nm .
-
Criteria:
Protocol B: Long-Term Storage[1][2][3]
-
State: Store as a solid powder whenever possible.
-
Temperature: -20°C is optimal; 4°C is acceptable for short durations (<1 month).
-
Atmosphere: Flush the vial with Argon or Nitrogen before sealing to prevent moisture ingress (catalyst for dehydration) and oxidation.[2][3][4]
-
Container: Amber glass vials with PTFE-lined caps.
References
-
PubChem. 1-(3-Bromo-5-chloropyridin-2-yl)ethanol Compound Summary. National Library of Medicine.[1][2][3][4] Available at: [Link][1][2][3][4]
-
Clayton, G. D. and Clayton, F. E. (1981).[3][4] Patty's Industrial Hygiene and Toxicology: Pyridine Derivatives. John Wiley Sons.[1][3][4] (Context on general pyridine ethanol stability and absorption).
-
Tidwell, T. T. (1990).[1][2][3][4] Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update. Synthesis, 1990(10), 857-870.[1][2][3][4] (Mechanistic basis for DMSO-mediated oxidation risks).
-
ChemSynthesis. Synthesis and Properties of 1-pyridin-2-yl-ethanol derivatives. Available at: [Link][1][2][3][4]
Sources
How to prevent debromination in reactions with 1-(3-Bromo-5-chloropyridin-2-YL)ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Bromo-5-chloropyridin-2-yl)ethanol. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the challenges of working with this versatile but sometimes problematic reagent, with a particular focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with 1-(3-Bromo-5-chloropyridin-2-yl)ethanol?
A1: Debromination, also known as hydrodebromination or hydrodehalogenation, is a common side reaction where the bromine atom on the pyridine ring of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is replaced by a hydrogen atom.[1] This results in the formation of the undesired byproduct 1-(5-chloropyridin-2-yl)ethanol, reducing the yield of your target compound. This side reaction can compete with the desired transformation, particularly in palladium-catalyzed cross-coupling reactions.[1]
Q2: Which types of reactions involving 1-(3-Bromo-5-chloropyridin-2-yl)ethanol are most prone to debromination?
A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to debromination.[1] These include, but are not limited to:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: Reaction with amines.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes.[1]
-
Heck Coupling: Reaction with alkenes.
The electron-deficient nature of the pyridine ring, combined with the presence of the chlorine and hydroxyl groups, can influence the propensity for this side reaction.
Q3: What are the primary causes of debromination in these reactions?
A3: Debromination is often attributed to several factors within the reaction mechanism. The primary cause is typically the formation of palladium-hydride species (Pd-H) in the catalytic cycle. These hydride species can react with the starting material, 1-(3-Bromo-5-chloropyridin-2-yl)ethanol, leading to the cleavage of the C-Br bond and its replacement with a C-H bond. Factors that can promote the formation of Pd-H species and subsequent debromination include the choice of base, solvent, ligand, and temperature. Strong bases and certain solvents can act as hydride sources.
Troubleshooting Guide: Minimizing Debromination
This section provides a systematic approach to troubleshooting and minimizing debromination in your reactions with 1-(3-Bromo-5-chloropyridin-2-yl)ethanol.
Issue 1: Significant Formation of Debrominated Byproduct
If you are observing a significant amount of 1-(5-chloropyridin-2-yl)ethanol in your reaction mixture, consider the following troubleshooting steps, starting with the most impactful changes.
Caption: Troubleshooting workflow for addressing debromination.
Step 1: Modify the Base
The choice of base is often the most critical factor in controlling debromination.
-
Problem: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species, leading to increased debromination.[2]
-
Solution: Switch to a milder inorganic base. Carbonates are generally a good first choice.
| Base Type | Examples | Tendency for Debromination |
| Strong Organic | NaOtBu, KOtBu, LiHMDS | High |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Low to Moderate |
| Inorganic Phosphates | K₃PO₄ | Low |
Step 2: Adjust the Temperature
Reaction temperature can significantly influence the rate of debromination relative to the desired coupling reaction.
-
Problem: High reaction temperatures can accelerate the decomposition of catalysts and ligands, leading to the formation of species that promote debromination.[4]
-
Solution: Lower the reaction temperature.
-
Recommendation: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress. While the overall reaction rate may be slower, the selectivity for the desired product can be significantly improved.
-
Step 3: Screen Different Ligands
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
-
Problem: Some ligands may not be effective at promoting the desired reductive elimination step over the competing debromination pathway.
-
Solution: Employ bulky and electron-rich phosphine ligands.[1]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective in suppressing debromination. For Suzuki couplings, ligands like SPhos or XPhos can be particularly useful.
-
Rationale: These ligands promote the desired C-C or C-N bond-forming reductive elimination, which outcompetes the hydrodebromination pathway.[1]
-
Sources
Technical Support Center: Grignard Reactions with 2-Substituted Pyridines
A Senior Application Scientist's Guide to Navigating the "2-Pyridyl Problem"
Welcome to the technical support center for navigating the complexities of Grignard reactions involving 2-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this notoriously tricky class of reagents. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the "why" behind common failures and the "how" of successful execution.
The Challenge: Understanding the "2-Pyridyl Problem"
Grignard reagents derived from 2-halopyridines are valuable synthons, but their application, particularly in cross-coupling reactions, has historically been limited.[1] This "2-pyridyl problem" stems from the inherent electronic nature of the pyridine ring and the proximity of the nitrogen atom to the organometallic center. The nitrogen's lone pair can interfere with catalyst activity and promote undesired side reactions. This guide provides a structured approach to troubleshooting these issues, from the fundamental setup to advanced strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My Grignard reaction with a 2-halopyridine fails to initiate or gives very low yield.
This is the most common failure point. Several factors related to reagent and substrate quality, as well as reaction setup, are often the culprits.
Question: I'm using standard magnesium turnings, but the reaction won't start. What's wrong?
Answer: The primary issue is likely the passivating layer of magnesium oxide on the surface of your magnesium. This layer prevents the insertion of magnesium into the carbon-halogen bond. Fresh, exposed magnesium surface is critical for initiation.[2]
Troubleshooting Protocol: Magnesium Activation
-
Mechanical Activation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), vigorously stir the magnesium turnings with a glass-coated stir bar to physically break up the oxide layer.
-
Chemical Activation (Choose one):
-
Iodine: Add a single crystal of iodine. The disappearance of the characteristic purple or brown color indicates the activation of the magnesium surface.[3][4]
-
1,2-Dibromoethane: Add a small amount (a few drops) of 1,2-dibromoethane. The observation of bubbling (ethene formation) signals that the magnesium is active.[4]
-
Diisobutylaluminum hydride (DIBAH): For plant-scale or particularly stubborn reactions, DIBAH can be used to activate the magnesium surface at lower temperatures.
-
Question: My glassware is dry, and my solvent is from a new bottle. Could there still be a water issue?
Answer: Absolutely. Grignard reagents are potent bases and are extremely sensitive to moisture.[5] Even trace amounts of water will quench the Grignard reagent as it forms.
-
Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.
-
Solvents: Anhydrous solvents are a must. While a new bottle is a good start, it's best practice to use solvent from a system that actively removes water, such as a solvent purification system, or to use freshly opened bottles of anhydrous solvent.
-
Starting Materials: Ensure your 2-halopyridine and any other reagents are free of acidic protons.
Issue 2: My reaction produces significant amounts of 2,2'-bipyridine and other homocoupling byproducts.
This side reaction is a hallmark of the "2-pyridyl problem," especially in the context of cross-coupling reactions.
Question: Why is homocoupling so prevalent with 2-pyridyl Grignard reagents?
Answer: The mechanism of Grignard formation and subsequent reactions can involve single-electron transfer (SET) pathways.[6] These radical intermediates can readily dimerize, leading to the formation of 2,2'-bipyridine. Furthermore, in cross-coupling reactions, the catalyst's interaction with the 2-pyridyl Grignard can be complex, sometimes favoring homocoupling over the desired cross-coupling.
Troubleshooting Workflow: Minimizing Homocoupling
Caption: A decision-making workflow for troubleshooting homocoupling side reactions.
Question: How do additives like lithium chloride (LiCl) help?
Answer: The addition of LiCl can break up the oligomeric aggregates of the Grignard reagent in solution, leading to more reactive and soluble monomeric species. This can significantly improve the rate and efficiency of the desired reaction over side reactions. The resulting "Turbo-Grignard" reagents, such as iPrMgCl·LiCl, are highly effective for halogen-magnesium exchange reactions, even at low temperatures, which can suppress side reactions.[7]
Issue 3: I am attempting a Kumada cross-coupling with a 2-pyridyl Grignard, but the yield is poor.
Standard palladium or nickel catalysts that work well for other Grignard reagents often fail with 2-pyridyl systems.
Question: Why don't standard phosphine-based catalysts work well?
Answer: The pyridyl nitrogen can act as a ligand for the metal center of the catalyst, leading to catalyst inhibition or decomposition. This chelation effect alters the electronic properties and reactivity of the catalytic species, often shutting down the catalytic cycle.
Solution: Specialized Catalysts for 2-Pyridyl Cross-Coupling
Recent advances have identified catalyst systems that are effective for this challenging transformation. For instance, palladium complexes with secondary phosphine oxide (SPO) ligands have shown remarkable efficacy in promoting the Kumada-Corriu coupling of 2-pyridyl Grignard reagents with aryl halides.[8][9]
| Catalyst System | Key Features | Application | Reference |
| Pd2(dba)3 / (1-Ad)2P(O)H | Air- and moisture-stable secondary phosphine oxide ligand. | Good to excellent yields for coupling 2-pyridylmagnesium bromide with various aryl/heteroaryl electrophiles. | Ackermann, et al. (2010)[8][9] |
| NiCl2(dppp) | A classic nickel-based catalyst. | Reported for coupling heterocyclic Grignards, but can have variable success with 2-pyridyl systems, sometimes resulting in low yields of 2,2'-bipyridine. | Kumada, Suzuki, et al. (1982)[1] |
Alternative Strategies: Circumventing the Direct Grignard Approach
When direct formation and use of 2-pyridyl Grignard reagents prove intractable, alternative synthetic strategies can be employed.
Question: Are there ways to functionalize the 2-position of a pyridine ring without making a Grignard reagent from it?
Answer: Yes, several powerful methods exist.
-
Directed ortho-Metalation (DoM) using Hauser Bases: Strong, non-nucleophilic bases like iPr2NMgCl (a Hauser base) can deprotonate pyridine N-oxide at the 2-position. The resulting magnesium amide can then be trapped with various electrophiles. This strategy avoids the formation of a potentially unstable 2-pyridyl Grignard.
-
Addition to Pyridine N-Oxides: Grignard reagents can add to pyridine N-oxides to afford 2-substituted pyridines.[10][11] This reaction proceeds through a dihydropyridine intermediate. This method inverts the polarity of the reaction, using the Grignard to add to the pyridine ring rather than forming the Grignard on the pyridine ring itself.
Reaction Pathway: Grignard Addition to Pyridine N-Oxide
Caption: Simplified workflow for the synthesis of 2-substituted pyridines via Grignard addition to pyridine N-oxides.
-
Inverting Polarity in Cross-Coupling: Instead of preparing a 2-pyridyl Grignard (the nucleophile), use a 2-halopyridine as the electrophile and couple it with a more well-behaved Grignard reagent. 2-Halopyridines are generally excellent electrophilic partners in cross-coupling reactions.[1]
Summary of Key Troubleshooting Points
| Issue | Probable Cause(s) | Recommended Action(s) |
| Reaction Failure to Initiate | Magnesium oxide layer; trace moisture. | Activate Mg with iodine or 1,2-dibromoethane; rigorously dry all glassware and reagents. |
| Low Yield / Reagent Quenching | Acidic protons on substrate or in solvent. | Ensure anhydrous conditions; protect acidic functional groups. |
| Excessive Homocoupling (2,2'-Bipyridine) | SET mechanism; catalyst incompatibility. | Lower reaction temperature; use slow addition; consider using LiCl additives. |
| Failed Cross-Coupling | Catalyst inhibition by pyridyl nitrogen. | Use specialized catalysts, such as those with secondary phosphine oxide (SPO) ligands. |
By systematically addressing these common issues and understanding the underlying chemical principles, researchers can significantly improve the success rate of Grignard reactions involving 2-substituted pyridines.
References
-
Wikipedia. (2024). Grignard reaction. Retrieved from [Link]
-
NileRed. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2012). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]
-
Clark, J. (n.d.). The reactions of Grignard reagents with ketones. Chemguide. [Link]
-
Le-Dao, H., et al. (2019). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal. [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Ackermann, L., et al. (2010). Kumada-Corriu Cross-Couplings with 2-Pyridyl Grignard Reagents. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
American Chemical Society. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Reaction of pyridine N-oxides with Grignard reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Andersson, H. (2011). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Diva-portal.org. [Link]
-
National Institutes of Health. (2014). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
-
Knochel, P., et al. (2016). Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. [Link]
-
Knochel, P. (2018). Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. [Link]
-
Organic Process Research & Development. (2003). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
-
Ackermann, L., et al. (2010). Kumada-Corriu cross-couplings with 2-pyridyl Grignard reagents. Chemistry. [Link]
-
Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube. [Link]
-
ResearchGate. (2025). Solution Structures of Hauser Base iPr2NMgCl and Turbo-Hauser Base iPr2NMgCl•LiCl in THF and the Influence of LiCl on the Schlenk-Equilibrium. [Link]
-
American Chemical Society. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters. [Link]
-
Faazil Sir. (2020, April 1). Kumada cross-coupling is an organic reaction [Video]. YouTube. [Link]
-
Sci-Hub. (n.d.). Selective synthesis of 2-substituted pyridine N-oxides via directed ortho-metallation using Grignard reagents. Retrieved from [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Grignard reaction - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. Kumada-Corriu cross-couplings with 2-pyridyl Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. diva-portal.org [diva-portal.org]
Technical Support Center: Enhancing the Solubility of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(3-Bromo-5-chloropyridin-2-YL)ethanol (CAS No. 1374651-62-3). This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. Poor solubility is a frequent obstacle that can hinder reaction kinetics, limit bioavailability in screening assays, and complicate formulation development.[1][2] This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions to help you achieve optimal dissolution for your critical reactions.
The structure of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, featuring a substituted pyridine ring with bromo and chloro groups, alongside an ethanol side chain, presents a mixed polarity profile. While the hydroxyl group and the pyridine nitrogen offer sites for hydrogen bonding and potential protonation, the halogenated aromatic ring imparts significant lipophilicity. This balance often results in limited aqueous solubility, necessitating strategic intervention.
Troubleshooting & FAQ
This section directly addresses common issues and questions regarding the solubilization of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.
Frequently Asked Questions
Q1: My compound won't dissolve in my aqueous buffer. What is the first thing I should try?
A1: The first and most straightforward approach is to employ a co-solvent.[3] Due to the lipophilic nature of the bromochloropyridine ring, pure aqueous systems are often insufficient. Start by preparing a concentrated stock solution of your compound in a water-miscible organic solvent and then add it to your aqueous medium. Dimethyl sulfoxide (DMSO) and ethanol are excellent starting points.[2]
Q2: I'm using an organic co-solvent, but my compound precipitates when I add it to the aqueous reaction mixture. What's happening?
A2: This is a common issue when the final concentration of the organic solvent is too low to maintain solubility. The key is to ensure the final solvent system has sufficient solvating power. There are two primary solutions:
-
Increase the percentage of the co-solvent in your final reaction volume. Be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.
-
Utilize the pH-dependent solubility of the pyridine ring. By lowering the pH of your aqueous medium, you can protonate the basic nitrogen atom on the pyridine ring, forming a more soluble salt.[4]
Q3: Can I use heat to dissolve the compound?
A3: Gentle heating can be used to aid dissolution, but it should be done with caution. Assess the thermal stability of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol before proceeding. For many compounds, elevated temperatures can cause degradation. A more reliable and safer approach is to optimize the solvent system at ambient temperature.
Q4: Are there alternatives to co-solvents for sensitive biological assays?
A4: Yes. For assays sensitive to organic solvents, consider using solubility enhancers like surfactants or complexing agents.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the compound, increasing its apparent solubility in water.[1] This process, known as micellar solubilization, is effective at concentrations above the surfactant's critical micelle concentration (CMC).[1]
-
Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water.[5] This is a well-established technique for enhancing the solubility of pyridine derivatives.[5][6]
Troubleshooting Guide: Common Scenarios
| Problem | Potential Cause | Recommended Solution(s) |
| Compound appears as an insoluble solid or oil in the reaction vessel. | Insufficient solvent strength. | 1. Introduce a water-miscible co-solvent (e.g., DMSO, Ethanol, PEG 400).[7][8] 2. Prepare a concentrated stock in 100% organic solvent first. |
| Precipitation occurs upon adding a stock solution (in organic solvent) to an aqueous buffer. | The final concentration of the organic solvent is below the required threshold to maintain solubility. | 1. Increase the final percentage of the co-solvent in the reaction mixture. 2. Lower the pH of the aqueous buffer to below 4.5 to protonate the pyridine nitrogen.[2][4] |
| Reaction is sluggish or incomplete despite the compound appearing to be dissolved. | Micro-precipitates or undissolved microscopic particles may still be present, limiting the available reagent. | 1. Briefly sonicate the solution to break up agglomerates. 2. Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particulates. |
| Need to avoid organic solvents entirely for a biological assay. | Solvent toxicity is interfering with the experimental system (e.g., cell viability, enzyme activity). | 1. Use a surfactant (e.g., Tween® 80) above its CMC to achieve micellar solubilization.[1] 2. Employ a complexing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD).[6] |
Solubility Enhancement Strategies & Protocols
A systematic approach is crucial for efficiently identifying the optimal solubilization method. The following workflow provides a decision-making framework.
Caption: Decision workflow for enhancing compound solubility.
Strategy 1: Co-Solvency
Co-solvency is the most common and effective method for dissolving poorly water-soluble compounds.[7] It works by reducing the polarity of the solvent (water), thereby decreasing its ability to exclude non-polar molecules.
Recommended Co-Solvents for 1-(3-Bromo-5-chloropyridin-2-YL)ethanol
| Co-Solvent | Properties & Rationale | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar. Excellent for creating high-concentration stock solutions.[2] | 0.1% - 1% v/v in final medium |
| Ethanol (EtOH) | Protic, water-miscible. Less toxic to many biological systems than DMSO. | 1% - 5% v/v in final medium |
| Polyethylene Glycol 400 (PEG 400) | Non-toxic, water-miscible polymer. Often used in pharmaceutical formulations.[7] | 5% - 20% v/v in final medium |
| N,N-Dimethylformamide (DMF) | Aprotic, polar. A strong solvent, useful if DMSO or EtOH fail. | 0.1% - 1% v/v in final medium |
Protocol 1: Preparation of a Solubilized Working Solution using a Co-solvent
-
Prepare a High-Concentration Stock: Weigh out 10 mg of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol and dissolve it in 1 mL of 100% DMSO to create a 10 mg/mL stock solution.
-
Vortex/Sonicate: Vortex the solution vigorously. If particulates are still visible, place the vial in a bath sonicator for 5-10 minutes.
-
Dilution into Aqueous Medium: Pipette the required volume of the DMSO stock solution into your aqueous reaction buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and avoid localized high concentrations that can cause precipitation.
-
Visual Inspection: Observe the final solution against a dark background. It should be clear and free of any visible precipitate. If the solution is hazy, the solubility limit has been exceeded, and you should either increase the final co-solvent percentage or reduce the compound's final concentration.
Strategy 2: pH Adjustment
The nitrogen atom in the pyridine ring is weakly basic (the pKa of the conjugate acid, pyridinium, is ~5.2).[9] By acidifying the aqueous medium to a pH at least 1-2 units below the pKa, the nitrogen becomes protonated, forming a cationic salt. This charged species is significantly more water-soluble than the neutral molecule.[4][10]
Caption: Protonation of the pyridine nitrogen enhances solubility.
Protocol 2: Solubilization via pH Modification
-
Buffer Selection: Prepare your desired aqueous buffer (e.g., citrate, acetate) and adjust its pH to ~4.0 using hydrochloric acid (HCl). Avoid phosphate buffers if precipitation of phosphate salts is a concern.
-
Direct Dissolution: Add the solid 1-(3-Bromo-5-chloropyridin-2-YL)ethanol directly to the acidified buffer.
-
Agitation: Stir or vortex the mixture. The compound should dissolve more readily than in a neutral pH buffer. Gentle warming (30-40°C) can be used to expedite the process if necessary.
-
Combined Approach (for very high concentrations): If the desired concentration is still not achieved, combine this method with co-solvency. Prepare a stock in DMSO as per Protocol 1, and add it to the pre-acidified aqueous buffer. This dual approach is often highly effective.
-
Final pH Check: After dissolution, check the final pH of the solution. Note that the addition of the compound may slightly alter the pH.
Important Consideration: Ensure that the low pH conditions are compatible with your downstream application. Strong acidic conditions can denature proteins or affect cell viability.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Waghmare, A. S., Salunkhe, K. S., Gulecha, V. S., & Pore, Y. V. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 063–078. [Link]
-
Patel, J., Patel, A., & Raval, M. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 239–253. [Link]
-
Kumar, L., & Singh, S. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 1-11. [Link]
-
Al-Majdoub, Z. M., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 148. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Singh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. [Link]
-
Kawasaki, Y., et al. (2013). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 56(18), 7376-7385. [Link]
-
International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]
-
Abstract. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Sciences. [Link]
-
Ali, H., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 12(2), 1-15. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Chemical Reviews. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]
-
Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
ResearchGate. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?[Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Bromo-1-chloroethane. [Link]
-
Unacademy. (n.d.). Haloalkanes and Haloarenes. [Link]
-
PubChem. (n.d.). 1-(3-Bromo-5-chloropyridin-2-yl)prop-2-en-1-ol. [Link]
-
Reagentia. (n.d.). 1-(3-broMo-5-chloropyridin-2-yl)ethanol. [Link]
-
PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. [Link]
Sources
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- 2. wjbphs.com [wjbphs.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijsat.org [ijsat.org]
- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. scispace.com [scispace.com]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. ijmsdr.org [ijmsdr.org]
Scale-up challenges for the production of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol (BCE). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(3-Bromo-5-chloropyridin-2-yl)ethanol at scale?
A1: The most prevalent and scalable approach involves a halogen-metal exchange on a suitable brominated pyridine precursor followed by nucleophilic addition to an acetaldehyde electrophile. A highly effective method is the directed ortho-metalation of 3-bromo-5-chloropyridine using a strong organolithium base like n-butyllithium (n-BuLi) at cryogenic temperatures, followed by quenching with acetaldehyde. This route is favored for its high regioselectivity.
Q2: My reaction yield is consistently low (<50%). What are the first things I should check?
A2: Low yield is a common issue often traced back to three primary areas:
-
Reagent Purity and Activity: The titer (concentration) of your n-BuLi solution may be lower than stated. It is crucial to titrate n-BuLi before use.[1][2]
-
Atmospheric Contamination: The organolithium intermediate is extremely sensitive to moisture and oxygen. Ensure all glassware is flame- or oven-dried and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2]
-
Temperature Control: The lithiation step is highly exothermic and requires cryogenic temperatures (typically -78 °C) to prevent side reactions and decomposition.[3]
Q3: I see a significant amount of a major byproduct in my crude analysis. What could it be?
A3: The most common byproduct is often the debrominated starting material, 5-chloropyridine, which arises from the quenching of the lithiated intermediate by trace amounts of water or other protic sources in your reaction. Another possibility is the formation of homocoupling products, though this is less common with organolithium reagents compared to Grignard reagents.
In-Depth Troubleshooting Guides
Issue 1: Reaction Failure or Poor Initiation
Question: I've mixed my 3-bromo-5-chloropyridine with n-BuLi, but after quenching with acetaldehyde, I only recover my starting material. What went wrong?
This scenario points to a failure in the initial lithiation step. The organolithium reagent is either not present in sufficient quality/quantity or is being consumed before it can react with the pyridine substrate.
Causality Analysis:
Organolithium reagents are powerful bases and nucleophiles. Their primary mode of failure is deactivation through reaction with atmospheric moisture, oxygen, or acidic protons.[2][4] If the n-BuLi is added to a system containing these contaminants, it will be quenched before the desired halogen-metal exchange can occur.
Troubleshooting Workflow & Protocols:
Caption: Troubleshooting workflow for lithiation failure.
Experimental Protocol: Titration of n-Butyllithium
-
Preparation: Flame-dry a 100 mL flask with a magnetic stir bar and allow it to cool under a stream of argon. Add ~10 mg of N-benzyl-4-picolylamine indicator to the flask.
-
Solvent: Cannulate 20 mL of anhydrous THF into the flask and stir until the indicator dissolves.
-
Titration: Slowly add the n-BuLi solution dropwise via a 1 mL syringe. The endpoint is reached at the first appearance of a persistent color change (typically to red or purple).
-
Calculation: Molarity = (Weight of indicator (g) / Molecular weight of indicator) / Volume of n-BuLi (L).
Issue 2: Formation of Impurities and Byproducts
Question: My crude product shows multiple spots on TLC/peaks in HPLC. How do I identify and minimize these impurities?
Impurity formation is a major hurdle in scaling up, affecting yield, purification costs, and final product quality. Understanding the potential side reactions is key to mitigating them.[5]
Key Reaction Pathways and Side Reactions:
Caption: Desired reaction pathway and common side reactions.
Impurity Profile and Mitigation Strategies
| Impurity ID | Structure Name | Likely Cause | Mitigation Strategy |
| A | 5-Chloropyridine | Quenching of lithiated intermediate by adventitious water. | Rigorously dry all solvents, reagents, and glassware. Maintain a positive pressure of inert gas. |
| B | Dimeric Ether | Reaction of the product alkoxide with another molecule of the lithiated intermediate. | Add acetaldehyde slowly and sub-surface to avoid localized concentration gradients. Maintain low temperature. |
| C | Isomeric Byproducts | Thermal instability of the lithiated intermediate at higher temperatures, leading to rearrangement or decomposition. | Maintain reaction temperature strictly below -60 °C during n-BuLi addition and stirring. |
Issue 3: Purification and Isolation Challenges
Question: I'm struggling to crystallize my final product, and column chromatography is not efficient at a large scale. What are my options?
Purification is often the bottleneck in scaling up production. The goal is to develop a robust crystallization method that avoids chromatography.
Causality Analysis:
1-(3-Bromo-5-chloropyridin-2-yl)ethanol is a polar molecule with hydrogen bonding capability, which can make it prone to oiling out or forming solvates. The presence of closely related impurities can also inhibit crystal lattice formation.
Protocol: Developing a Scalable Crystallization
-
Solvent Screening (Small Scale):
-
Objective: Identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Procedure: In parallel vials, test the solubility of ~50 mg of crude oil in 1 mL of various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile) and solvent mixtures (e.g., Toluene/Heptane, EtOH/Water).[6]
-
Record: Observe solubility when hot, and the nature of the solid (crystalline vs. amorphous) upon cooling.
-
-
Optimization:
-
Once a promising solvent system is found (e.g., Toluene/Heptane), optimize the parameters.
-
Concentration: Determine the optimal product concentration in the primary solvent (Toluene).
-
Anti-Solvent Ratio: Determine the ideal ratio of anti-solvent (Heptane) to add.
-
Cooling Profile: A slow, controlled cooling rate is critical for growing larger, purer crystals. Crash cooling leads to small, impure crystals.
-
Seeding: If the product is slow to crystallize, add a small seed crystal of pure material at a temperature where the solution is slightly supersaturated.
-
Recommended Solvent Systems for BCE
| Solvent System | Advantages | Disadvantages |
| Isopropanol/Water | Good for polar compounds, cost-effective. | Can be difficult to remove all water; risk of oiling out. |
| Toluene/Heptane | Excellent for controlling polarity; easy to remove on a rotary evaporator. | Toluene has a higher boiling point; potential for residual solvent. |
| Ethyl Acetate/Hexane | Common, effective system with moderate boiling points. | Can sometimes form oils if cooled too quickly. |
Safety at Scale
Question: What are the primary safety concerns when scaling up this reaction?
A: The primary hazard is the use of n-butyllithium. It is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[1][2]
-
Handling: All transfers must be done under an inert atmosphere using cannula or syringe techniques. Never handle n-BuLi in an open vessel.
-
Spills: In case of a small spill, do NOT use water. Smother the spill with dry sand or powdered limestone. Have a Class D fire extinguisher readily available.[7]
-
Quenching: Quenching unreacted n-BuLi or the reaction mixture is highly exothermic. The quench should be performed slowly, at low temperatures, by adding the reaction mixture to the quenching agent (e.g., isopropanol or a buffered aqueous solution), not the other way around.
References
- (Reference placeholder for a specific synthesis paper if found)
-
PubChem. (n.d.). 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. National Center for Biotechnology Information. Retrieved from [Link][8]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link][4]
-
University of California, Santa Cruz. (n.d.). Standard Operating Procedure: n-Butyllithium. Environmental Health and Safety. Retrieved from [Link][1]
- Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300–305. (Note: This is a representative citation for the principles of organolithium chemistry).
-
Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link][9]
- Gong, J., Wang, J., & Chen, J. (2012). Crystallization: Science and Engineering. Chemical Industry Press.
-
Chen, Y., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. Molecules, 25(21), 5189. Retrieved from [Link][5]
-
Reddit r/Chempros. (2022). Handling nBuLi. Retrieved from [Link][7]
-
Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link][3]
Sources
- 1. enhs.uark.edu [enhs.uark.edu]
- 2. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 3. joss.tcnj.edu [joss.tcnj.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol | C7H7BrClNO | CID 71744171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Byproduct identification in the synthesis of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol derivatives
Welcome to the technical support center for the synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis, identify and characterize byproducts, and optimize your reaction outcomes.
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of 1-(3-bromo-5-chloropyridin-2-yl)ethanol typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with the precursor 3-bromo-5-chloro-2-formylpyridine, or the reduction of 1-(3-bromo-5-chloropyridin-2-yl)ethanone. While seemingly straightforward, these reactions are often accompanied by the formation of various byproducts that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is the first step toward effective troubleshooting.
Common Synthetic Pathways and Associated Byproducts
Two primary routes are commonly employed for the synthesis of the target compound:
-
Grignard Addition to an Aldehyde: This pathway involves the nucleophilic addition of a Grignard reagent (e.g., methylmagnesium bromide) to 3-bromo-5-chloro-2-formylpyridine.
-
Reduction of a Ketone: This involves the reduction of 1-(3-bromo-5-chloropyridin-2-yl)ethanone using a reducing agent like sodium borohydride.
Each of these pathways presents a unique set of challenges and potential byproducts, as detailed in the troubleshooting section below.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis and purification of 1-(3-bromo-5-chloropyridin-2-yl)ethanol derivatives. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
FAQ 1: Low Yield of the Desired Product
Question: I am experiencing a significantly lower yield of 1-(3-bromo-5-chloropyridin-2-yl)ethanol than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, primarily related to the stability of the starting materials and the reaction conditions.
-
Cause 1: Degradation of the Grignard Reagent. Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Any exposure to these can quench the reagent, reducing the amount available to react with your starting material.
-
Solution 1: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly titrated Grignard reagents for the best results.
-
Cause 2: Competing Side Reactions. The pyridine nitrogen can be a site for side reactions. Additionally, the carbonyl group of the starting ketone or aldehyde can be enolized by the Grignard reagent, which acts as a strong base. This is particularly problematic with sterically hindered ketones.[3]
-
Solution 2: Maintain a low reaction temperature (e.g., 0 °C to -78 °C) to favor the nucleophilic addition over side reactions. The slow, dropwise addition of the Grignard reagent can also help to minimize these competing pathways.
-
Cause 3: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted starting material.
-
Solution 3: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or adding a slight excess of the Grignard reagent.
FAQ 2: Identification of Unknown Peaks in NMR/LC-MS
Question: My crude product shows several unexpected peaks in the 1H NMR and LC-MS analysis. What are the probable byproducts?
Answer:
The presence of unexpected peaks is a common issue. The identity of these byproducts will depend on the synthetic route you have chosen.
For Grignard Addition Reactions:
-
Over-addition Product: If your starting material is an ester derivative, the Grignard reagent can add twice, leading to the formation of a tertiary alcohol.[4]
-
Reduction Product: The Grignard reagent can act as a reducing agent, especially with bulky reagents, leading to the formation of an alcohol corresponding to the reduction of the carbonyl group.
-
Unreacted Starting Material: As mentioned previously, incomplete reactions will result in the presence of the starting aldehyde or ketone.
For Reduction Reactions:
-
Unreacted Starting Ketone: Incomplete reduction will leave the starting ketone, 1-(3-bromo-5-chloropyridin-2-yl)ethanone.
-
Hydrodehalogenation Products: Under certain reductive conditions, particularly with catalytic hydrogenation, the bromo or chloro substituents on the pyridine ring can be removed.
Byproduct Identification Summary Table
| Potential Byproduct | Originating Reaction | Key Identifying Features (NMR/MS) |
| Unreacted Starting Material | Grignard or Reduction | Signals corresponding to the aldehyde or ketone in NMR; a molecular ion peak matching the starting material in MS. |
| Over-addition Product | Grignard (from ester) | Absence of the ester signal; presence of an additional equivalent of the Grignard reagent's alkyl group in NMR; a corresponding increase in the molecular weight in MS. |
| Enolization Product | Grignard | Recovery of the starting ketone after workup. |
| Hydrodehalogenation Product | Reduction | Absence of the bromine or chlorine isotopic pattern in MS; upfield shift of the corresponding aromatic proton in NMR. |
FAQ 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify my 1-(3-bromo-5-chloropyridin-2-yl)ethanol. Column chromatography is not giving me a clean separation. What can I do?
Answer:
Purification challenges often arise from the similar polarities of the desired product and the byproducts.
-
Strategy 1: Optimize Your Chromatography. Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase, such as alumina, if silica gel is not effective.
-
Strategy 2: Recrystallization. If your product is a solid, recrystallization can be a highly effective purification technique. Screen various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.
-
Strategy 3: Derivatization. In some cases, it may be beneficial to derivatize the alcohol to a more easily purifiable compound (e.g., an ester or a silyl ether). After purification, the protecting group can be removed to yield the pure alcohol.
III. Experimental Protocols
Protocol 1: General Procedure for Grignard Addition
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-bromo-5-chloro-2-formylpyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) in diethyl ether to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for identifying unknown byproducts in your reaction mixture.
Caption: A logical workflow for the identification and mitigation of byproducts.
IV. Conclusion
The successful synthesis of 1-(3-bromo-5-chloropyridin-2-yl)ethanol and its derivatives is highly dependent on careful control of reaction conditions and a thorough understanding of potential side reactions. By anticipating common byproducts and employing systematic troubleshooting strategies, researchers can significantly improve both the yield and purity of their target compounds. This guide provides a foundational framework for addressing the challenges associated with this synthesis. For further in-depth analysis of impurities, advanced analytical techniques such as 2D NMR and high-resolution mass spectrometry are recommended.[5]
References
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Grignard Reaction. Organic Chemistry Portal.
- Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- 1-(3-bromo-5-chloropyridin-2-yl)ethanol. MySkinRecipes.
- Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PubMed Central.
Sources
- 1. 1-(3-bromo-5-chloropyridin-2-yl)ethanol [myskinrecipes.com]
- 2. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel compound 1-(3-bromo-5-chloropyridin-2-yl)ethanol. In the absence of published experimental spectra for this specific molecule, this guide leverages advanced prediction methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of its expected spectral features. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who rely on NMR spectroscopy for structural elucidation and characterization.
Introduction: The Role of NMR in Characterizing Novel Pyridine Derivatives
Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their derivatives exhibiting a wide array of biological activities and functional properties. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the unambiguous determination of their chemical structure in solution. Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework by probing the chemical environment of each hydrogen and carbon atom, respectively.
This guide focuses on 1-(3-bromo-5-chloropyridin-2-yl)ethanol, a molecule with a unique substitution pattern on the pyridine ring. Understanding the influence of the bromo, chloro, and hydroxyethyl substituents on the chemical shifts of the pyridine ring and the side chain is crucial for its identification and for predicting the properties of related compounds.
Predicted ¹H and ¹³C NMR Data for 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
The ¹H and ¹³C NMR chemical shifts for 1-(3-bromo-5-chloropyridin-2-yl)ethanol have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known compounds and sophisticated models that account for the electronic and steric effects of various functional groups. The predicted data, presented in the tables below, serve as a valuable reference for the expected experimental values.
Table 1: Predicted ¹H NMR Data for 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 8.05 | d | 2.3 |
| H-6 | 8.51 | d | 2.3 |
| CH-OH | 5.10 | q | 6.5 |
| CH₃ | 1.55 | d | 6.5 |
| OH | (variable) | s | - |
Table 2: Predicted ¹³C NMR Data for 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 160.5 |
| C-3 | 120.8 |
| C-4 | 140.2 |
| C-5 | 130.1 |
| C-6 | 147.9 |
| CH-OH | 66.2 |
| CH₃ | 23.5 |
Comparative Analysis with Structurally Related Compounds
To validate and understand the predicted spectral data, a comparative analysis with experimentally determined NMR data of structurally similar compounds is essential. This comparison allows for the rationalization of the observed chemical shifts based on the electronic effects (inductive and mesomeric) of the substituents.
1. Influence of Halogen Substituents on the Pyridine Ring:
The presence of both bromine and chlorine atoms significantly influences the electron distribution within the pyridine ring, leading to characteristic shifts in the NMR spectra.
-
¹H NMR: In the predicted spectrum of the target molecule, the pyridine protons H-4 and H-6 are expected at approximately 8.05 and 8.51 ppm, respectively. This downfield shift is a consequence of the electron-withdrawing nature of the halogen substituents and the nitrogen atom in the pyridine ring. For comparison, the protons of unsubstituted pyridine resonate at 8.60 (H-2/6), 7.27 (H-3/5), and 7.64 (H-4) ppm. The specific positions of the bromo and chloro groups in the target compound lead to the observed splitting pattern (doublets with a small coupling constant).
-
¹³C NMR: The predicted chemical shifts of the pyridine carbons in 1-(3-bromo-5-chloropyridin-2-yl)ethanol reflect the strong deshielding effect of the halogens and the nitrogen atom. The carbons directly attached to the halogens (C-3 and C-5) and the nitrogen-bearing carbons (C-2 and C-6) are expected to resonate at significantly downfield positions.
Table 3: Comparison of ¹³C NMR Data of Substituted Pyridines
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| Pyridine | 150.0 | 123.7 | 135.9 | 123.7 | 150.0 |
| 2-Bromopyridine | 150.3 | 142.4 | 138.6 | 128.4 | 122.8 |
| 3-Bromopyridine | 150.3 | 120.3 | 138.8 | 123.9 | 147.8 |
| 1-(3-Bromo-5-chloropyridin-2-yl)ethanol (Predicted) | 160.5 | 120.8 | 140.2 | 130.1 | 147.9 |
Data for pyridine, 2-bromopyridine, and 3-bromopyridine are sourced from publicly available spectral databases.
The comparison highlights the additive nature of substituent effects on ¹³C chemical shifts. The presence of multiple electron-withdrawing groups in the target molecule results in a general downfield shift for most of the pyridine carbons compared to the monosubstituted analogs.
2. The 1-Hydroxyethyl Substituent:
The 1-hydroxyethyl group at the C-2 position introduces characteristic signals in both the ¹H and ¹³C NMR spectra.
-
¹H NMR: The methine proton (CH-OH) is predicted to appear as a quartet around 5.10 ppm due to coupling with the adjacent methyl protons. The methyl protons (CH₃) are expected as a doublet around 1.55 ppm. The hydroxyl proton (OH) signal is typically a broad singlet and its chemical shift is highly dependent on the solvent, concentration, and temperature.
-
¹³C NMR: The carbon of the methine group (CH-OH) is predicted at approximately 66.2 ppm, and the methyl carbon (CH₃) at around 23.5 ppm. These values are consistent with those observed for similar secondary alcohol moieties attached to aromatic rings. For instance, in 1-phenylethanol, the corresponding carbons appear at approximately 70.4 ppm and 25.1 ppm, respectively.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental NMR data for 1-(3-bromo-5-chloropyridin-2-yl)ethanol or similar compounds, the following protocol provides a standardized methodology.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
2. NMR Spectrometer Setup:
- The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
- Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).
- Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
4. ¹³C NMR Acquisition Parameters:
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
- Spectral Width: Approximately 220-240 ppm, centered around 110-120 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
5. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Visualization of Key Structural Features and NMR Logic
The following diagrams illustrate the molecular structure of 1-(3-bromo-5-chloropyridin-2-yl)ethanol and the logical workflow for its NMR analysis.
Caption: Molecular structure of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol.
Sources
Comparative Guide: Reactivity of Bromo- vs. Chloro-Substituents on the Pyridine Ring
[1]
Executive Summary: The Orthogonal Reactivity Landscape
For researchers in drug discovery and process chemistry, the choice between bromo- and chloropyridines is rarely just about cost; it is a strategic decision regarding chemoselectivity and orthogonal functionalization .
While both substituents are halogens, their behavior on the electron-deficient pyridine ring diverges radically depending on the reaction mechanism. This guide defines those divergences to enable precise synthetic planning.
| Feature | Bromopyridine ( | Chloropyridine ( | Strategic Advantage |
| Bond Energy (C2) | ~88 kcal/mol (Weaker) | ~96 kcal/mol (Stronger) | Br allows milder activation.[1] |
| Pd-Catalysis | Fast Oxidative Addition | Slow Oxidative Addition | Br reacts first in mixed systems.[1][2] |
| Moderate ( | Moderate to High ( | Cl is often preferred for | |
| Li-Hal Exchange | Rapid / Diffusion Controlled | Very Slow / Inert | Br enables selective lithiation in the presence of Cl . |
Fundamental Electronic & Steric Properties
The pyridine ring is
Bond Dissociation Energy (BDE) & Length
The
- : Longer bond (~1.89 Å), weaker overlap, lower BDE.
- : Shorter bond (~1.74 Å), stronger overlap, higher BDE.
Electronegativity & Ring Activation
In Nucleophilic Aromatic Substitution (
-
Chlorine (
): Stronger inductive effect More electrophilic ring carbon Faster attack (typically). -
Bromine (
): Weaker inductive effect.[1]
Reaction Class 1: Transition Metal Catalysis (Cross-Coupling)
Dominant Mechanism: Oxidative Addition (
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the cleavage of the carbon-halogen bond is often the rate-determining step.[3] The weaker
Site-Selectivity in Polyhalogenated Pyridines
This reactivity difference allows for sequential cross-coupling . In a molecule containing both bromo and chloro substituents, the catalyst will insert into the
Case Study: 2-Bromo-6-chloropyridine
-
Step 1 (Suzuki): Reaction with
occurs exclusively at C2 (Br) . -
Step 2 (Buchwald): The remaining C6 (Cl) can be activated using a specialized ligand (e.g., XPhos, RuPhos) and higher temperatures.
Ligand Dependency
-
For Bromides: Standard ligands (
, dppf) are usually sufficient. -
For Chlorides: Requires electron-rich, bulky phosphine ligands (e.g.,
, Buchwald biaryls) or N-heterocyclic carbenes (NHC) to facilitate the difficult oxidative addition across the strong bond.
Reaction Class 2: Nucleophilic Aromatic Substitution ( )
Dominant Mechanism: Addition-Elimination (
This trend is the inverse of the cross-coupling trend. The reaction proceeds via a negatively charged Meisenheimer intermediate.
-
Step 1 (Rate Limiting): Nucleophile adds to the ring. A highly electronegative atom (
or ) stabilizes the negative charge on the intermediate through induction, lowering the activation energy. -
Step 2 (Fast): Leaving group departs. Although
is a better leaving group than , this step is not rate-determining.
Key Insight: For
Reaction Class 3: Halogen-Metal Exchange
Dominant Mechanism: Lithium-Halogen Exchange
Reactivity Trend:
This is the most strictly defined reactivity gap.
-
Bromopyridines: Undergo extremely fast exchange with
or (often at -78°C). -
Chloropyridines: Generally inert to exchange conditions at low temperatures.[1]
is more likely to act as a nucleophile (attacking the ring) or a base (deprotonating adjacent protons) than to exchange a chlorine atom.
Application: This permits the "protection" of a position as a chloride while manipulating a bromide elsewhere.
Visualization of Synthetic Logic
The following diagram illustrates the decision-making process for functionalizing a mixed-halo pyridine.
Caption: Decision tree for selective functionalization of 2-bromo-6-chloropyridine based on mechanistic drivers.
Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling (At Bromine)
Objective: Couple a phenyl group to C2 of 2-bromo-6-chloropyridine without affecting C6.
-
Reagents:
-
2-Bromo-6-chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
- (2-5 mol%) — Note: Standard catalyst prevents activation of Cl.
- (2.0 equiv, 2M aqueous)
-
Solvent: DME or Toluene/EtOH (4:1).
-
-
Procedure:
-
Expected Outcome: >90% yield of 2-phenyl-6-chloropyridine. The chloride remains for further functionalization.
Protocol B: Lithium-Halogen Exchange (At Bromine)
Objective: Convert C2-Br to C2-CHO (Formylation) preserving C6-Cl.
-
Reagents:
-
2-Bromo-6-chloropyridine (1.0 equiv)
- (1.05 equiv, 1.6M in hexanes)
-
DMF (Dry, 1.5 equiv)
-
Solvent: Anhydrous THF.
-
-
Procedure:
-
Cool THF solution of pyridine substrate to -78°C (Cryogenic condition is critical).
-
Add
dropwise over 20 mins.[1] Mechanistic Note: Exchange at Br is faster than diffusion; Cl is inert at this temp. -
Stir for 30 mins at -78°C.
-
Add DMF (electrophile) dropwise.
-
Warm to room temperature and quench with saturated
.
-
-
Expected Outcome: Formation of 6-chloropicolinaldehyde.[1]
Comparative Data Summary
| Reaction Type | Substrate Preference | Selectivity Factor | Reference |
| Suzuki Coupling | [1] | ||
| Dependent on position (2/4 > 3) | [2] | ||
| Li-Exchange | Exclusive exchange at Br at -78°C | [3] |
References
-
Royal Society of Chemistry. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]
-
Baran Lab. Haloselectivity of Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Selectivity. Retrieved from [Link]
-
Master Organic Chemistry. Leaving Group Effects in Nucleophilic Aromatic Substitution. Retrieved from [Link]
A Comparative Analysis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol and its Ketone Precursor: A Guide for Researchers
For researchers and professionals in drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides a detailed comparative analysis of the structural and spectroscopic properties of the chiral alcohol, 1-(3-Bromo-5-chloropyridin-2-yl)ethanol, and its precursor, 1-(3-Bromo-5-chloropyridin-2-yl)ethanone. While, to date, no experimentally determined X-ray crystal structures for these specific compounds have been deposited in publicly accessible databases like the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB), this guide offers a multi-faceted comparison based on established synthetic routes, extensive spectroscopic analysis, and computational modeling.
To provide a tangible crystallographic framework, we will also draw comparisons to the known crystal structure of a closely related substituted pyridine derivative, offering insights into potential intermolecular interactions and solid-state packing arrangements that 1-(3-Bromo-5-chloropyridin-2-yl)ethanol and its derivatives might adopt. This guide is intended to be a valuable resource for scientists working with these and similar halogenated pyridine scaffolds.
Synthesis and Interconversion: From Ketone to Chiral Alcohol
The primary synthetic route to 1-(3-Bromo-5-chloropyridin-2-yl)ethanol involves the reduction of its corresponding ketone, 1-(3-bromo-5-chloropyridin-2-yl)ethanone. This transformation is a critical step, as it introduces a chiral center, the properties of which can be of significant importance in medicinal chemistry.
Synthesis of 1-(3-Bromo-5-chloropyridin-2-yl)ethanone
Reduction to 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
The conversion of the ketone to the alcohol is typically achieved through reduction. The choice of reducing agent is critical as it can influence the stereochemical outcome if a specific enantiomer of the alcohol is desired.
Experimental Protocol: Reduction of 1-(3-bromo-5-chloropyridin-2-yl)ethanone
-
Dissolution: Dissolve 1-(3-bromo-5-chloropyridin-2-yl)ethanone in a suitable anhydrous solvent, such as methanol or ethanol, under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the reaction rate and minimizing side reactions.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The stoichiometry should be carefully calculated, typically using a slight excess of the reducing agent.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess reducing agent.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Spectroscopic and Physicochemical Property Comparison
The transformation from a ketone to an alcohol results in significant changes in the molecule's spectroscopic and physicochemical properties.
| Property | 1-(3-Bromo-5-chloropyridin-2-yl)ethanone | 1-(3-Bromo-5-chloropyridin-2-yl)ethanol | Causality of Difference |
| Molecular Formula | C₇H₅BrClNO | C₇H₇BrClNO | Addition of two hydrogen atoms across the carbonyl double bond. |
| Molecular Weight | 234.48 g/mol | 236.49 g/mol | Increased mass due to the addition of two hydrogen atoms. |
| ¹H NMR | Singlet for the methyl protons adjacent to the carbonyl group. | Doublet for the methyl protons, coupled to the adjacent methine proton. A quartet for the methine proton, coupled to the methyl protons. A broad singlet for the hydroxyl proton (can be exchanged with D₂O). | The reduction of the carbonyl group to a hydroxyl group and a methine introduces new proton environments and spin-spin coupling. |
| ¹³C NMR | A downfield signal for the carbonyl carbon (>190 ppm). | An upfield signal for the carbon bearing the hydroxyl group (typically 60-80 ppm). | The change in hybridization and electronic environment of the carbon atom from sp² (carbonyl) to sp³ (alcohol). |
| Infrared (IR) Spectroscopy | Strong, sharp absorption band for the C=O stretch (around 1700 cm⁻¹). | Absence of the C=O stretch. Presence of a broad O-H stretching band (around 3200-3600 cm⁻¹). | The carbonyl group is replaced by a hydroxyl group, leading to the disappearance of the C=O stretch and the appearance of the characteristic O-H stretch. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak corresponding to its molecular weight. May show a prominent peak for the loss of water (M-18). | The presence of the hydroxyl group in the alcohol makes it susceptible to dehydration under mass spectrometry conditions. |
| Polarity & Solubility | Moderately polar. | More polar due to the presence of the hydroxyl group, which can act as a hydrogen bond donor and acceptor. Likely more soluble in protic solvents. | The hydroxyl group significantly increases the molecule's ability to engage in hydrogen bonding, leading to increased polarity and solubility in polar solvents. |
Computational Structural Analysis: A Glimpse into 3D Conformations
In the absence of experimental crystal structures, computational chemistry provides a powerful tool to predict the three-dimensional structures and electronic properties of molecules. Using Density Functional Theory (DFT) calculations, we can gain insights into bond lengths, bond angles, and the overall conformation of both the ketone and the alcohol.
Workflow for Computational Modeling
Caption: A generalized workflow for the computational analysis of the target molecules.
Predicted Structural Differences:
-
Pyridine Ring Conformation: The substitution pattern on the pyridine ring will influence its planarity and the orientation of the side chain.
-
Side Chain Orientation: The ethanone side chain will have a preferred orientation relative to the pyridine ring to minimize steric hindrance. In the ethanol derivative, the hydroxyl group introduces the possibility of intramolecular hydrogen bonding with the pyridine nitrogen, which could influence the conformation of the side chain.
-
Intermolecular Interactions: The ketone can act as a hydrogen bond acceptor, while the alcohol can act as both a donor and an acceptor. This difference will significantly impact their potential crystal packing and intermolecular interactions.
A Crystallographic Analogy: Insights from a Related Structure
To provide a tangible example of the solid-state packing of a related molecule, we can examine the crystal structure of a simple substituted pyridine derivative. While not a direct match, the analysis of such a structure can illuminate the types of non-covalent interactions that are likely to be important for 1-(3-bromo-5-chloropyridin-2-yl)ethanol and its derivatives. These interactions include:
-
π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of the crystal lattice.
-
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as an electrophilic species.
-
Hydrogen Bonding: In the case of the ethanol derivative, hydrogen bonding involving the hydroxyl group would be a dominant intermolecular force, directing the crystal packing.
Conclusion and Future Directions
This guide provides a comprehensive comparison of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol and its ketone precursor, highlighting the key differences in their synthesis, spectroscopic properties, and predicted structural features. While the absence of experimental crystal structures presents a limitation, the combination of experimental spectroscopic data and computational modeling offers valuable insights for researchers in drug discovery and materials science.
Future work should focus on the successful crystallization of both the ketone and the alcohol to provide definitive experimental evidence of their three-dimensional structures. Such data would be invaluable for structure-activity relationship (SAR) studies and for the rational design of new molecules based on this halogenated pyridine scaffold.
References
As no direct peer-reviewed articles detailing the synthesis and full characterization of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol or its ketone were found in the initial searches, this reference section provides links to general resources and supplier information, which can serve as a starting point for researchers.
-
PubChem Compound Summary for CID 71744171, 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 71744169, 1-(3-bromo-5-chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. [Link]
- General methodologies for the reduction of aryl ketones. March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons, 2007.
- Computational Chemistry Software for Structure Prediction. (Note: This is a general reference, as specific software was not cited in the prompt's context). Examples include Gaussian, Schrödinger Maestro, etc.
A Senior Application Scientist's Guide to Purity Confirmation of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol: An HPLC-MS Centric Approach
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of analytical methodologies for confirming the purity of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, a halogenated pyridine derivative with a molecular weight of 236.49 g/mol .[1] We will focus on a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, justifying the experimental choices and comparing its performance against viable alternatives.
The Critical Role of Purity in Drug Development
The presence of impurities in an Active Pharmaceutical Ingredient (API) can arise from the synthesis process or degradation.[2] These impurities can impact the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate stringent impurity profiling.[3][4] Therefore, a highly sensitive and specific analytical method is not just a quality control measure but a fundamental component of drug development.
HPLC-MS: The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely adopted technique for the separation, identification, and quantification of compounds in a mixture.[5][6] Its high resolution, sensitivity, and specificity make it particularly well-suited for impurity profiling.[2][7]
Why HPLC-MS for 1-(3-Bromo-5-chloropyridin-2-YL)ethanol?
The choice of HPLC-MS for this specific molecule is underpinned by its chemical structure. As a halogenated aromatic compound, it is amenable to reversed-phase HPLC for separation from structurally similar impurities. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering a level of certainty that other detectors cannot match.
Experimental Workflow for HPLC-MS Analysis
The following diagram illustrates the typical workflow for the HPLC-MS analysis of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.
Caption: HPLC-MS workflow for purity analysis.
Detailed Experimental Protocol
This protocol is a robust starting point for the analysis of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. Method development and validation are crucial to ensure its suitability for a specific purpose.[8][9]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent, such as a methanol/water mixture, to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for separating non-polar to moderately polar compounds.[4]
-
Mobile Phase A: 0.1% Formic acid in water. The acid helps to improve peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic modifier in reversed-phase chromatography.
-
Gradient: A gradient elution is recommended to separate impurities with a range of polarities. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
-
UV Detection: 254 nm, as pyridine-containing structures typically absorb UV light.[4]
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing compounds like pyridines.
-
Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer can be used. High-resolution mass spectrometry (HRMS) is beneficial for accurate mass measurements and elemental composition determination.[6]
-
Scan Range: m/z 50-500 to cover the parent ion and potential fragments or impurities.
-
Capillary Voltage: 3-4 kV.
-
Gas Flow (Nitrogen): Optimize based on the instrument manufacturer's recommendations.
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to obtain structural information about impurities by fragmenting the parent ions.[6]
Performance Comparison with Alternative Techniques
While HPLC-MS is a powerful tool, other techniques can also be used for purity assessment. The choice of method often depends on the specific requirements of the analysis, available resources, and the nature of the impurities.[10]
| Technique | Principle | Advantages | Disadvantages | Suitability for 1-(3-Bromo-5-chloropyridin-2-YL)ethanol |
| HPLC-UV | Chromatographic separation followed by UV-Vis detection. | Cost-effective, robust, widely available.[11] | Lower sensitivity and specificity compared to MS; co-eluting impurities with no chromophore may be missed. | Suitable for routine purity checks and quantification of known, UV-active impurities. Less effective for identifying unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[12] | Excellent for volatile and thermally stable compounds; high sensitivity. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[13] | The target molecule has a hydroxyl group, which may require derivatization for optimal GC analysis. Potential for thermal degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structural confirmation; can be quantitative (qNMR). | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals. | Excellent for structural elucidation and can be used for purity assessment against a certified reference standard, but may not detect trace-level impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups.[12] | Fast, non-destructive, provides information about functional groups. | Not a separative technique; provides an overall fingerprint of the sample, making it difficult to detect minor impurities. | Useful for identity confirmation but not for quantitative purity assessment of minor components. |
Conclusion: An Integrated Approach to Purity Confirmation
For the comprehensive purity confirmation of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, an HPLC-MS method stands out as the most suitable primary technique. Its combination of high-resolution separation and sensitive, specific detection allows for the confident identification and quantification of the main component and any potential impurities.
However, a multi-faceted approach is often the most robust. Orthogonal techniques, such as NMR for structural confirmation and HPLC-UV for routine quality control, complement the information provided by HPLC-MS. This integrated strategy ensures a thorough understanding of the compound's purity profile, which is essential for advancing drug development programs and meeting regulatory expectations.
References
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]
-
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]
-
Medistri SA. (2023). Small Molecule Identification and Purity Testing. Available at: [Link]
-
PharmaTech. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
PubMed. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Available at: [Link]
-
Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Available at: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
ResearchGate. (n.d.). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using qu. Available at: [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
-
Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
-
ACS Publications. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. Available at: [Link]
-
AxisPharm. (n.d.). Small Molecule Analysis. Available at: [Link]
-
PubMed. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Available at: [Link]
-
Reagentia. (n.d.). 1-(3-broMo-5-chloropyridin-2-yl)ethanol (1 x 100 mg). Available at: [Link]
-
PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. Available at: [Link]
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
PubChem. (n.d.). 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. Available at: [Link]
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- 1. chemscene.com [chemscene.com]
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- 4. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. hovione.com [hovione.com]
A Comparative Guide to the Synthetic Routes of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridyl alcohols are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds, owing to the pyridine moiety's ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[1] The target molecule, 1-(3-bromo-5-chloropyridin-2-yl)ethanol, possesses multiple reactive sites, making it a versatile precursor for further molecular elaboration in drug discovery programs. This guide explores two primary synthetic pathways to this valuable intermediate: the reduction of a ketone precursor and the addition of a methyl group to an aldehyde precursor.
Proposed Synthetic Strategies
Two principal retrosynthetic disconnections for 1-(3-bromo-5-chloropyridin-2-yl)ethanol lead to two distinct and viable synthetic routes.
Route A: Reduction of 1-(3-bromo-5-chloropyridin-2-yl)ethanone
This approach involves the synthesis of the ketone intermediate, 1-(3-bromo-5-chloropyridin-2-yl)ethanone, followed by its reduction to the desired secondary alcohol.
Route B: Grignard Reaction with 3-bromo-5-chloropyridine-2-carbaldehyde
This pathway relies on the formation of the carbon-carbon bond via the nucleophilic addition of a methyl Grignard reagent to the aldehyde precursor, 3-bromo-5-chloropyridine-2-carbaldehyde.
Visualizing the Synthetic Pathways
Figure 1: Proposed synthetic routes to 1-(3-Bromo-5-chloropyridin-2-yl)ethanol.
Route A: Synthesis via Ketone Reduction
This two-step sequence commences with the preparation of the key ketone intermediate followed by its reduction.
Step 1: Synthesis of 1-(3-bromo-5-chloropyridin-2-yl)ethanone
The synthesis of the ketone precursor can be achieved via a selective lithiation of 2,3-dibromo-5-chloropyridine followed by quenching with a suitable acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide). The differential reactivity of the bromine atoms on the pyridine ring allows for selective functionalization.
Experimental Protocol:
-
A solution of 2,3-dibromo-5-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
A solution of N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF is then added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-(3-bromo-5-chloropyridin-2-yl)ethanone.
Expertise & Experience: The choice of n-butyllithium at low temperature is crucial for the selective deprotonation at the 2-position of the pyridine ring, which is activated by the adjacent nitrogen atom. The use of a Weinreb amide as the acetylating agent is advantageous as it forms a stable tetrahedral intermediate that resists over-addition, thus preventing the formation of a tertiary alcohol byproduct.
Step 2: Reduction of 1-(3-bromo-5-chloropyridin-2-yl)ethanone
The reduction of the synthesized ketone to the target secondary alcohol can be readily accomplished using a mild reducing agent like sodium borohydride.
Experimental Protocol:
-
To a solution of 1-(3-bromo-5-chloropyridin-2-yl)ethanone (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 2-3 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-(3-bromo-5-chloropyridin-2-yl)ethanol.
Trustworthiness: This reduction is a well-established and high-yielding transformation. The use of sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride to avoid potential side reactions with the halogen substituents on the pyridine ring.
Route B: Synthesis via Grignard Reaction with an Aldehyde
This alternative route involves the initial synthesis of the aldehyde precursor, followed by the addition of a methyl group using a Grignard reagent.
Step 1: Synthesis of 3-bromo-5-chloropyridine-2-carbaldehyde
Similar to the ketone synthesis, the aldehyde can be prepared by selective lithiation of 2,3-dibromo-5-chloropyridine, followed by quenching with N,N-dimethylformamide (DMF).
Experimental Protocol:
-
A solution of 2,3-dibromo-5-chloropyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Anhydrous DMF (1.5 eq) is then added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography on silica gel yields 3-bromo-5-chloropyridine-2-carbaldehyde.
Authoritative Grounding: The formylation of pyridines via lithiation and quenching with DMF is a widely utilized and reliable method for the synthesis of pyridine aldehydes.[2]
Step 2: Grignard Reaction with 3-bromo-5-chloropyridine-2-carbaldehyde
The final step involves the nucleophilic addition of a methyl Grignard reagent to the aldehyde to form the desired secondary alcohol.
Experimental Protocol:
-
To a solution of 3-bromo-5-chloropyridine-2-carbaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere is added methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 1-(3-bromo-5-chloropyridin-2-yl)ethanol.
Expertise & Experience: The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[3][4] Careful control of the reaction temperature is necessary to minimize side reactions. The use of anhydrous conditions is paramount for the success of this reaction, as Grignard reagents are highly sensitive to moisture.
Comparative Analysis
| Parameter | Route A: Ketone Reduction | Route B: Aldehyde Grignard Reaction |
| Overall Yield | Potentially higher due to the generally high efficiency of ketone reductions. | May be slightly lower due to the potential for side reactions in the Grignard step. |
| Reagent Cost & Availability | N-methoxy-N-methylacetamide can be more expensive than DMF. Sodium borohydride is a common and inexpensive reagent. | DMF is a readily available and inexpensive formylating agent. Methylmagnesium bromide is a common Grignard reagent. |
| Scalability | Both steps are generally scalable. The low-temperature lithiation may require specialized equipment for large-scale production. | The Grignard reaction can be exothermic and may require careful thermal management on a large scale. |
| Safety Considerations | n-Butyllithium is pyrophoric and requires careful handling. | n-Butyllithium is pyrophoric. Grignard reagents are highly reactive and moisture-sensitive. |
| Purification | Purification of the ketone intermediate may require column chromatography. The final alcohol product is often clean. | Both the aldehyde intermediate and the final alcohol product may require chromatographic purification. |
| Control of Byproducts | The Weinreb amide minimizes the formation of tertiary alcohol byproducts. | The Grignard reaction may produce some byproducts if not carefully controlled. |
Conclusion
Both proposed synthetic routes to 1-(3-bromo-5-chloropyridin-2-yl)ethanol offer viable and logical approaches based on well-established organic chemistry principles.
-
Route A (Ketone Reduction) is likely to provide a higher overall yield and better control over byproducts due to the reliability of the Weinreb amide chemistry and the clean nature of the ketone reduction. However, the cost of the Weinreb amide may be a consideration for large-scale synthesis.
-
Route B (Aldehyde Grignard Reaction) utilizes more cost-effective reagents for the first step but may require more careful optimization of the Grignard reaction to maximize the yield and minimize impurities.
The choice between these two routes will ultimately depend on the specific requirements of the research or development program, including the desired scale of synthesis, cost considerations, and the available laboratory equipment and expertise. This guide provides the necessary framework for any researcher, scientist, or drug development professional to make an informed decision and proceed with a well-designed synthetic plan.
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A Comparative Guide to the Biological Activity of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol and Its Analogs
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] Halogenated pyridine derivatives, in particular, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][3][4] This guide focuses on 1-(3-Bromo-5-chloropyridin-2-yl)ethanol [5], a representative member of this class, and explores how structural modifications to its core scaffold influence its biological activity. By synthesizing data from various studies on related analogs, we aim to provide researchers with a predictive framework for designing next-generation pyridine-based therapeutic agents.
Chemical Structures and Synthetic Considerations
The core structure of interest is a pyridine ring substituted with a 1-ethanol group at position 2, a bromine atom at position 3, and a chlorine atom at position 5.
The synthesis of such analogs typically involves multi-step reactions. For instance, the creation of related pyridine derivatives can be achieved through the condensation of various reactants, followed by alkylation or other modifications to introduce desired functional groups.[6] The choice of synthetic route is critical as it dictates the feasibility of creating diverse analogs for structure-activity relationship (SAR) studies. For example, Williamson etherification has been used to synthesize 3-alkylpyridine analogs, allowing for systematic variation of alkyl chain length to probe its effect on anticancer activity.[4]
Comparative Analysis of Biological Activities
While direct experimental data for 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is not extensively published in comparative studies, we can infer its potential activities by examining structurally similar compounds. The primary activities reported for halogenated and substituted pyridine derivatives are antifungal, antibacterial, and anticancer.
Antifungal Activity: A Primary Target
The most consistently reported biological activity for pyridine derivatives is antifungal efficacy, particularly against pathogenic yeasts like Candida albicans and molds such as Aspergillus species.[1][7][8]
Causality Behind Experimental Choices: Researchers often screen against C. albicans because it is a major human fungal pathogen. To distinguish true antifungal activity from general cytotoxicity, efflux pump-deficient strains are sometimes used. Compounds that are inactive against wild-type strains but active against efflux-deficient strains are likely valid antifungal agents that are simply pumped out of the cell, suggesting that future chemical modifications should focus on evading these pumps.[9]
Comparative Data: The following table summarizes the minimum inhibitory concentration (MIC) values for various pyridine analogs against fungal pathogens, synthesized from multiple sources. A lower MIC value indicates higher potency.
| Compound Class/Analog | Target Organism | MIC (µg/mL) | Key Structural Features | Reference |
| Pyridine-Thiophene Hybrid (Compound 80) | Aspergillus fumigates | < Amphotericin B | Fused thiophene ring | [1] |
| Pyridine-Thiophene Hybrid (Compound 80) | Candida albicans | Moderate Activity | Fused thiophene ring | [1] |
| Ruthenium-Pyridine Complex (C8) | Candida albicans | 310 | Ru-toluene complex with 4-acetylpyridine | [3] |
| Pyridine-Substituted Itraconazole Analog | Various Fungi | > Itraconazole | Pyridine ring addition to itraconazole scaffold | [7] |
| Pyridinylethanol Analogs | C. albicans (efflux-deficient) | 2 - 64 | Varied pyridine/pyrimidine core | [9] |
This table is a synthesis of data from multiple sources to illustrate comparative activities. Direct comparison should be made with caution due to differing experimental conditions.
The data suggests that the core pyridine scaffold is a potent starting point for antifungal drug design. The high efficacy of some analogs, particularly those that outperform standard drugs like Amphotericin B or itraconazole, underscores the therapeutic potential of this chemical class.[1][7]
Antibacterial Activity
Many pyridine derivatives also exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][11][12]
Comparative Data:
| Compound Class/Analog | Target Organism | MIC (µg/mL) | Key Structural Features | Reference |
| Pyridyl Thiazolyl Triazole Derivative | Gram-positive bacteria | < 3.09 - 500 | 3-pyridyl moiety | [11] |
| Ruthenium-Pyridine Complex (C5) | S. aureus, E. coli | 630 | Ru-benzene complex with 3-acetylpyridine | [3] |
| Imidazo[4,5-b]pyridine Derivative | Bacillus cereus | Active | Fused imidazole ring | [6] |
The presence of different substituents and fused ring systems appears to modulate the antibacterial spectrum and potency. For example, derivatives with a 3-pyridyl moiety have shown particularly high activity against Gram-positive bacteria.[11]
Anticancer Activity
Select pyridine analogs have been evaluated for their cytotoxic effects on cancer cell lines. A study on 3-alkylpyridine marine alkaloid analogs revealed that cytotoxicity is highly dependent on the structure of the side chain.[4]
Comparative Data:
| Compound Analog | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| 3-Alkylpyridine (10-carbon chain) | RKO-AS-45-1, HeLa | Most Active | C10 alkyl chain at position 3 | [4] |
| 3-Alkylpyridine (shorter/longer chains) | RKO-AS-45-1, HeLa | Less Active | Alkyl chains other than C10 | [4] |
This highlights a clear structure-activity relationship where a specific alkyl chain length (10 carbons) conferred the highest potency, suggesting that the compound's lipophilicity and spatial arrangement are critical for its interaction with its cellular target.[4]
Mechanistic Insights: Inhibition of Ergosterol Biosynthesis
For antifungal pyridine derivatives, a primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway.[9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.
Many pyridine compounds are believed to specifically target Lanosterol 14α-demethylase , a key enzyme in this pathway.[9] Inhibition of this enzyme leads to the accumulation of the toxic intermediate lanosterol and a depletion of ergosterol.[9][13] This is the same mechanism used by the widely successful "azole" class of antifungal drugs (e.g., fluconazole).
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by pyridine analogs.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols must be employed. Below is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen using the broth microdilution method.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
1. Preparation of Fungal Inoculum: a. Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. b. Prepare a suspension of the fungal culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
2. Preparation of Compound Dilutions: a. Dissolve the test compound (e.g., 1-(3-Bromo-5-chloropyridin-2-yl)ethanol) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in RPMI-1640 medium to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
3. Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the serially diluted compound. b. Include a positive control well (inoculum without compound) and a negative control well (medium only). c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
5. Validation: a. The positive control well must show clear turbidity (fungal growth). b. The negative control well must remain clear. c. An internal standard (e.g., fluconazole) should be run in parallel to validate the assay's performance.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The pyridine scaffold, exemplified by 1-(3-Bromo-5-chloropyridin-2-yl)ethanol, represents a highly promising starting point for the development of novel therapeutic agents. The existing literature strongly suggests that analogs of this compound are likely to possess potent antifungal activity, probably by inhibiting ergosterol biosynthesis, as well as potential antibacterial and anticancer properties.
Future research should focus on a systematic SAR study of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol itself. Key modifications could include:
-
Varying Halogen Substituents: Replacing bromine or chlorine with other halogens (F, I) or moving them to different positions on the ring to modulate electronic properties and binding affinity.
-
Modifying the Ethanol Side Chain: Extending or branching the alkyl chain, or replacing the hydroxyl group with other functional groups (e.g., amines, thiols) to explore new interactions with the target enzyme.
-
Bioisosteric Replacement: Replacing the pyridine ring with other nitrogen-containing heterocycles (e.g., pyrimidine, pyrazine) to fine-tune ADME (absorption, distribution, metabolism, and excretion) properties.
By combining rational design with robust biological evaluation protocols, the full therapeutic potential of this versatile chemical class can be unlocked.
References
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Buurman, E. T., et al. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 48(9), 3377–3384. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71744171, 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. PubChem. Retrieved January 23, 2024, from [Link].
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Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45, 1353–1363. [Link]
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Revanasiddappa, B. C., et al. (2010). Synthesis and Biological Evaluation of Some Novel 1, 3, 5-Trisubstituted Pyrazolines. E-Journal of Chemistry, 7(1), 295-298. [Link]
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Wang, G., et al. (2018). Design and synthesis of pyridine-substituted itraconazole analogues with improved antifungal activities, water solubility and bioavailability. European Journal of Medicinal Chemistry, 157, 148-160. [Link]
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Chandra, T., et al. (2008). Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. Oriental Journal of Chemistry, 24(1). [Link]
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Stanković, D., et al. (2024). Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. Monatshefte für Chemie - Chemical Monthly, 155, 1-13. [Link]
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Chempanda (n.d.). Pyridine as Antifungal. Chempanda Blog. [Link]
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Reyes-López, M. A., et al. (2010). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Journal of the Mexican Chemical Society, 54(1), 26-30. [Link]
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Zhang, L., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. Molecules, 23(10), 2627. [Link]
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Espinoza-Hicks, J. C., et al. (2017). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Molecules, 22(11), 1838. [Link]
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Çavuşoğlu, K., & Yurttaş, L. (2020). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
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Buurman, E. T., et al. (2004). Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654, as indicated by their IC50, lanosterols. ResearchGate. [Link]
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El-Hiti, G. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183. [Link]
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Gîrd, C. E., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6688. [Link]
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Attaby, F. A., et al. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201. [Link]
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A Comparative Guide to the In Silico Toxicity Prediction of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol
Introduction: The Imperative for Predictive Toxicology in Modern Drug Development
In the landscape of pharmaceutical research and chemical safety assessment, the early identification of potential toxicities is paramount. The failure of a drug candidate in late-stage development due to unforeseen adverse effects represents a significant loss of time, resources, and investment.[1] Consequently, the paradigm has shifted towards front-loading safety assessments, utilizing computational, or in silico, toxicology methods to predict the potential hazards of novel chemical entities before they are even synthesized.[2][3] This guide provides a comparative analysis of established in silico methodologies for predicting the toxicity profile of a novel halogenated pyridine derivative, 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.
This molecule presents a unique challenge due to its structural features: a pyridine ring substituted with both bromine and chlorine atoms. Halogenated aromatic structures are often associated with specific toxicological liabilities, making a robust in silico assessment a critical first step. This document is designed for researchers, toxicologists, and drug development professionals, offering a practical framework for leveraging computational tools to make informed decisions, streamline development, and adhere to regulatory expectations.
The Regulatory Cornerstone: The ICH M7 Guideline
A pivotal driver for the adoption of in silico toxicology is the International Council for Harmonisation (ICH) M7 guideline, which addresses DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[4][5][6] A core tenet of this guideline is the use of two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies for mutagenicity prediction: one expert rule-based and one statistical-based.[5][7] This dual approach is now widely regarded as a best practice for other toxicological endpoints as well.
-
Expert Rule-Based Systems: These platforms contain a curated knowledge base of "structural alerts"—molecular substructures and functional groups that are mechanistically linked to specific toxicities. They excel at identifying well-understood hazards.
-
Statistical-Based Systems: These models are built from large datasets of experimental results and use machine learning algorithms to derive correlations between chemical features and toxicity.[2][3] They can identify potential liabilities that are not yet encoded in expert rule-based systems.
The synergy of these two methods provides a more comprehensive and reliable assessment than either could alone.
Comparative Analysis of Leading In Silico Platforms
The selection of appropriate software is a critical decision. Here, we compare four prominent platforms that represent the spectrum of available tools, from commercial leaders to powerful open-source alternatives.
| Feature | Derek Nexus (Lhasa Limited) | Sarah Nexus (Lhasa Limited) | OECD QSAR Toolbox | Toxtree |
| Model Type | Expert Rule-Based | Statistical-Based (Machine Learning) | Hybrid (Multiple Models) | Expert Rule-Based |
| Primary Application | Broad toxicity endpoint prediction, ICH M7 | Bacterial mutagenicity prediction, ICH M7 | Data gap filling for regulatory submission | Hazard identification, Cramer classification |
| Key Strengths | High transparency, detailed mechanistic reasoning, extensive proprietary knowledge base.[1][7][8] | High predictive accuracy for mutagenicity, unique machine-learning methodology.[2][7] | Integrates experimental data, allows for read-across and category formation.[9] | Free and open-source, easy to use for initial screening.[2] |
| Limitations | Commercial license required, may not identify alerts for entirely novel toxicophores. | Primarily focused on mutagenicity, requires commercial license. | Can be complex for new users, predictions depend on the quality of available data. | Less comprehensive knowledge base than commercial alternatives. |
| Regulatory Acceptance | Widely accepted and cited in regulatory submissions.[4] | Widely accepted as a complementary tool under ICH M7.[7] | Accepted by ECHA and other regulatory bodies. | Often used for initial assessments and as supporting evidence.[10] |
Experimental Workflow: A Step-by-Step Protocol for Mutagenicity Assessment
This section details a practical, self-validating protocol for assessing the bacterial mutagenicity of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol in line with ICH M7 principles.
Step 1: Chemical Structure Preparation
The first and most critical step is the accurate representation of the query molecule. Errors in chemical structure will invalidate all subsequent predictions.
-
Obtain Canonical SMILES: Convert the chemical name or drawing into a standardized SMILES (Simplified Molecular-Input Line-Entry System) string. For 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, the SMILES string is C1=C(C(=C(N=C1)Br)C(C)O)Cl.
-
Generate 2D/3D Structure: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to create an SDF or MOL file from the SMILES string. This allows for visual verification and is the required input format for most prediction software.
-
Verify Structure: Double-check the molecular formula, weight, and connectivity to ensure the digital representation is correct.
Step 2: Expert Rule-Based Analysis (Simulating Derek Nexus)
The objective here is to identify any known structural alerts for mutagenicity.
-
Input Structure: Load the verified SDF or MOL file into the expert rule-based system.
-
Select Endpoint: Choose the relevant endpoint for prediction, in this case, "Bacterial Mutagenicity."
-
Execute Prediction: Run the analysis. The software compares the substructures within our query molecule against its knowledge base of toxicophores.[8]
-
Interpret Results:
-
Positive Prediction: If an alert fires (e.g., "Aromatic amine" or "Halogenated pyridine"), the system will provide a detailed rationale, including the specific substructure responsible, the proposed mechanism of action, and supporting reference data. The prediction will be classified with a level of certainty (e.g., "Plausible," "Probable").
-
Negative Prediction: If no alerts are found, the prediction is negative. Derek Nexus provides a "negative prediction" feature that enhances confidence by confirming the absence of known alerts.[7]
-
For our molecule, a hypothetical alert might be related to the halogenated pyridine ring system, which could potentially undergo metabolic activation to a reactive intermediate.
Step 3: Statistical-Based Analysis (Simulating Sarah Nexus)
This step provides a complementary prediction based on statistical correlations from a large dataset of Ames test results.
-
Input Structure: Load the same verified chemical structure file.
-
Execute Prediction: The software calculates a vast array of molecular descriptors and uses its machine-learning model to predict the outcome of a bacterial mutagenicity assay.[7]
-
Interpret Results:
-
Applicability Domain (AD): The first point of analysis is to determine if the query molecule is within the model's AD. If it is too dissimilar from the compounds in the training set, the prediction may be unreliable.[2]
-
Prediction Outcome: The result will be a classification (e.g., "Mutagenic" or "Non-mutagenic") often accompanied by a confidence score.
-
Supporting Evidence: The system will typically highlight the chemical features and most similar compounds from its training set that contributed to the prediction, providing a basis for expert review.
-
Step 4: Integrated Conclusion and Classification
Caption: ICH M7-compliant workflow for mutagenicity prediction.
Hypothetical Results Summary:
| Prediction Method | Endpoint | Result for 1-(3-Bromo-5-chloropyridin-2-YL)ethanol | Rationale / Confidence |
| Derek Nexus | Mutagenicity | Equivocal | Alert fired for "Halogenated Heterocycle," but with mitigating features present in the molecule. |
| Sarah Nexus | Mutagenicity | Positive | High confidence (0.85). Molecule is within the applicability domain. Structurally similar compounds in the training set are positive. |
| Expert Review | Mutagenicity | Concluded Positive (ICH M7 Class 2) | The positive statistical prediction outweighs the equivocal expert system result. The structural alert is considered relevant. |
Based on this hypothetical outcome, the compound would be treated as a mutagenic impurity requiring strict controls.
Beyond Mutagenicity: Predicting Broader Toxicological Endpoints
While mutagenicity is a primary focus, in silico tools can predict a wide array of other toxicities. Platforms like Derek Nexus cover over 40 endpoints, including hepatotoxicity, cardiotoxicity, skin sensitization, and carcinogenicity.[1]
The prediction of complex endpoints like drug-induced liver injury (DILI) is more challenging due to the multiple underlying mechanisms.[11][12] However, QSAR models are continuously improving and can serve as valuable screening tools to flag potential hepatotoxins early in development.[13][14]
Caption: Hypothetical pathway for bioactivation-induced toxicity.
This diagram illustrates a common mechanism where a parent compound is metabolized by enzymes (like Cytochrome P450s) into a reactive intermediate, which can then bind to cellular components, leading to toxicity. In silico systems can identify structural features prone to such activation.
Conclusion and Best Practices
The in silico prediction of toxicity is an indispensable component of modern chemical safety assessment. For a novel molecule like 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, a structured, multi-pronged computational analysis provides crucial insights long before resource-intensive in vitro or in vivo studies are undertaken.
Key Takeaways for Researchers:
-
Embrace the Dual-Methodology: Always use a combination of expert rule-based and statistical-based systems for the most robust assessment, particularly for regulatory purposes.[7]
-
Structure is Everything: The accuracy of your input structure is paramount. A rigorous verification process is non-negotiable.
-
Understand the Domain: Be mindful of the applicability domain of statistical models. A prediction for a chemical class outside the model's training set should be treated with caution.[2]
-
Expert Review is Crucial: In silico tools are powerful aids, not infallible oracles. The output of any prediction should be critically evaluated by an expert toxicologist who can weigh the evidence and place it in a broader scientific context.[3][4]
-
Leverage as a Screening Tool: Use these methods to prioritize candidates, flag potential liabilities early, and design more efficient and targeted experimental testing strategies.[2][15]
By integrating these principles and tools, research and development teams can enhance the efficiency and safety of their programs, ultimately accelerating the delivery of safer products and medicines.
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- Framework for In Silico Toxicity Screening of Novel Odorants. (n.d.). MDPI.
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- QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP (QSAR) STUDY OF LIVER TOXIC DRUGS. (n.d.). Semantic Scholar.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates like 1-(3-Bromo-5-chloropyridin-2-yl)ethanol is paramount. This critical intermediate, identified by its CAS number 1374651-62-3[1][2][3], plays a significant role in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and concentration through validated analytical methods is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of suitable analytical techniques, supported by experimental insights and validation principles, to empower you in selecting and implementing the most appropriate method for your laboratory.
The Imperative of Method Validation
Before delving into specific methodologies, it is crucial to underscore the principle of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[4][5]. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation to ensure the reliability and consistency of analytical data[4][6][7]. This guide is framed within the context of the ICH Q2(R2) guidelines, which outline the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness[5][6][8].
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method is contingent upon a multitude of factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the available instrumentation[9]. For 1-(3-Bromo-5-chloropyridin-2-yl)ethanol, a compound with a molecular weight of 236.49 g/mol and a calculated LogP of 2.55[2], both chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), present as primary candidates.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Highly versatile for a wide range of non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be required for polar analytes. |
| Advantages | High resolution, well-established for pharmaceutical analysis[10], room temperature operation. | High sensitivity, especially with FID for organic compounds. |
| Potential Challenges | Mobile phase preparation and disposal. | Potential for thermal degradation of the analyte; requires higher operating temperatures. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is arguably the most robust and widely adopted technique for the quantification of pharmaceutical compounds. Its adaptability and high degree of precision make it an excellent choice for 1-(3-Bromo-5-chloropyridin-2-yl)ethanol.
Causality of Experimental Choices in HPLC: The selection of a C18 column is predicated on the non-polar nature of the stationary phase, which is well-suited for retaining and separating moderately polar compounds like our target analyte. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention time and peak resolution. UV detection is appropriate due to the presence of the chromophoric pyridine ring in the analyte's structure.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas Chromatography is another powerful separation technique that can be employed for the quantification of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol, provided the compound exhibits sufficient volatility and thermal stability. The presence of the hydroxyl group may necessitate derivatization to improve its volatility and peak shape.
Causality of Experimental Choices in GC: A polar capillary column is often chosen for the separation of polar analytes in GC. Flame Ionization Detection (FID) is a universal detector for organic compounds and offers excellent sensitivity. Headspace GC (HS-GC) can be a valuable technique to minimize matrix effects by analyzing the vapor phase in equilibrium with the sample, which is particularly useful for solid samples[11][12]. Coupling GC with a Mass Spectrometer (GC-MS) provides enhanced specificity and structural information, aiding in peak identification and purity assessment[13][14].
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol using RP-HPLC and GC-FID. These protocols serve as a starting point and should be optimized and validated in your laboratory.
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient or isocratic HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to concentrations ranging from 10 to 150 µg/mL.
3. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The theoretical plates for the analyte peak should be not less than 2000.
-
The tailing factor should be not more than 2.0.
4. Analysis:
-
Inject the blank (mobile phase), followed by the calibration standards and the sample solution in duplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol in the sample solution from the calibration curve.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (split ratio 1:50).
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to 10 mg of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with methanol to concentrations ranging from 10 to 150 µg/mL.
3. System Suitability:
-
Inject the standard solution five times. The RSD of the peak areas should be not more than 2.0%.
4. Analysis:
-
Inject the blank (methanol), followed by the calibration standards and the sample solution in duplicate.
-
Construct a calibration curve and determine the concentration of the analyte in the sample as described in the HPLC protocol.
Conclusion and Recommendations
Both RP-HPLC and GC-FID are powerful and reliable techniques for the quantification of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol.
-
RP-HPLC is recommended as the primary method due to its robustness, ease of use, and the fact that it does not require heating the analyte, thus minimizing the risk of degradation. It is the standard for quality control in the pharmaceutical industry[15][16].
-
GC-FID is a viable alternative, particularly if high sensitivity is required. However, careful evaluation of the analyte's thermal stability is necessary. The use of GC-MS would provide an orthogonal technique for impurity profiling and confirmation of the analyte's identity.
Ultimately, the choice of method will depend on the specific requirements of the analysis and the instrumentation available. Regardless of the chosen technique, a thorough validation according to ICH guidelines is essential to ensure the generation of accurate and defensible data, thereby upholding the integrity of the drug development process.
References
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Reagentia. 1-(3-broMo-5-chloropyridin-2-yl)ethanol (1 x 100 mg). [Link]
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IIUM Repository (IRep). Development and validation of analytical method for ethanol content in medicinal cough syrup. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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Arabian Journal of Chemistry. Analytical techniques in pharmaceutical analysis: A review. [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
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Walsh Medical Media. Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]
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Research Journal of Pharmacy and Technology. Validated HS-GC-FID Method for Determination of Residual Ethanol in Solid Dosage Form. [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. Analytical Techniques in Pharmaceutical Analysis. [Link]
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ACHE Publishing. Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application: Technical paper. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Brieflands. Gas Chromatography Mass Spectrometry Analysis, Antioxidant and Antimicrobial Activities of Aerial Part Extracts of Cach. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Ashdin Publishing. A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. [Link]
-
Pharmaguideline. Different Techniques of Analysis. [Link]
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Slideshare. Different techniques of pharmaceutical analysis. [Link]
-
Pharmacognosy Journal. GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]
-
PubChem. 1-(3-Bromo-5-chloropyridin-2-yl)prop-2-en-1-ol. [Link]
-
IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
ResearchGate. Bioactive Compound Evaluation of Ethanol Extract from Geodorum densiflorum (Lam.) Schltr. by GC-MS analysis. [Link]
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Chromatography Online. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
-
Sci-Hub. The mass spectra of some 1,3,2‐oxazaborolidines. [Link]
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Semantic Scholar. Ethanol Content Determination in Medicine Syrups Using Headspace and Multidimensional Heart-Cut Gas Chromatography Coupled to Mass Spectrometry. [Link]
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Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]
-
PubChem. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. [Link]
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A Senior Application Scientist's Guide to Catalysis for 1-(3-Bromo-5-chloropyridin-2-yl)ethanol: A Comparative Analysis
For the modern researcher in medicinal chemistry and materials science, 1-(3-bromo-5-chloropyridin-2-yl)ethanol is a pivotal building block. Its di-halogenated pyridine core offers two distinct reaction sites for sequential, selective functionalization, while the secondary alcohol provides a handle for further derivatization or oxidation. The strategic selection of a catalyst is paramount to navigating the reactivity of this substrate, ensuring high yields, selectivity, and process efficiency.
This guide provides an in-depth comparison of catalytic systems for the most pertinent transformations of 1-(3-bromo-5-chloropyridin-2-yl)ethanol. We will move beyond mere protocols to dissect the underlying principles of catalyst selection, empowering you to make informed decisions in your synthetic campaigns.
The Strategic Value of 1-(3-Bromo-5-chloropyridin-2-yl)ethanol
The true utility of this molecule lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization at the 3-position while leaving the 5-position available for a subsequent, different coupling reaction. This sequential approach is a powerful tool for building molecular complexity.
I. Palladium-Catalyzed C-C Bond Formation: A Comparative Overview
Carbon-carbon bond formation is the cornerstone of modern organic synthesis. For substrates like our target molecule, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions are indispensable tools.[1][2]
A. The Suzuki-Miyaura Coupling: Forging Biaryl and Alkyl-Aryl Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably one of the most robust and widely used C-C bond-forming reactions, celebrated for its mild conditions and high functional group tolerance.[3]
The choice of palladium precursor and, critically, the ancillary ligand, dictates the efficiency of the coupling. For a substrate like 3-bromo-5-chloropyridine, the goal is to achieve high conversion at the bromide position without disturbing the chloride.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / dppf | 3-Bromo-5-chloropyridine | Cyclopropylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | High (not specified) | [4] |
| Pd(OAc)₂ / PCy₃ | Aryl Triflates | Arylboronic acids | - | - | RT | Good-Excellent | [5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Halides (incl. Chlorides) | Arylboronic acids | - | - | RT | Good-Excellent | [5] |
Discussion of Causality:
-
Palladium(II) Acetate (Pd(OAc)₂): This is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.
-
Phosphine Ligands: The role of the ligand cannot be overstated.
-
Dicyclohexylphosphino-diphenylphosphine (dppf): This is a bulky, electron-rich ferrocenyl phosphine that stabilizes the Pd(0) center and promotes the rate-limiting oxidative addition step. Its "bite angle" is well-suited for many cross-coupling reactions.
-
Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃): These are even more sterically hindered and electron-donating ligands.[5] They are particularly effective for activating less reactive C-Cl bonds, but in our case, they are excellent for promoting high turnover rates at the C-Br bond, even at room temperature.[5]
-
-
Base: The base (e.g., K₃PO₄) is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]
For selective coupling at the C-Br position of 1-(3-bromo-5-chloropyridin-2-yl)ethanol, a system like Pd(OAc)₂ with a moderately bulky phosphine ligand such as dppf or PPh₃ offers a good balance of reactivity and selectivity under thermal conditions.
B. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, typically employing a dual palladium/copper catalytic system.[6] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, which are precursors to many complex molecules.[6]
The classic Sonogashira protocol involves a palladium catalyst, a copper(I) co-catalyst, and a base.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Terminal Alkynes | Et₃N | DMF | 100 | 72-96 | [7][8] |
| PdCl₂(PPh₃)₂ / CuI | General Aryl Halides | Terminal Alkynes | Amine Base | Various | RT - 100 | Good-Excellent | [6] |
Discussion of Causality:
-
Palladium Catalyst: The role of the palladium complex (e.g., Pd(CF₃COO)₂/PPh₃) is to undergo oxidative addition with the C-Br bond.
-
Copper(I) Iodide (CuI): The copper co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is generally faster than the direct reaction of the alkyne with the palladium complex. This acceleration allows the reaction to proceed at lower temperatures.[6]
-
Base: An amine base like triethylamine (Et₃N) serves multiple purposes: it acts as a solvent, deprotonates the terminal alkyne, and scavenges the HX produced during the reaction.
For 1-(3-bromo-5-chloropyridin-2-yl)ethanol, the Pd(CF₃COO)₂/PPh₃/CuI system is an excellent starting point for selectively coupling a terminal alkyne at the 3-position.[7][8]
C. The Heck Reaction: Vinylation of the Pyridine Core
The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[9] This reaction is a powerful tool for creating new C-C bonds and has been widely applied in synthesis.[10]
Heck reactions are typically catalyzed by palladium complexes, often in the presence of a phosphine ligand and a base.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Supramolecular Pd-catalyst | 3-Bromopyridine | Acrylates, Styrenes | - | - | 130 | Efficient | [11] |
| Pd-complex 3 (proprietary) | p-Bromoacetophenone | Styrene | Et₃N | DMF | 130 | 96 | [12] |
Discussion of Causality:
-
Catalyst: The active Pd(0) catalyst initiates the cycle via oxidative addition into the C-Br bond.
-
Alkene Insertion: The coordinated alkene then inserts into the Pd-aryl bond (migratory insertion).
-
β-Hydride Elimination: A subsequent β-hydride elimination step forms the desired vinylated product and a palladium-hydride species.
-
Base: The base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate, closing the catalytic cycle.
Given the structural similarity, the conditions used for p-bromoacetophenone (a palladium complex with a base like Et₃N in a polar aprotic solvent like DMF at elevated temperatures) would be a logical and effective starting point for the Heck vinylation of 1-(3-bromo-5-chloropyridin-2-yl)ethanol.[12]
II. C-N Bond Formation: Buchwald-Hartwig vs. Copper-Catalyzed N-Arylation
Introducing a nitrogen-based substituent is another critical transformation. This can be achieved via palladium-catalyzed Buchwald-Hartwig amination or through more classical copper-catalyzed approaches.
Catalyst System Comparison
| Reaction | Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Reference |
| Buchwald-Hartwig | Pd(OAc)₂ / Phosphine Ligand | 3-Bromo-5-chloropyridine | Amines | Strong Base (e.g., NaOtBu) | Toluene | ~100 | [4] (implied) |
| Chan-Lam/Ullmann | Cu(OAc)₂ | Heterocycles | Arylboronic acids | Et₃N / Pyridine | DCM | RT | [13][14] |
| Ullmann-type | CuO nanospheres | Heterocycles | Aryl Halides | K₂CO₃ | DMSO | 120 | [15] |
Discussion of Causality and Selection Criteria:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and generally provides excellent yields for a wide range of amine and aryl halide coupling partners. It requires a strong, non-nucleophilic base (like sodium tert-butoxide) and specialized phosphine ligands (e.g., Buchwald or Hartwig ligands) to facilitate the crucial C-N reductive elimination step.
-
Copper-Catalyzed N-Arylation: The Chan-Lam and Ullmann reactions are copper-mediated alternatives.[15] They are often more economical than their palladium counterparts. The Chan-Lam coupling, which uses arylboronic acids, can often be run under milder, aerobic conditions.[14] Traditional Ullmann couplings with aryl halides may require higher temperatures. The choice between palladium and copper often comes down to substrate scope, functional group tolerance, and cost considerations. For many nitrogen-containing heterocyles, copper catalysis is highly effective and presents a cost-effective alternative.[15]
III. Oxidation of the Secondary Alcohol
The ethanol moiety on our substrate is a prime target for oxidation to the corresponding ketone, 1-(3-bromo-5-chloropyridin-2-yl)ethan-1-one. This transformation unlocks a new range of subsequent reactions, such as reductive amination.
Catalyst System Comparison
While classical stoichiometric oxidants (e.g., PCC, Dess-Martin periodinane) are effective, catalytic aerobic oxidation offers a greener and more atom-economical approach. Palladium-based catalysts are particularly noteworthy for alcohol oxidation.
| Catalyst System | Substrate Type | Key Features | Reference |
| Pd(OAc)₂ / Pyridine | Alcohols | Aerobic oxidation; mechanism involves a Pd(II)-hydride species. | [16] |
| Pd-based nanocatalysts | Ethanol | Effective in alkaline media; can be prone to poisoning. | [17][18] |
Discussion of Causality:
-
Mechanism: Palladium-catalyzed aerobic oxidation often proceeds via a Pd(II)-hydride intermediate formed by the alcohol. This intermediate reacts with O₂, often through a reductive elimination pathway, to regenerate the active Pd(II) catalyst.[16]
-
Reaction Medium: For ethanol oxidation, alkaline media can significantly improve reaction rates and efficiency.[17][18] This is attributed to the enhanced formation of the alkoxide, which is more readily oxidized.
For the oxidation of 1-(3-bromo-5-chloropyridin-2-yl)ethanol, a Pd(OAc)₂/pyridine system under an oxygen or air atmosphere would be a prime candidate for investigation. The reaction would likely benefit from the presence of a mild base.
Visualizing the Catalytic Process
Understanding the mechanistic underpinnings of these reactions is key to troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for catalytic cross-coupling.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific coupling partners and laboratory conditions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol is adapted from the procedure for coupling 3-bromo-5-chloropyridine.[4]
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-(3-bromo-5-chloropyridin-2-yl)ethanol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Catalyst Addition: To the stirred suspension, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and dppf (0.024 mmol, 2.4 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-3 Position
This protocol is based on the synthesis of 2-amino-3-alkynylpyridines.[7][8]
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), triphenylphosphine (PPh₃, 0.05 mmol, 5.0 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5.0 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF (5 mL) and stir for 15 minutes at room temperature.
-
Reactant Addition: To the catalyst mixture, add 1-(3-bromo-5-chloropyridin-2-yl)ethanol (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.).
-
Reaction: Heat the mixture to 80-100 °C for 3-6 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride (20 mL). Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Protocol 3: Oxidation to 1-(3-bromo-5-chloropyridin-2-yl)ethan-1-one
This is a representative protocol for an aerobic oxidation.
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 1-(3-bromo-5-chloropyridin-2-yl)ethanol (1.0 mmol, 1.0 equiv.) in a suitable solvent such as toluene or DMSO (10 mL).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and pyridine (0.1 mmol, 10 mol%). A mild base like sodium bicarbonate (2.0 mmol, 2.0 equiv.) may be beneficial.
-
Reaction: Fit the flask with an oxygen-filled balloon (or bubble air through the mixture) and heat to 80-100 °C. Stir vigorously to ensure good gas-liquid mixing. Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude ketone by flash column chromatography.
Conclusion
The functionalization of 1-(3-bromo-5-chloropyridin-2-yl)ethanol is a testament to the power and precision of modern catalytic chemistry. For C-C bond formation at the more reactive C-Br position, palladium catalysts equipped with electron-rich phosphine ligands offer unparalleled efficiency for Suzuki, Sonogashira, and Heck reactions. For C-N bond formation, both palladium and copper catalysts present viable, robust options, with the choice often dictated by cost and specific substrate requirements. Finally, the transformation of the alcohol moiety via palladium-catalyzed aerobic oxidation provides a green and efficient route to the corresponding ketone. By understanding the causal relationships between catalyst structure, reaction conditions, and substrate reactivity, researchers can strategically design synthetic routes that maximize efficiency and yield, accelerating the pace of discovery.
References
- Chen, Y., & Yekta, S. (2009).
-
Popp, B. V., & Stahl, S. S. (2009). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation. Chemistry – A European Journal, 15(12), 2915-2922. [Link]
-
National Center for Biotechnology Information (n.d.). 3-Bromo-5-chloropyridine. PubChem Compound Database. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Jans, A., et al. (2019). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 220, 216-227. [Link]
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Alizadeh, T., et al. (2022). Poisonous Species in Complete Ethanol Oxidation Reaction on Palladium Catalysts. ResearchGate. [Link]
-
Zhang, Z., et al. (2019). Advanced Catalytic Materials for Ethanol Oxidation in Direct Ethanol Fuel Cells. Materials, 12(14), 2275. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
LibreTexts Chemistry. (2023). Heck Reaction. [Link]
-
Aslam, S., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920. [Link]
-
Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2347–2356. [Link]
-
Ghaffari, B., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
- Farina, V. (2004). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
-
American Chemical Society. (2024). Inorganic Chemistry Vol. 65 No. 3. [Link]
-
Jelínková, K., et al. (2020). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Advances, 10(42), 25141-25145. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Al-Masum, M., & Islam, M. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]
-
Wikipedia. (n.d.). Metal–organic framework. [Link]
-
The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
-
Ma, D., & Xia, C. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5293-5301. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
-
Li, J., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5169–5179. [Link]
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- 2. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. arkat-usa.org [arkat-usa.org]
- 13. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach [mdpi.com]
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- 16. Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Electronic Structure of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Electronic Landscape of a Privileged Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Its nitrogen atom imparts unique electronic properties, influencing hydrogen bonding capabilities, metabolic stability, and receptor interactions. The introduction of halogen substituents further modulates these properties through a delicate interplay of inductive and resonance effects, offering a powerful strategy for fine-tuning the pharmacological profile of drug candidates. 1-(3-Bromo-5-chloropyridin-2-YL)ethanol represents a synthetically important intermediate, featuring a chiral ethanol moiety and a di-halogenated pyridine core. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and ultimate utility in drug design and development.
This guide presents a comprehensive comparative analysis of the electronic structure of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, leveraging the power of Density Functional Theory (DFT). We will dissect the individual and combined effects of the bromo and chloro substituents by comparing the title compound with a series of structurally related analogues: the parent 1-(pyridin-2-yl)ethanol, and the singly-substituted 1-(3-bromopyridin-2-yl)ethanol and 1-(5-chloropyridin-2-yl)ethanol. This comparative approach provides critical insights into how halogenation patterns dictate the molecule's electronic behavior.
Computational Methodology: A Framework for Accuracy and Reliability
The selection of an appropriate computational method is critical for obtaining reliable theoretical insights. Our analysis is grounded in a well-established DFT protocol, chosen for its balance of computational efficiency and accuracy in describing the electronic properties of organic molecules.
Protocol: DFT Calculations
-
Software: All calculations are performed using the Gaussian 16 suite of programs.
-
Method: The B3LYP hybrid functional is employed. This functional, which incorporates a portion of the exact Hartree-Fock exchange, has demonstrated high accuracy for a wide range of organic molecules, including halogenated systems.[1]
-
Basis Set: The 6-311++G(d,p) basis set is utilized. This triple-zeta basis set provides a flexible description of the electron density, with diffuse functions (++) to accurately model non-covalent interactions and lone pairs, and polarization functions (d,p) to account for the anisotropic nature of electron clouds in molecules. This level of theory is well-suited for calculating the electronic properties of halogenated organic compounds.
-
Geometry Optimization: The molecular geometry of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol and its analogues is fully optimized in the gas phase without any symmetry constraints. Frequency calculations are subsequently performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Properties Analysis: Following geometry optimization, a series of electronic properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.
-
The workflow for our computational analysis is depicted in the following diagram:
Results and Discussion: A Comparative Electronic Portrait
1-(3-Bromo-5-chloropyridin-2-YL)ethanol: The Target Molecule
The presence of two distinct halogen atoms on the pyridine ring, bromine at the 3-position and chlorine at the 5-position, creates a unique electronic environment. Both halogens are more electronegative than carbon and exert a significant electron-withdrawing inductive effect (-I). This effect is expected to lower the energy of both the HOMO and LUMO orbitals. The bromine atom, being larger and more polarizable, can also participate in halogen bonding, a crucial non-covalent interaction in drug-receptor binding.
The ethanol substituent at the 2-position introduces a chiral center and a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. The interplay between the electron-withdrawing nature of the halogenated ring and the properties of the ethanol side chain dictates the overall electronic character of the molecule.
Comparative Analysis with Analogues
To elucidate the specific contributions of the halogen substituents, we compare the electronic properties of the title compound with three analogues:
-
1-(pyridin-2-yl)ethanol (Parent Compound): This molecule serves as our baseline, representing the electronic structure of the pyridyl-ethanol scaffold without the influence of halogen atoms.
-
1-(3-bromopyridin-2-yl)ethanol (Bromo-analogue): This analogue allows for the isolated examination of the effect of a bromine atom at the 3-position.
-
1-(5-chloropyridin-2-yl)ethanol (Chloro-analogue): This molecule enables the study of the electronic contribution of a chlorine atom at the 5-position.
The following diagram illustrates the structural relationships between the target molecule and its comparative analogues:
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 1-(pyridin-2-yl)ethanol | -6.25 | -0.85 | 5.40 | 2.10 |
| 1-(5-chloropyridin-2-yl)ethanol | -6.50 | -1.20 | 5.30 | 2.85 |
| 1-(3-bromopyridin-2-yl)ethanol | -6.60 | -1.35 | 5.25 | 2.95 |
| 1-(3-Bromo-5-chloropyridin-2-YL)ethanol | -6.80 | -1.60 | 5.20 | 3.50 |
| Note: The values presented are hypothetical and representative of expected trends from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. |
From the data, a clear trend emerges. The introduction of halogen substituents leads to a stabilization (lowering of energy) of both the HOMO and LUMO. This is primarily due to the strong inductive electron-withdrawing effect of the halogens. The di-halogenated target molecule exhibits the lowest HOMO and LUMO energies. Consequently, the HOMO-LUMO gap progressively decreases with increased halogenation. A smaller HOMO-LUMO gap suggests that the halogenated compounds are more reactive than the parent molecule. The calculated dipole moment also increases with halogenation, indicating an increase in the overall polarity of the molecules.
Molecular Electrostatic Potential (MEP) Analysis
The MEP provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting intermolecular interactions. In an MEP map, regions of negative potential (typically colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.
For 1-(pyridin-2-yl)ethanol , the most negative potential is expected to be localized on the nitrogen atom of the pyridine ring, making it a primary site for hydrogen bonding and protonation. The hydroxyl group of the ethanol moiety will also exhibit a region of negative potential around the oxygen atom and a region of positive potential around the hydrogen atom.
In the case of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol , the electron-withdrawing halogens will significantly alter the MEP. The negative potential on the pyridine ring will be reduced, making the nitrogen atom less basic compared to the parent compound. The regions around the bromine and chlorine atoms will exhibit areas of positive potential along the C-X bond axis (a "σ-hole"), which can participate in halogen bonding. The most positive potential will likely be associated with the hydroxyl hydrogen, making it a strong hydrogen bond donor. These features are critical for understanding how this molecule might interact with biological targets.
Conclusion and Future Outlook
This comparative DFT study provides a foundational understanding of the electronic structure of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol and the significant influence of its halogen substituents. The key takeaways are:
-
Halogenation lowers FMO energies: The inductive effect of bromine and chlorine stabilizes both the HOMO and LUMO, with the di-halogenated compound showing the greatest stabilization.
-
Reduced HOMO-LUMO gap implies increased reactivity: The halogenated analogues are predicted to be more reactive than the parent 1-(pyridin-2-yl)ethanol.
-
Altered MEP highlights key interaction sites: Halogenation reduces the basicity of the pyridine nitrogen and introduces the potential for halogen bonding, which can be a crucial interaction in a biological context.
While this theoretical investigation offers valuable insights, experimental validation is essential. Future work should focus on synthesizing these compounds and characterizing their properties through techniques such as UV-Vis and NMR spectroscopy, and X-ray crystallography to corroborate the computational findings. Such integrated experimental and computational studies will provide a more complete picture of the structure-property relationships in this important class of molecules, ultimately aiding in the rational design of new and improved drug candidates.
References
-
Malik, M., et al. (2021). Synthesis, structural characterization, docking simulation and in vitro antiproliferative activity of the new gold(III) complex with 2-pyridineethanol. Journal of Inorganic Biochemistry, 215, 111311. [Link]
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
PubChem. (n.d.). 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). (1R)-1-(pyridin-2-yl)ethan-1-ol. Retrieved from [Link]
-
Smaïli, H., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1010. [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous planning and execution extend beyond the synthesis and application of novel compounds. The final, and arguably one of the most critical, stages of the experimental lifecycle is the safe and compliant disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, a halogenated pyridine derivative commonly used as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Our objective is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of your personnel and the protection of our environment.
Hazard Assessment: Understanding the Risks
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is paramount.
1.1. Human Health Hazards
Based on available Safety Data Sheets (SDS), this compound is classified as:
-
Skin Irritant (Category 2): Causes skin irritation.
-
Serious Eye Irritant (Category 2A): Causes serious eye irritation.
While specific data on acute and chronic toxicity for this exact molecule is limited, the presence of a halogenated pyridine ring warrants a cautious approach. Halogenated organic compounds can have a range of toxicological effects, and it is prudent to handle this chemical with the assumption of potential toxicity.
1.2. Environmental Hazards
1.3. Physicochemical Hazards
-
Thermal Decomposition: As a halogenated organic compound, the thermal decomposition of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, particularly during incineration, will likely produce hazardous byproducts. These include:
-
Hydrogen Bromide (HBr)
-
Hydrogen Chloride (HCl)
-
Oxides of Nitrogen (NOx)
-
The generation of these acidic gases necessitates the use of controlled incineration with flue gas scrubbing capabilities to neutralize these corrosive and toxic fumes.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, strict adherence to PPE protocols is mandatory.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and eye irritation. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. However, if there is a risk of generating aerosols or dust, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of any potential vapors or aerosols. |
Waste Classification: A Regulatory Imperative
Proper classification of your chemical waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).
3.1. Is 1-(3-Bromo-5-chloropyridin-2-YL)ethanol a Listed Hazardous Waste?
This compound is not specifically listed on the F, K, P, or U lists of hazardous wastes under 40 CFR Part 261.[1] These lists are reserved for wastes from specific industrial processes or for certain discarded commercial chemical products. As a research chemical, it is unlikely to fall under these categories unless it is mixed with a listed solvent.
3.2. Is it a Characteristic Hazardous Waste?
Even if not specifically listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Corrosivity: It is not expected to be corrosive.
-
Reactivity: It is not expected to be reactive under normal conditions.
-
Toxicity: The toxicity of the compound itself would need to be determined through the Toxicity Characteristic Leaching Procedure (TCLP).
The generator of the waste is legally responsible for making this determination. In a research setting, where the quantities are small and the primary concern is the halogen content, the most practical and compliant approach is to manage it as a hazardous waste.
Segregation and Storage: Preventing Unwanted Reactions
Proper segregation and storage of chemical waste are critical to preventing accidents and ensuring efficient disposal.
4.1. Waste Stream Segregation
-
Halogenated vs. Non-Halogenated: 1-(3-Bromo-5-chloropyridin-2-YL)ethanol waste must be collected in a dedicated container for halogenated organic waste . Do not mix it with non-halogenated solvents. The disposal of halogenated waste is more complex and costly due to the need for specialized incineration.
-
Liquid vs. Solid: If you have solid waste contaminated with this compound (e.g., contaminated filter paper, gloves), it should be collected separately from liquid waste.
4.2. Chemical Incompatibilities
To prevent dangerous reactions, do not store this waste with:
-
Strong Oxidizing Agents
-
Strong Acids
-
Strong Bases
A general chemical compatibility chart should always be consulted when dealing with multiple waste streams.
Disposal Procedure: A Step-by-Step Guide
The recommended and most environmentally sound method for the disposal of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is incineration by a licensed hazardous waste disposal facility.
Step 1: Container Selection
-
Choose a container that is compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or glass container is suitable.
-
The container must have a secure, leak-proof cap.
-
Ensure the container is clean and free of any residues from previous use.
Step 2: Waste Collection
-
Collect the waste in the designated, properly labeled container.
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
Keep the container closed at all times, except when adding waste.
Step 3: Labeling
-
Properly label the waste container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(3-Bromo-5-chloropyridin-2-YL)ethanol" and any other components in the waste stream.
-
The approximate percentages of each component.
-
The hazards associated with the waste (e.g., "Irritant").
-
The date accumulation started.
-
Step 4: Storage and Pickup
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Follow your institution's procedures for requesting a waste pickup from your environmental health and safety (EHS) department or a licensed hazardous waste contractor.
Below is a diagram outlining the decision-making and procedural flow for the disposal of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol.
Sources
Navigating the Synthesis Landscape: A Guide to Safely Handling 1-(3-Bromo-5-chloropyridin-2-YL)ethanol
For the innovative researchers and scientists at the forefront of drug development, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. Among these is 1-(3-Bromo-5-chloropyridin-2-YL)ethanol, a halogenated pyridine derivative with significant potential in synthetic chemistry.[1][2][3] Its structural complexity, however, necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and management rooted in scientific principles.
Hazard Identification and Risk Assessment: Understanding the Molecule
While comprehensive toxicological data for 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is not extensively documented, a critical assessment of its structure and available safety information for analogous compounds allows for a robust preliminary risk evaluation.
The primary known hazards associated with this compound are skin and eye irritation.[2] The GHS Hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are key indicators of its potential to cause local tissue damage upon direct contact.[2]
Given its structure as a halogenated pyridine, it is prudent to consider potential hazards associated with this class of compounds. Halogenated pyridines can exhibit varying degrees of toxicity, and their metabolism can sometimes lead to the formation of reactive intermediates.[4][5][6] Furthermore, the ethanolamine moiety suggests that the compound may have basic properties.[7][8][9]
Table 1: Chemical and Hazard Profile of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol
| Property | Value | Source |
| Molecular Formula | C7H7BrClNO | [1] |
| Molecular Weight | 236.49 g/mol | [1] |
| Known Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319) | [2] |
| Potential Hazards | May cause respiratory irritation. Harmful if swallowed or inhaled. | [10][11] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE is not merely a matter of compliance but a direct response to the identified and potential hazards.
Core PPE Requirements
-
Eye and Face Protection : Given the explicit warning of serious eye irritation, chemical safety goggles are mandatory.[7][8] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[8]
-
Skin Protection :
-
Gloves : Double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a broad range of chemicals. Ensure gloves are regularly inspected for any signs of degradation or perforation and are changed immediately upon contamination.
-
Lab Coat : A chemically resistant lab coat is essential to protect against incidental contact.
-
Additional Protection : For tasks with a higher risk of splashing, a chemical-resistant apron and sleeves should be worn over the lab coat.[8]
-
-
Respiratory Protection : While specific inhalation toxicity data is unavailable, due to the potential for aerosolization and the hazards of related compounds, work should be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
PPE Donning and Doffing Protocol
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling 1-(3-Bromo-5-chloropyridin-2-YL)ethanol minimizes the risk of exposure and ensures the integrity of the research.
Engineering Controls
-
Chemical Fume Hood : All manipulations of this compound, including weighing, dissolving, and transferring, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[12]
-
Ventilation : Ensure adequate general laboratory ventilation.
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[8][13]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing : Use an analytical balance inside the fume hood or a containment glove box. If a balance is not available in the hood, weigh the compound in a tared, sealed container and open it only inside the hood.
-
Dissolving and Transferring : Use appropriate glassware and perform all liquid transfers within the fume hood. Use a syringe or cannula for transferring solutions to minimize the risk of spills.
-
Post-Handling : After completing the work, decontaminate all surfaces with an appropriate solvent (e.g., ethanol) followed by a soap and water wash. Decontaminate all equipment that has come into contact with the compound.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 1-(3-Bromo-5-chloropyridin-2-YL)ethanol requires specific disposal procedures to comply with environmental regulations and ensure safety.
Waste Segregation
-
Halogenated Organic Waste : All waste containing this compound, including unused material, contaminated solutions, and rinsates, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[12][14][15][16][17]
-
Solid Waste : Contaminated solid waste, such as gloves, bench paper, and pipette tips, should be collected in a separate, clearly labeled "Solid Halogenated Waste" container.
Disposal Workflow
Caption: Halogenated Waste Disposal Pathway.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is critical.
Spills
-
Small Spills (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for disposal as halogenated waste.
-
Decontaminate the spill area.
-
-
Large Spills :
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact the institutional Environmental Health and Safety (EHS) office.
-
Prevent entry to the affected area.
-
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Conclusion: A Culture of Safety
The safe handling of 1-(3-Bromo-5-chloropyridin-2-YL)ethanol is not an impediment to research but an integral part of scientific excellence. By understanding the known and potential hazards, implementing robust engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can confidently and safely explore the synthetic utility of this and other novel chemical entities. This proactive approach to safety not only protects the individual but also fosters a laboratory environment where groundbreaking research can thrive.
References
- PubChem. (n.d.). 1-(3-Bromo-5-chloropyridin-2-YL)ethanol. National Center for Biotechnology Information.
- Princeton University Environmental Health & Safety. (n.d.). Hazardous Waste Segregation.
- Carl ROTH. (n.d.). Safety Data Sheet: Ethanolamine.
- Macmillan, D. W. C., et al. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Spectrum Chemical. (2022). Safety Data Sheet.
- Cornell University Environmental Health & Safety. (n.d.). 7.2 Organic Solvents.
- ChemRxiv. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- ChemScene. (n.d.). 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-ol.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Santa Cruz Biotechnology. (n.d.). Ethanolamine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-chloropyridine.
- PubChem. (n.d.). 1-(3-Bromo-5-chloropyridin-2-yl)prop-2-en-1-ol. National Center for Biotechnology Information.
- Zaragoza, F. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube.
- CymitQuimica. (2024). Safety Data Sheet: (S)-1-(3-Bromopyridin-2-yl)ethanol.
- Reagentia. (n.d.). 1-(3-broMo-5-chloropyridin-2-yl)ethanol (1 x 100 mg).
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Ethanolamine. CAMEO Chemicals.
- University of California, Irvine. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-pyridinecarboxaldehyde.
- PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. National Center for Biotechnology Information.
- Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs.
- Acros PharmaTech Limited. (2018). Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxypyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
